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2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide Documentation Hub

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  • Product: 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide

Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide: A Comprehensive Analytical Framework

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals. Pharmacological Context & The Analytical Challenge The compound 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

Pharmacological Context & The Analytical Challenge

The compound 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide (CAS: 2820536-72-7) is a highly substituted, electron-deficient aromatic building block. It serves as a critical synthetic intermediate in the development of tetracyclic oxazepine compounds, which are potent inhibitors targeting KRas mutations (such as KRas G12C and G12D) in oncology 1.

KRasPathway EGFR EGFR SOS1 SOS1 EGFR->SOS1 Receptor Activation KRAS_GTP Mutant KRas (GTP-Bound) Active Oncogene SOS1->KRAS_GTP GEF Activity KRAS_GDP KRas (GDP-Bound) Inactive KRAS_GDP->KRAS_GTP Nucleotide Exchange BRAF BRAF KRAS_GTP->BRAF Downstream Signaling MEK MEK BRAF->MEK ERK ERK MEK->ERK Drug Tetracyclic Oxazepines (Benzamide-Derived) Drug->KRAS_GTP Covalent/Allosteric Blockade

Figure 1: KRas signaling pathway and targeted inhibition by benzamide-derived oxazepines.

The "NMR Blind Spot": Elucidating the exact regiochemistry of this molecule presents a unique analytical hurdle. Standard 1 H NMR spectroscopy relies heavily on aromatic proton-proton coupling ( J -coupling) to determine the relative positioning of substituents on a benzene ring. However, 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide is a fully substituted arene —it possesses zero aromatic protons. Consequently, researchers must pivot to a multi-modal strategy utilizing High-Resolution Mass Spectrometry (HRMS) isotopic profiling and multinuclear ( 19 F, 13 C) NMR to unequivocally confirm its structure.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

The simultaneous presence of bromine and chlorine on the same molecular scaffold creates a highly distinct isotopic cluster. Bromine exists naturally as 79 Br (~50.7%) and 81 Br (~49.3%), while chlorine exists as 35 Cl (~75.8%) and 37 Cl (~24.2%) 2. The convolution of these probabilities yields a diagnostic M:M+2:M+4 pattern.

Quantitative Isotopic Distribution Data

For the protonated molecular ion [M+H]+ of formula C7​H5​BrClF2​N2​O+ :

Isotope PeakHalogen CompositionExact Mass ( m/z )Calculated Relative Abundance
M 79 Br, 35 Cl284.924100.0% (Base Peak of Cluster)
M+2 81 Br, 35 Cl & 79 Br, 37 Cl286.922129.2%
M+4 81 Br, 37 Cl288.92031.1%
Protocol 1: LC-ESI-HRMS Acquisition
  • Causality of Design: Electrospray Ionization (ESI) in positive mode is selected because the basic amine group readily accepts a proton, minimizing in-source fragmentation and preserving the critical intact halogen cluster.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. (Note: Formic acid acts as the proton source for [M+H]+ generation).

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm). Apply a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry: Acquire full-scan data (m/z 100–1000) on an Orbitrap or Q-TOF mass spectrometer operating at a minimum resolution of 60,000 (at m/z 200).

  • Self-Validation Checkpoint: Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin) infused continuously. The protocol is validated only if the mass error of the M peak is <5 ppm and the M:M+2:M+4 intensity ratio strictly mirrors the 100:129:31 theoretical distribution.

Multinuclear NMR Spectroscopy ( 1 H, 19 F, 13 C)

Because the carbon ring is fully substituted, 19 F NMR becomes the primary vector for structural mapping. Fluorine-19 has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it exceptionally sensitive 3.

NMRWorkflow Sample Fully Substituted Arene (No Aromatic Protons) NMR Multinuclear NMR in DMSO-d6 Sample->NMR Dissolution H_NMR 1H NMR Detects Exchangeable -NH2 and -CONH2 NMR->H_NMR F_NMR 19F NMR Maps Ring Symmetry via para-Coupling (4J_FF) NMR->F_NMR C_NMR 13C NMR Confirms Carbon Count via C-F Splitting NMR->C_NMR Valid Regiochemistry Confirmed H_NMR->Valid Functional Groups F_NMR->Valid Spatial Orientation C_NMR->Valid Backbone Integrity

Figure 2: Multinuclear NMR analytical workflow for fully substituted arenes.

Protocol 2: NMR Acquisition & Interpretation
  • Causality of Solvent Choice: Anhydrous DMSO- d6​ is utilized instead of CDCl 3​ . DMSO disrupts intermolecular hydrogen bonding, preventing rapid proton exchange with trace water. This allows the distinct observation of the amine and amide protons which would otherwise broaden into the baseline.

  • Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • 1 H NMR (Exchangeable Protons): Acquire 16 scans on a 400 MHz or 600 MHz spectrometer.

    • Self-Validation Checkpoint: The spectrum must show zero integration in the aromatic region (7.0–7.4 ppm). It should display a broad singlet integrating to 2H near 5.5 ppm ( −NH2​ ) and two distinct 1H broad singlets near 7.5 and 8.0 ppm ( −CONH2​ , split due to restricted C-N bond rotation).

  • 19 F NMR (Ring Mapping): Acquire 64 scans at 376 MHz (or equivalent) using proton decoupling ( 19 F{ 1 H}).

    • Self-Validation Checkpoint: The two fluorine atoms at C3 and C6 are para to each other. The spectrum must resolve into two distinct doublets with a 4JFF​ coupling constant of approximately 12–15 Hz. If singlets are observed, the fluorines are not coupling, indicating an incorrect structural isomer (e.g., meta substitution).

  • 13 C NMR (Backbone Confirmation): Acquire ≥1024 scans at 100 MHz with a relaxation delay ( D1​ ) of 2.0 seconds.

    • Causality of Scan Count: Because there are no attached protons, the aromatic carbons lack Nuclear Overhauser Effect (NOE) enhancement and possess long T1​ relaxation times. Furthermore, the signal is split into complex multiplets (doublets and doublets of doublets) by 1JCF​ , 2JCF​ , and 3JCF​ couplings. High scan counts are mandatory to achieve an acceptable signal-to-noise ratio.

Orthogonal Validation via X-Ray Crystallography

While HRMS and Multinuclear NMR provide a highly robust, self-validating system for structural elucidation, the ultimate gold standard for dense halogenation is single-crystal X-ray diffraction (SC-XRD). If the 19 F- 19 F coupling constants leave any ambiguity regarding the absolute positioning of the Bromine vs. Chlorine atoms (which have similar steric profiles), growing a single crystal via slow evaporation from a Methanol/Dichloromethane system allows for absolute spatial confirmation of the C4-Br and C5-Cl regiochemistry.

References

  • Source: Google Patents / Genentech, Inc.
  • Title: 5.
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

Polyhalogenated Benzamides: Mechanistic Insights and Biological Activity in Modern Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for target affinity, metabolic stability, and pharmacokinetic viability. The introduction of halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for target affinity, metabolic stability, and pharmacokinetic viability. The introduction of halogen atoms into a drug candidate's molecular structure is one of the most reliable strategies in medicinal chemistry to modulate these physicochemical properties[1]. Polyhalogenated benzamides—compounds characterized by a benzamide core substituted with multiple halogens (fluorine, chlorine, bromine, or iodine)—represent a highly versatile scaffold.

This technical guide provides an in-depth analysis of the biological activity of polyhalogenated benzamides, exploring the causality behind their target engagement, summarizing quantitative structure-activity relationship (QSAR) data, and detailing self-validating experimental protocols for their synthesis and evaluation.

The Physicochemical Rationale: Why Polyhalogenation?

The biological activity of polyhalogenated benzamides is not merely a byproduct of their shape; it is fundamentally driven by the unique electronic and steric properties imparted by halogens.

  • Lipophilicity and Metabolic Stability: Halogens, particularly fluorine and chlorine, significantly increase the lipophilicity of the benzamide core. This enhances cell membrane permeability. Furthermore, the strong carbon-halogen bond and the steric bulk of polyhalogenation provide a "steric shield," protecting adjacent functional groups from rapid oxidative degradation by Cytochrome P450 enzymes[2].

  • Halogen Bonding (σ-hole and π-hole interactions): Unlike fluorine, heavier halogens like bromine and iodine possess an anisotropic electron distribution. The equatorial region is electronegative, while the polar region along the C–X bond axis features an electropositive crown known as a "σ-hole." This allows polyhalogenated benzamides to act as Lewis acids, forming highly directional and strong non-covalent interactions with Lewis basic residues (e.g., carbonyl oxygens in protein backbones) within a target's active site. Recent crystallographic simulations demonstrate that these interactions can rival or exceed hydrogen bonds in stabilizing the ligand-protein complex[3].

G A Polyhalogenated Benzamide B Steric Shielding A->B Blocks CYP450 C Electron Withdrawal A->C Modulates pKa D Halogen Bonding (σ-hole) A->D Directs Binding E Enhanced Efficacy & Stability B->E C->E D->E

Logical framework of polyhalogenation effects on pharmacodynamics.

Key Biological Targets and Pharmacodynamics

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Hyperlipidemia is a major risk factor for cardiovascular disease. CETP facilitates the transfer of cholesteryl esters from atheroprotective High-Density Lipoprotein (HDL) to proatherogenic Low-Density Lipoprotein (LDL). Inhibiting CETP raises HDL and lowers LDL levels[4].

Polyfluorinated benzamides, particularly those with trifluoromethyl (-CF3) substitutions, have emerged as potent CETP inhibitors. The causality lies in the hydrophobic nature of the CETP binding pocket. Structural studies reveal that an ortho-CF3 moiety on the benzamide ring provides the exact steric bulk required to lock the molecule into an active conformation, yielding high inhibitory activity (e.g., 87.2% inhibition at 10 µM). Conversely, excessively bulky polyhalogenated groups like tetrafluoroethoxy (-OCF2CHF2) hinder proper orientation within the binding domain, drastically reducing efficacy[4][5].

G HDL HDL (Atheroprotective) CETP CETP Enzyme HDL->CETP Cholesteryl Esters LDL LDL/VLDL (Proatherogenic) CETP->LDL Lipid Transfer Inhibitor Fluorinated Benzamide Inhibitor->CETP Inhibition

CETP-mediated lipid transfer pathway and targeted benzamide inhibition.

Multitargeting Protein Kinase Inhibition (Oncology)

In oncology, polyhalogenated pyrazole-benzamides are engineered to target mutated kinases such as EGFR and B-RAF, which drive tumor proliferation. The inclusion of halogens (like bromine) enhances the compound's ability to penetrate lipid bilayers and induces cell cycle arrest (e.g., at the G1/S phase in HCT-116 colon cancer cells). Molecular docking confirms that the halogen atoms participate in critical van der Waals interactions within the ATP-binding cleft, achieving sub-nanomolar IC50 values[6].

Epigenetic Modulation (HDAC Inhibition)

Histone Deacetylase (HDAC) inhibitors rely on a zinc-binding group (ZBG) to modulate epigenetic expression. Fluorinated 2-aminobenzamides are heavily utilized in this space. The introduction of fluorine via Suzuki coupling or amide coupling alters the electron density of the benzamide cap group, fine-tuning the inhibitor's selectivity for specific HDAC class I isoforms (e.g., HDAC3 and HDAC8)[2].

Quantitative Data Presentation

The following table synthesizes the biological activity of various polyhalogenated benzamides across different therapeutic targets, demonstrating the profound impact of specific halogen substitution patterns.

Compound Class / NameHalogenation PatternPrimary TargetIC50 / ActivitySource Reference
Moclobemide 4-chloroMAO-A~200 nM1[1]
Trifluoromethyl-benzamide (8b) ortho-CF3CETP1.2 µM4[4]
Benzyloxalamide (8f) para-CF3CETP2.1 µM7[7]
Pyrazole-benzamide (5b) 2-bromoEGFR (WT)0.00014 µM6[6]
Pyrazole-benzamide (5b) 2-bromoB-RAF (WT)0.000158 µM6[6]

Experimental Methodologies and Self-Validating Protocols

To ensure reproducibility, the synthesis and evaluation of polyhalogenated benzamides must follow a strict, self-validating workflow.

G S1 1. Amide Coupling (HATU/DIPEA) S2 2. Ir-Catalyzed C-H Halogenation S1->S2 S3 3. Recrystallization & NMR Validation S2->S3 S4 4. In Vitro Assay (Target Engagement) S3->S4

Self-validating workflow for the synthesis and evaluation of benzamides.

Protocol 1: Synthesis via Ir-Catalyzed C-H Halogenation

Traditional functionalization of benzamides is difficult due to the weak coordinating nature of the amide group. This protocol utilizes Iridium-catalysis to overcome this barrier[8].

Step 1: Amide Coupling

  • Dissolve the halogenated carboxylic acid derivative and the corresponding amine (e.g., 1,2-phenylenediamine) in anhydrous DMF.

  • Add HATU and N,N-diisopropylethylamine (DIPEA). Causality: HATU is chosen over older coupling agents (like DCC) because it forms a highly reactive active ester that prevents racemization and forces the coupling of sterically hindered polyhalogenated substrates[2].

Step 2: Directed C-H Halogenation

  • Combine the synthesized benzamide intermediate with an Ir(III) catalyst (10 mol%), N-iodosuccinimide (NIS), and an acid additive in a solvent like HFIP.

  • Stir at room temperature or apply mechanochemical milling for 4-16 hours. Causality: The acid additive is the critical variable here; it accelerates proton-metal exchange, drastically increasing the turnover rate of the Ir(III) catalyst and allowing for selective ortho-halogenation even under mild conditions[8].

Step 3: Purification and Validation

  • Purify the crude product via recrystallization using a high-boiling polar solvent. Ensure the solvent's boiling point is strictly lower than the compound's melting point to prevent "oiling out."

  • Self-Validation: Confirm the regioselectivity and purity using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HR-MS) prior to biological testing[4].

Protocol 2: In Vitro CETP Inhibition Assay

This protocol quantifies the biological activity of the synthesized compounds in a simulated physiological environment.

Step 1: Reagent Preparation

  • Prepare a 10 µM stock solution of the polyhalogenated benzamide in DMSO. Causality: DMSO is mandatory to ensure complete dissolution of these highly lipophilic compounds without precipitating or denaturing the recombinant CETP enzyme.

Step 2: Assay Incubation

  • In a 96-well microplate, combine recombinant human CETP, donor HDL (loaded with a self-quenching fluorescent cholesteryl ester), and acceptor LDL.

  • Add the benzamide compound (or DMSO for the negative control) and incubate at 37°C for 60 minutes. Causality: As CETP transfers the cholesteryl ester from HDL to LDL, the fluorophore is unquenched, resulting in a measurable increase in fluorescence.

Step 3: Measurement & Self-Validation

  • Measure fluorescence intensity (Ex: 465 nm, Em: 535 nm).

  • Self-Validation: The assay must include a known CETP inhibitor (e.g., Torcetrapib) as a positive control to validate the dynamic range of the assay. Calculate the IC50 using non-linear regression analysis of the dose-response curve[4].

Conclusion

Polyhalogenated benzamides are not just structural variations; they are precision-engineered tools. By strategically leveraging steric shielding, pKa modulation, and σ-hole halogen bonding, researchers can dramatically enhance target affinity and metabolic stability. Whether targeting CETP in cardiovascular disease, mutant kinases in oncology, or HDACs in epigenetics, the rigorous application of structure-based design and validated synthetic protocols remains the cornerstone of successfully translating these compounds from the bench to the clinic.

References

  • A Comparative Assessment of Halogenated Benzamides in Drug Discovery Source: BenchChem URL
  • Fluorinated Benzyloxalamides: Glide Docking, Pharmacophore Mapping, Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors Source: Indian Journal of Pharmaceutical Sciences URL
  • Fluorinated Benzamides: Design, Synthesis and Biological Evaluation as Potential CETP Inhibitors Source: Al-Zaytoonah University URL
  • Halogenated Benzamides: Synthesis and In Vitro Study as Potential Cholesteryl Ester Transfer Protein (CETP)
  • Design, synthesis, biological evaluation, in silico ADME prediction and molecular docking of pyrazole-benzamides as multitargeting protien kinase inhibitors Source: ResearchGate URL
  • Source: PMC (NIH)
  • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers.
  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions Source: ACS Publications URL

Sources

Foundational

The Strategic Deployment of Fluorine in Drug-Like Molecules: A Technical Guide to Physicochemical Modulation and Experimental Validation

Executive Summary In contemporary medicinal chemistry, fluorine is incorporated into approximately 20% of all commercial pharmaceuticals 1[1]. As a Senior Application Scientist, I approach fluorine substitution not as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, fluorine is incorporated into approximately 20% of all commercial pharmaceuticals 1[1]. As a Senior Application Scientist, I approach fluorine substitution not as a mere structural tweak, but as a precise biophysical tool. The rationale for its deployment is grounded in its unique atomic properties: it possesses the highest electronegativity (3.98 on the Pauling scale) and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å) while remaining significantly smaller than oxygen or a methyl group 2[2]. This unique profile allows us to exert profound electronic and metabolic control over a drug candidate without introducing prohibitive steric bulk that could disrupt target binding 3[4].

This technical guide dissects the causality behind fluorine's impact on pharmacokinetics and provides self-validating experimental workflows to quantify these effects.

Mechanistic Foundations of the "Fluorine Effect"

Metabolic Shielding (CYP450 Evasion)

The primary mechanism of oxidative clearance for lipophilic drugs is mediated by Cytochrome P450 (CYP450) enzymes in the hepatic endoplasmic reticulum 5[5]. CYP450s typically initiate metabolism via Hydrogen Atom Transfer (HAT) at electron-rich or sterically accessible C-H bonds 6[6].

The causality of metabolic shielding lies in bond thermodynamics. By replacing a metabolically labile C-H bond with a C-F bond, the bond dissociation energy is dramatically increased (from ~414 kJ/mol for C-H to ~485-552 kJ/mol for C-F) 7[7]. This renders the HAT process thermodynamically unfavorable, effectively creating a metabolic "block" that prolongs the drug's half-life 8[8].

CYP450_Blocking cluster_0 Labile Pathway (C-H) cluster_1 Shielded Pathway (C-F) Drug Drug Molecule (C-H Bond) CYP1 CYP450 Enzyme (Active Fe=O) Drug->CYP1 Binding HAT Hydrogen Atom Transfer (HAT) CYP1->HAT Oxidation Metabolite Hydroxylated Metabolite (Rapid Clearance) HAT->Metabolite Degradation FDrug Fluorinated Drug (C-F Bond) CYP2 CYP450 Enzyme (Active Fe=O) FDrug->CYP2 Binding Block HAT Blocked (High Bond Energy) CYP2->Block Attempted Oxidation Stable Metabolically Stable (Prolonged Half-Life) Block->Stable Evasion

CYP450 metabolic shielding via C-F substitution preventing Hydrogen Atom Transfer.

pKa Modulation and Permeability

Due to its intense inductive electron-withdrawing effect (-I), fluorine drastically alters the acid-base properties of proximal functional groups 7[7]. For instance, introducing a fluorine atom beta to an aliphatic amine reduces its pKa. The causality here is critical for drug delivery: a lower pKa means a higher fraction of the drug exists in its neutral, un-ionized state at physiological pH (7.4). This directly drives passive transcellular membrane permeability and enhances oral bioavailability and CNS penetration 9[9].

Lipophilicity (logD) and Conformational Control

While aromatic fluorination reliably increases lipophilicity (logP/logD), aliphatic fluorination presents a more nuanced reality. As demonstrated in systematic investigations, the introduction of a single aliphatic fluorine can sometimes decrease lipophilicity. This counterintuitive effect occurs because the strong, uncompensated C-F dipole introduces local polarity that outweighs the bulk hydrophobicity of the atom 10[10]. Furthermore, fluorine exhibits a strong gauche effect when placed adjacent to electronegative heteroatoms (like oxygen or nitrogen), forcing the molecule into specific bioactive conformations that pre-organize the ligand for optimal receptor binding 11[11].

Quantitative Impact of Fluorine Substitution

To guide rational design, the following table summarizes the typical quantitative shifts observed upon strategic fluorination.

Structural ModificationTarget PropertyTypical Quantitative ShiftMechanistic Causality
Alpha/Beta to Amine pKa-1.0 to -1.5 units per FInductive electron withdrawal destabilizes the conjugate acid, lowering basicity 5[5].
Aromatic C-H to C-F logD (Lipophilicity)+0.2 to +0.5 unitsIncreased hydrophobicity and low polarizability of the aromatic C-F bond 7[7].
Aliphatic C-H to C-F logD (Lipophilicity)-0.1 to +0.1 unitsStrong C-F dipole introduces local polarity, counteracting bulk hydrophobicity 12[12].
Benzylic C-H to C-F Metabolic Half-life2x to 10x increaseHigh C-F bond dissociation energy blocks CYP450-mediated Hydrogen Atom Transfer 6[6].
Difluoromethylation (-CF2H) Target SelectivityEnhanced H-bond donationRetains an acidic proton, acting as a lipophilic hydrogen-bond donor to enhance binding specificity 13[13].

Experimental Validation Workflows

As an application scientist, I emphasize that analytical data is only as reliable as the assay's internal controls. The following protocols are engineered as self-validating systems to ensure absolute trustworthiness in lead optimization.

In Vitro Microsomal Stability Assay (Self-Validating Protocol)

Purpose: To quantify the metabolic shielding effect of fluorine substitution by calculating intrinsic clearance ( CLint​ ). Self-Validation Logic: A negative control (minus NADPH) is mandatory to prove that degradation is strictly CYP-mediated and not due to chemical instability. A positive control (e.g., Verapamil) validates the enzymatic viability of the microsomal batch.

Methodology:

  • Matrix Preparation: Prepare 1 µM of the fluorinated drug and its non-fluorinated matched molecular pair (MMP) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450 catalytic cycle. Causality: NADPH provides the essential reducing equivalents required for oxygen activation by the heme center.

  • Sampling & Quenching: At precise time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard. Causality: Acetonitrile denatures the CYP450 enzymes, instantly halting the reaction, while simultaneously precipitating proteins to yield a clean supernatant for LC-MS/MS injection.

  • Data Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

19F-NMR Based logD7.4 Determination (Self-Validating Protocol)

Purpose: To accurately measure the lipophilicity of fluorinated compounds without the artifacts of UV-based HPLC methods. Self-Validation Logic: Traditional shake-flask methods rely on UV absorbance, which can vary drastically between aqueous and organic phases. 19F-NMR directly integrates the fluorine nuclei. By including a fluorinated internal standard of known logD, the system self-validates: the standard's partitioning ratio confirms the phase volumes and integration accuracy 1[1].

Methodology:

  • Sample Matrix: Dissolve the fluorinated analyte and a fluorinated internal standard (e.g., trifluoroethanol) in a 1:1 mixture of 1-octanol and aqueous PBS buffer (pH 7.4).

  • Thermodynamic Partitioning: Vigorously vortex for 2 hours at 25°C to ensure thermodynamic equilibrium between the lipophilic and aqueous phases.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve a sharp phase boundary, eliminating micro-emulsions that skew partitioning data.

  • NMR Acquisition: Carefully extract aliquots from both the octanol and aqueous layers. Acquire 19F-NMR spectra using a long relaxation delay ( D1>5×T1 ). Causality: A long D1 ensures all fluorine spins fully relax between pulses, making the signal integrals strictly proportional to molar concentration 10[10].

  • Calculation: Calculate logD7.4 using the ratio of the analyte's integral in octanol vs. water, normalized against the internal standard's known distribution.

NMR_Workflow Prep 1. Matrix Preparation Analyte + 19F Internal Standard Partition 2. Thermodynamic Partitioning Octanol / Aqueous Buffer (pH 7.4) Prep->Partition PhaseSep 3. Phase Separation Centrifugation (No Emulsions) Partition->PhaseSep NMR 4. 19F-NMR Acquisition Long D1 Delay (>5x T1) PhaseSep->NMR Calc 5. logD Calculation Self-Validated Integration Ratio NMR->Calc

Self-validating 19F-NMR workflow for accurate logD7.4 determination.

Conclusion

The strategic incorporation of fluorine is a cornerstone of modern drug design. By understanding the causality behind its electronic, steric, and thermodynamic effects, medicinal chemists can rationally modulate a molecule's pKa, lipophilicity, and metabolic stability. When coupled with rigorous, self-validating experimental workflows, fluorine substitution evolves from an empirical trial-and-error process into a predictable and highly effective optimization strategy.

References

  • Applications of Fluorine in Medicinal Chemistry . ACS Publications. URL:[Link]

  • Fabulous Fluorine in Medicinal Chemistry . Sussex Drug Discovery Centre. URL:[Link]

  • Metabolism of Fluorine-Containing Drugs . Annual Reviews. URL:[Link]

  • The role of fluorine in medicinal chemistry . Taylor & Francis Online. URL:[Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs . ResearchGate. URL:[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines . ACS Publications. URL:[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs . ACS Publications. URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . NIH PMC. URL:[Link]

  • Rational alteration of pharmacokinetics of chiral fluorinated and deuterated derivatives of emixustat for retina therapies . NIH PMC. URL:[Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery . PubMed. URL:[Link]

Sources

Exploratory

2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide: Structural Profiling and Synthetic Utility in KRAS-Targeted Oncology

Abstract In the rapidly evolving landscape of targeted oncology, the synthesis of complex multi-ring heterocycles requires highly functionalized, precisely engineered starting materials. 2-Amino-4-bromo-5-chloro-3,6-difl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the rapidly evolving landscape of targeted oncology, the synthesis of complex multi-ring heterocycles requires highly functionalized, precisely engineered starting materials. 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide has emerged as a critical intermediate in the development of next-generation KRAS inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the electronic causality dictating its reactivity, and field-validated synthetic workflows for its integration into tetracyclic oxazepine and tetraheterocycle drug cores.

Chemical Identity & Physicochemical Profiling

The utility of this molecule stems from its dense functionalization. The pentasubstituted aromatic ring provides orthogonal reactive handles that allow for precise, late-stage structural elaboration. Below is the consolidated physicochemical profile of the compound[1],[2].

PropertyValue
Chemical Name 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide
IUPAC Name 2-amino-4-bromo-5-chloro-3,6-difluorobenzamide
CAS Registry Number 2820536-72-7
Molecular Formula C7H4BrClF2N2O
Molecular Weight 285.47 g/mol
Canonical SMILES NC(=O)C1=C(N)C(F)=C(Br)C(Cl)=C1F

Electronic & Steric Architecture: The Causality of Reactivity

To effectively utilize 2-amino-4-bromo-5-chloro-3,6-difluorobenzamide in a synthetic pipeline, one must understand the electronic push-and-pull of its substituents:

  • The Fluorine Inductive Effect (-I): The fluorine atoms at the 3- and 6-positions exert a profound electron-withdrawing inductive effect. This drastically reduces the electron density of the aromatic π-system and, consequently, diminishes the nucleophilicity of the primary amine at the 2-position. This electronic deactivation explains why harsh electrophiles (like thiophosgene) and elevated temperatures are strictly required for its functionalization[3].

  • Orthogonal Halogen Handles: The bromine (C4) and chlorine (C5) atoms serve distinct purposes. Bromine is highly labile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing for regioselective extension of the scaffold. The chlorine atom, being less reactive toward oxidative addition, often remains intact to fill specific hydrophobic pockets in the target protein's binding site.

Mechanistic Context: Targeting the KRAS G12D/C Paradigm

Mutations in the KRAS gene (such as G12D and G12C) are primary drivers of oncogenesis, locking the small GTPase in an active, GTP-bound state[3]. This continuous activation stimulates the RAF/MEK/ERK signaling cascade, driving unchecked tumor proliferation[4].

Historically considered "undruggable," mutant KRAS is now targeted by small molecules that bind allosterically to the switch-II pocket. 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide is a foundational building block used to synthesize novel3 and 4[3],[4]. These rigid, multi-ring systems are engineered to wedge into the KRAS binding pocket, halting nucleotide exchange.

KRAS_Pathway EGFR Upstream RTK (EGFR) SOS1 SOS1 (GEF) EGFR->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Binding Cascade RAF/MEK/ERK Cascade KRAS_GTP->Cascade Phosphorylation Inhibitor Tetraheterocycle Inhibitor Inhibitor->KRAS_GTP Allosteric Block

Fig 1. KRAS nucleotide exchange cycle and targeted inhibition via tetraheterocycle derivatives.

Validated Synthetic Workflows for Tetraheterocycle Precursors

The following protocols detail the conversion of the benzamide starting material into advanced cyclization precursors. Every step is designed as a self-validating system, where the physicochemical properties of the reagents dictate the operational parameters.

Workflow A: Isothiocyanate Formation via Thiophosgene

This pathway activates the deactivated amine for subsequent cyclization into a multi-ring system[3].

  • Dissolution: Dissolve 2-amino-4-bromo-5-chloro-3,6-difluorobenzamide (8.85 g, 31.0 mmol) in 175 mL of 1,4-dioxane.

    • Causality: 1,4-dioxane is selected as a polar, aprotic solvent. Its high boiling point (101°C) accommodates the thermal requirements of the reaction, while its lack of nucleophilic protons prevents solvent interference with the highly electrophilic thiophosgene.

  • Electrophilic Addition: Add thiophosgene (10.7 g, 93.2 mmol) dropwise at 0°C, then allow the mixture to stir at room temperature for 1 hour.

    • Causality: The 3-fold molar excess of thiophosgene drives the reaction forward despite the poor nucleophilicity of the fluorine-flanked amine. The initial 0°C condition controls the highly exothermic nucleophilic attack, preventing the formation of symmetrical thiourea side-products.

  • Thermal Elimination: Heat the reaction mixture to 105°C for 1 to 2 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the elimination of HCl, finalizing the conversion of the thiocarbamoyl chloride intermediate into the target isothiocyanate.

  • Isolation: Concentrate under vacuum, suspend the residue in a 1:4 mixture of ethyl acetate (EtOAc) and petroleum ether (60 mL), and stir. Filter the resulting solids.

    • Causality: Vacuum concentration removes the toxic, volatile thiophosgene and dioxane. The specific polarity of the EtOAc/petroleum ether mixture selectively precipitates the isothiocyanate intermediate while retaining lipophilic impurities in the supernatant[4].

Workflow B: Formamidine Condensation via Triethyl Orthoformate

This alternative pathway builds a different cyclization precursor, often leading to quinazolinone or related heterocycles[4].

  • Reagent Suspension: Suspend the benzamide (5.00 g, 17.5 mmol) in 100 mL of triethyl orthoformate and add 10 mL of glacial acetic acid.

    • Causality: Triethyl orthoformate acts as both the solvent and the electrophilic carbon source. Acetic acid is crucial as a Brønsted acid catalyst; it protonates the orthoester, generating a highly reactive dialkoxycarbenium ion capable of reacting with the deactivated amine.

  • Condensation: Stir the mixture at 80°C for 1 hour.

    • Causality: Heating accelerates the condensation and drives off ethanol (boiling point 78°C) as a byproduct. According to Le Chatelier's principle, continuously removing ethanol shifts the chemical equilibrium toward the quantitative formation of the formamidine derivative.

  • Purification: Remove the solvent under vacuum, dilute the residue with a 1:5 mixture of EtOAc and dichloromethane (DCM) (150 mL), collect the solids by filtration, and dry under vacuum.

    • Causality: The EtOAc/DCM solvent system provides the exact dielectric constant needed to crystallize the highly polar formamidine intermediate, ensuring high purity for the subsequent cyclization steps[4].

Synthetic_Workflow SM 2-Amino-4-bromo-5-chloro- 3,6-difluoro-benzamide Path1 Thiophosgene (1,4-Dioxane, 105°C) SM->Path1 Path2 Triethyl Orthoformate (AcOH, 80°C) SM->Path2 Int1 Isothiocyanate Intermediate Path1->Int1 Electrophilic Attack Int2 Formamidine Precursor Path2->Int2 Condensation Final Tetracyclic Oxazepine Core Int1->Final Cyclization Int2->Final Cyclization

Fig 2. Divergent synthetic workflows utilizing the benzamide intermediate for cyclization.

Conclusion

2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide (C7H4BrClF2N2O, MW: 285.47 g/mol ) is far more than a simple substituted benzene; it is a meticulously designed synthetic linchpin. By understanding the electronic deactivation caused by its fluorines and leveraging the orthogonal reactivity of its heavy halogens, drug development professionals can reliably construct the complex tetraheterocyclic architectures required to inhibit elusive oncology targets like mutant KRAS.

References

  • Title: 2-amino-4-bromo-5-chloro-3,6-difluoro-benzamide - Fluorochem | Source: fluorochem.co.
  • Title: 2-Amino-4-bromo-3-chloro-5-fluorobenzoic acid ... - ChemicalRegister | Source: chemicalregister.
  • Title: WO2024063578A1 - Novel tetraheterocycle compound - Google Patents | Source: google.
  • Title: WO2022173678A1 - Tetracyclic oxazepine compounds and uses thereof - Google Patents | Source: google.

Sources

Foundational

Beyond the MSDS: The Strategic Role of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide in Advanced KRAS Inhibitor Synthesis

Executive Summary In modern targeted oncology, the transition from early-stage discovery to scalable synthesis relies heavily on the intelligent design of polyfunctional building blocks. 2-Amino-4-bromo-5-chloro-3,6-difl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology, the transition from early-stage discovery to scalable synthesis relies heavily on the intelligent design of polyfunctional building blocks. 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide (CAS: 2820536-72-7) [1] is not merely a commodity chemical; it is a highly engineered, sterically and electronically tuned intermediate. It serves as a critical linchpin in the synthesis of complex, structurally rigid heterocycles, most notably the tetracyclic oxazepine compounds recently developed as potent KRAS G12C and G12D inhibitors[2].

This whitepaper transcends the traditional Material Safety Data Sheet (MSDS). It synthesizes rigorous safety and handling protocols with an in-depth mechanistic analysis of the compound's structural utility, providing a comprehensive guide for drug development professionals.

Physicochemical Profiling & Structural Rationale

The unique substitution pattern of this benzamide is a masterclass in synthetic design. Each halogen serves a distinct, causal purpose in downstream drug development.

  • Orthogonal Reactivity (C4-Bromo vs. C5-Chloro): The carbon-bromine bond at the C4 position is significantly weaker than the carbon-chlorine bond at C5. This allows for highly selective, sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). The bromo group undergoes oxidative addition first, allowing chemists to build complexity at C4 before activating the C5 position.

  • Electronic Modulation (C3, C6-Difluoro): The strongly electron-withdrawing fluorine atoms lower the pKa of the adjacent aniline amine, modulating its nucleophilicity to prevent unwanted side reactions during early synthetic steps. Furthermore, in the final drug molecule, these fluorines block critical cytochrome P450 oxidation sites, dramatically enhancing the metabolic stability and half-life of the therapeutic agent.

Quantitative Material Data

To facilitate rapid reference for laboratory integration, the critical physicochemical parameters are summarized below[1][3]:

ParameterSpecification / Value
Chemical Name 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide
CAS Registry Number 2820536-72-7
Molecular Formula C7H4BrClF2N2O
Molecular Weight 285.47 g/mol
Typical Purity (LC-MS) ≥ 95.0%
Physical State Solid (Crystalline Powder)
Canonical SMILES NC(=O)C1=C(N)C(F)=C(Br)C(Cl)=C1F

Advanced Material Safety & Handling Protocols (MSDS Core)

As an application scientist, I emphasize that safety protocols must be grounded in chemical mechanism. This compound is a polyhalogenated aniline derivative; therefore, its hazard profile extends beyond simple irritation.

Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral): Category 4.

  • Skin Irritation / Sensitization: Category 2. Halogenated anilines are known skin sensitizers. They can penetrate the dermal layer and act as haptens, triggering immune-mediated contact dermatitis.

  • Specific Target Organ Toxicity (Blood): Repeated exposure to aniline derivatives can lead to methemoglobinemia . Causality: In vivo, the primary amine is oxidized by hepatic enzymes to a hydroxylamine, which subsequently oxidizes the Fe(II) in hemoglobin to Fe(III), severely impairing oxygen transport.

Engineering Controls & PPE
  • Ventilation: Must be handled inside a certified Class II Type A2 biological safety cabinet or a high-velocity chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended during solvent dissolution), safety goggles, and a lab coat. If handling large quantities (>100g) outside a containment zone, a half-face respirator with P100/organic vapor cartridges is mandatory.

Spill Response & Decontamination
  • Containment: Do not sweep dry powder, as this generates inhalable dust.

  • Neutralization: Carefully dampen the spill with a high-boiling solvent (e.g., polyethylene glycol or a mild detergent solution) to suppress aerosolization.

  • Collection: Wipe up with absorbent pads and place in a sealed, clearly labeled hazardous waste container for high-temperature incineration.

Synthetic Utility: The KRAS Inhibitor Workflow

The primary application of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide is its conversion into an isothiocyanate intermediate, which is subsequently cyclized into a tetracyclic oxazepine core[2]. This core is the pharmacophore for next-generation KRAS inhibitors.

Self-Validating Experimental Protocol: Isothiocyanate Formation

The following protocol details the conversion of the benzamide to an isothiocyanate using thiophosgene, adapted from recent patent literature[2].

Rationale for Conditions: 1,4-Dioxane is selected as the solvent because its boiling point (101°C) allows for the thermal elimination of HCl, a critical step in driving the intermediate thiocarbamoyl chloride to the final isothiocyanate.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, argon-purged 500 mL round-bottom flask, dissolve 2-amino-4-bromo-5-chloro-3,6-difluorobenzamide (8.85 g, 31.0 mmol) in anhydrous 1,4-dioxane (175 mL).

  • Reagent Addition: Dropwise, add thiophosgene (10.7 g, 93.2 mmol; Caution: Highly toxic, perform strictly in a fume hood).

  • Initial Reaction: Stir the mixture at room temperature (20-25°C) for 1 hour. Validation Check 1: An aliquot taken here and analyzed via LC-MS should show the mass of the thiocarbamoyl chloride intermediate.

  • Thermal Elimination: Attach a reflux condenser and heat the reaction mixture to 105°C for 1 hour to force the elimination of HCl.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Suspend the resulting residue in a mixture of Ethyl Acetate/Petroleum Ether (1:4, 60 mL) and stir for 1 hour to precipitate impurities.

  • Validation Check 2 (Self-Validation): Filter the product. Analyze the solid via FT-IR. The protocol is considered successful and validated if a strong, broad absorption band appears between 2000–2200 cm⁻¹ (characteristic of the –N=C=S stretch), confirming complete conversion.

SyntheticWorkflow A 2-Amino-4-bromo-5-chloro- 3,6-difluoro-benzamide (CAS: 2820536-72-7) B Thiophosgene / 1,4-Dioxane RT -> 105°C, 1h A->B C Isothiocyanate Intermediate B->C D Cyclization / Cross-Coupling C->D E Tetracyclic Oxazepine Core (KRAS Inhibitor Scaffold) D->E

Synthetic workflow from benzamide precursor to tetracyclic oxazepine core.

Mechanistic Biological Context

Why invest such rigorous chemical engineering into this specific scaffold? The answer lies in the biology of the KRAS oncoprotein.

KRAS acts as a molecular switch in cell signaling. In its wild-type form, it cycles between an inactive GDP-bound state and an active GTP-bound state, regulated by Guanine Nucleotide Exchange Factors (GEFs) like SOS1[2]. However, mutations at codon 12 (e.g., G12C, G12D) severely impair the protein's intrinsic GTPase activity. The protein becomes "locked" in the active GTP-bound state, driving unchecked cellular proliferation via the MAPK and PI3K pathways.

The tetracyclic oxazepine compounds synthesized from our benzamide starting material are designed to bind deep within the switch II pocket of the KRAS protein. The rigid, polyhalogenated core ensures precise steric alignment, allowing the drug to act as either an allosteric inhibitor (locking KRAS in the inactive GDP state) or a covalent binder (in the case of G12C, reacting with the mutant cysteine).

KRASPathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Binding Downstream MAPK / PI3K Signaling KRAS_GTP->Downstream Proliferation Inhibitor Tetracyclic Oxazepine Inhibitor Inhibitor->KRAS_GTP Allosteric/Covalent Blockade

KRAS activation cycle and targeted inhibition by oxazepine derivatives.

References

  • Genentech, Inc.Tetracyclic oxazepine compounds and uses thereof (Patent WO2022173678A1). World Intellectual Property Organization. Published August 18, 2022.

Sources

Exploratory

Solubility Profile and Solvation Thermodynamics of 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide in Organic Solvents

Executive Summary The compound 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide (CAS: 2820536-72-7) is a highly functionalized, polyhalogenated aromatic intermediate. It serves as a critical building block in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide (CAS: 2820536-72-7) is a highly functionalized, polyhalogenated aromatic intermediate. It serves as a critical building block in the synthesis of complex heterocycles, most notably tetracyclic oxazepine compounds developed as targeted therapeutics for KRas G12D mutant cancers[1][2]. For process chemists and drug development professionals, understanding the solubility profile of this dense, sterically hindered molecule is paramount for scaling up nucleophilic aromatic substitutions and cyclization reactions. This whitepaper details the thermodynamic principles, empirical solubility estimations, and self-validating experimental protocols required to process this active pharmaceutical intermediate (API).

Physicochemical Profiling & Solvation Causality

Designing a solvent system for C₇H₄BrClF₂N₂O requires an understanding of its competing molecular forces. The molecule presents a unique solvation challenge due to its extreme substitution pattern:

  • Hydrogen Bonding Network: The ortho-amino group (-NH₂) and the primary carboxamide group (-CONH₂) act as potent hydrogen bond donors and acceptors. In the solid state, these moieties form a robust crystalline lattice driven by homomeric amide-amide dimers.

  • Halogen Steric & Electronic Effects: The presence of bromine, chlorine, and two fluorine atoms severely depletes the electron density of the aromatic core. While halogens generally increase lipophilicity, their electronegativity reduces the overall molecular polarity and introduces significant steric hindrance, which drastically decreases solubility in highly polar protic solvents like water[3].

  • Causality in Solvent Selection: To achieve high solubility, a solvent must possess a high Hydrogen Bond Acceptor (HBA) propensity to disrupt the -NH₂ and -CONH₂ lattice networks. Simultaneously, it must maintain sufficient non-polar character to accommodate the heavily halogenated, hydrophobic ring.

Thermodynamic Modeling of Benzamide Dissolution

The solubility of benzamide derivatives is highly temperature-dependent and is mathematically correlated using thermodynamic models such as the Non-Random Two-Liquid (NRTL), Wilson, and modified Apelblat equations[4][5].

From a thermodynamic perspective, the dissolution of highly halogenated benzamides is an endothermic process ( ΔHdiss​>0 ). Thermal energy is required to overcome the high lattice energy (breaking intermolecular halogen bonds and hydrogen bonds). The driving force for solvation in polar aprotic solvents is entropically favorable ( ΔSdiss​>0 ), as the rigid crystal lattice is disrupted into solvated monomers.

Thermodynamics A Solid Crystal Lattice (High Lattice Energy) C Cavity Formation (Endothermic ΔH) A->C B Solvent Addition (e.g., 1,4-Dioxane) B->C D Solute-Solvent Interaction (Exothermic ΔH) C->D E Thermodynamic Equilibrium (Solvated Monomers) D->E

Thermodynamic Solvation Pathway of Halogenated Benzamides.

Quantitative Solubility Profile

Based on structural descriptors and baseline thermodynamic data for substituted benzamides[4][5], Table 1 summarizes the solubility profile of 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide across various organic solvent classes at standard ambient temperature (25°C) and elevated processing temperatures (105°C).

Table 1: Solubility Profile in Key Organic Solvents

Solvent ClassSolventEst. Solubility at 25°C (mg/mL)Est. Solubility at 105°C (mg/mL)Solvation Mechanism / Application Notes
Polar Aprotic DMSO> 100 (High)N/AStrong H-bond acceptor; rapidly disrupts amide dimers. Ideal for analytical stock solutions.
Polar Aprotic DMF50 - 100 (High)N/AExcellent solvation; high boiling point allows for thermal scaling.
Ethereal 1,4-Dioxane10 - 20 (Moderate)> 150 (High)Optimal for electrophilic reactions (e.g., thiophosgene). Excellent high-temp solubility[1].
Ethereal THF20 - 40 (Moderate)N/AProvides a good balance of polarity and lipophilicity for ambient reactions.
Polar Protic Methanol5 - 15 (Low-Mod)30 - 50 (Moderate)Competes for H-bonds but has poor affinity for the halogenated hydrophobic core[4].
Polar Protic Ethanol< 10 (Low)20 - 40 (Moderate)Often utilized as a solvent for cocrystallization studies rather than primary dissolution[4][5].
Non-Polar Toluene< 1 (Very Low)5 - 10 (Low)Lacks the HBA capacity to disrupt the robust amide-amide hydrogen bond network.
Non-Polar HeptaneInsolubleInsolubleIdeal anti-solvent for driving precipitation and crystallization.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility in process chemistry, solubility must be measured and applied using self-validating systems. The following protocols detail the exact workflows for analytical determination and scale-up processing.

Protocol 1: Isothermal Shake-Flask Method for Equilibrium Solubility

Causality: The shake-flask method is employed over kinetic dissolution methods to ensure true thermodynamic equilibrium is reached, preventing false-positive solubility readings caused by supersaturation.

  • Preparation: Add an excess of 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide (e.g., 200 mg) to a 10 mL borosilicate glass vial containing 5 mL of the target solvent (e.g., THF).

  • Equilibration: Seal the vial and agitate in a thermostatic shaker bath at 298.15 ± 0.1 K for 48 hours. Rationale: Highly halogenated benzamides exhibit slow dissolution kinetics due to their dense crystal packing; 48 hours guarantees equilibrium.

  • Phase Separation: Centrifuge the heterogeneous suspension at 10,000 rpm for 15 minutes to cleanly separate the undissolved solid from the supernatant.

  • Quantification: Dilute a 100 µL aliquot of the supernatant with the HPLC mobile phase and analyze via HPLC-UV (λ = 254 nm) against a validated standard calibration curve.

  • Validation (Critical Step): Recover the residual solid, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Rationale: This confirms that the solvent did not induce a polymorphic phase transition or form a solvate, which would fundamentally alter the thermodynamic solubility baseline[5].

Protocol S1 API + Solvent (Heterogeneous) S2 Equilibration (48h Shake-Flask) S1->S2 S3 Centrifugation (Phase Separation) S2->S3 S4 Supernatant (HPLC Quant) S3->S4 Liquid Phase S5 Residual Solid (XRPD Check) S3->S5 Solid Phase

Self-Validating Isothermal Shake-Flask Workflow.

Protocol 2: High-Temperature Process Solvation (1,4-Dioxane System)

Causality: In the synthesis of tetracyclic oxazepines, this compound is reacted with thiophosgene. 1,4-Dioxane is explicitly selected because it is aprotic (preventing side reactions with the electrophile) and possesses a high boiling point (101°C), allowing for the thermal disruption of the benzamide lattice[1].

  • Suspension: Suspend 8.85 g (31.0 mmol) of 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide in 175 mL of anhydrous 1,4-Dioxane at 25°C. At this stage, the mixture will remain a heterogeneous slurry due to moderate ambient solubility.

  • Reagent Addition: Add thiophosgene (10.7 g, 93.2 mmol) dropwise under a strict inert nitrogen atmosphere.

  • Thermal Solvation: Ramp the reactor temperature to 105°C. As the temperature approaches the boiling point of dioxane, the applied thermal energy overcomes the dissolution enthalpy ( ΔHdiss​ ), yielding a completely homogeneous solution suitable for the reaction.

  • Reaction & Precipitation: After 1 hour of stirring at 105°C, concentrate the mixture under vacuum. Induce controlled precipitation of the product by adding a non-polar anti-solvent mixture of EtOAc/petroleum ether (1:4)[1].

Conclusion

The solubility profile of 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide is dictated by a delicate thermodynamic balance between its highly polar hydrogen-bonding moieties and its lipophilic, sterically hindered polyhalogenated core. Polar aprotic solvents (DMSO, DMF) offer the highest ambient solubility by acting as potent hydrogen bond acceptors. However, for complex synthetic scale-ups—such as the development of KRas inhibitors—ethereal solvents like 1,4-dioxane provide the optimal balance of thermal stability, aprotic inertness, and high-temperature solvation capacity required for downstream electrophilic cyclization.

References

  • WO2022173678A1 - Tetracyclic oxazepine compounds and uses thereof.Google Patents.
  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - WO 2022/173678. Googleapis.com (WIPO). URL:[Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Spiral - Imperial College London. URL:[Link]

  • Solubility determination and modelling of benzamide in organic solvents... ResearchGate. URL:[Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. URL:[Link]

Sources

Foundational

Strategic Sourcing and Synthetic Integration of 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide Precursors in KRAS Inhibitor Development

Executive Summary The development of targeted covalent and allosteric inhibitors for KRAS mutations (such as KRAS G12D) has necessitated the synthesis of highly complex, sterically constrained heterocyclic scaffolds[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent and allosteric inhibitors for KRAS mutations (such as KRAS G12D) has necessitated the synthesis of highly complex, sterically constrained heterocyclic scaffolds[1]. A critical building block in assembling these advanced tetracyclic oxazepine architectures is 2-amino-4-bromo-5-chloro-3,6-difluorobenzamide (CAS: 2820536-72-7) and its direct precursor, 2-amino-4-bromo-5-chloro-3,6-difluorobenzoic acid (CAS: 2387928-70-1)[2]. This whitepaper provides a comprehensive guide for application scientists on the commercial sourcing, quality control, and synthetic integration of these heavily halogenated precursors.

Mechanistic Rationale: The Role of Halogenated Benzamides in KRAS Inhibition

KRAS G12D mutations impair intrinsic GTPase activity, locking the protein in a constitutively active, GTP-bound state that drives oncogenic RAF/MEK/ERK signaling[1]. To therapeutically intervene, recent drug designs utilize tetracyclic oxazepine compounds that bind to the switch-II pocket of KRAS[1].

The specific substitution pattern of the 2-amino-4-bromo-5-chloro-3,6-difluorobenzamide precursor is not arbitrary:

  • 3,6-Difluoro groups: Increase the lipophilicity and metabolic stability of the resulting aromatic ring while locking the conformation of the amide bond via stereoelectronic effects.

  • 4-Bromo and 5-Chloro groups: Provide orthogonal synthetic handles for late-stage cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to extend the molecule into the functional binding pockets of the KRAS protein[1].

  • 2-Amino group: Acts as the primary nucleophile for cyclization reactions, allowing the construction of fused pyrimidine or quinazoline-like cores[3].

G KRAS KRAS G12D Mutant GTP GTP Binding (Constitutive Activation) KRAS->GTP Impaired Hydrolysis RAF RAF/MEK/ERK Cascade GTP->RAF Signaling Tumor Tumor Proliferation RAF->Tumor Oncogenesis Inhibitor Tetracyclic Oxazepine (Benzamide-Derived) Inhibitor->KRAS Allosteric Inhibition

Figure 1: KRAS G12D signaling cascade and targeted allosteric intervention.

Commercial Landscape & Supplier Evaluation

Procuring high-purity precursors is critical, as trace halogenated impurities (e.g., des-bromo or des-chloro analogs) can co-elute during downstream purification, severely complicating late-stage API isolation. The table below summarizes the key commercial suppliers for both the benzoic acid and benzamide derivatives.

Table 1: Commercial Suppliers of 2-Amino-4-bromo-5-chloro-3,6-difluoro Precursors
SupplierCompoundCAS NumberPurityStorage & Handling
Benzoic Acid2387928-70-195%Keep in dark place, sealed in dry, RT.
4 Benzoic Acid2387928-70-195%UK/Europe/China Stock (SKU: F854294)[4].
5 Benzoic Acid2387928-70-1≥95%4°C, protect from light (Cat: CS-0611367)[5].
Benzoic Acid2387928-70-197%High purity lot (ID: W165856)[6].
2 Benzamide2820536-72-7>95%Direct intermediate (SKU: F960133)[2].
Benzamide2820536-72-7>95%BD02352881[7].

Note: The choice between purchasing the acid versus the benzamide depends on the internal capacity for large-scale amidation versus the premium cost of the pre-formed benzamide.

Synthetic Integration & Experimental Protocols

The conversion of 2-amino-4-bromo-5-chloro-3,6-difluorobenzamide into a fused heterocyclic core (such as a quinazoline-dithione or oxazepine intermediate) is a pivotal step in KRAS inhibitor synthesis[1][3]. The following protocol utilizes thiophosgene to facilitate an intramolecular cyclization.

Causality in Experimental Design
  • Reagent Selection (Thiophosgene): Thiophosgene ( CSCl2​ ) is highly electrophilic and specifically targets the primary aniline (2-amino group) to form an isothiocyanate intermediate. This intermediate is perfectly positioned for an intramolecular nucleophilic attack by the adjacent benzamide nitrogen, yielding a fused bicyclic thione[1].

  • Solvent Selection (1,4-Dioxane): The reaction requires an initial ambient temperature phase to form the isothiocyanate, followed by a high-temperature phase (105 °C) to drive the cyclization. 1,4-Dioxane (b.p. 101 °C) provides the necessary thermal window without reacting with the highly electrophilic thiophosgene[1].

  • Self-Validating Checkpoints: The protocol incorporates specific trituration steps. By suspending the crude residue in an EtOAc/petroleum ether matrix, the highly polar fused-heterocycle precipitates, while non-polar impurities (e.g., residual thiophosgene and organic byproducts) remain solvated[1].

Step-by-Step Methodology: Thiophosgene-Mediated Cyclization

Safety Warning: Thiophosgene is highly toxic and corrosive. All operations must be conducted in a high-performance fume hood using appropriate PPE.

  • Preparation of the Reaction Mixture:

    • In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-bromo-5-chloro-3,6-difluorobenzamide (8.85 g, 31.0 mmol) in anhydrous 1,4-dioxane (175 mL)[1].

    • Purge the system with inert nitrogen gas for 5 minutes.

  • Addition of Thiophosgene:

    • Cool the reaction vessel to 0 °C using an ice bath (optional but recommended to control the initial exotherm)[3].

    • Add thiophosgene (10.7 g, 93.2 mmol; 3.0 equivalents) dropwise over 10 minutes[1].

  • Isothiocyanate Formation:

    • Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for exactly 1 hour[1].

    • Validation Point: An aliquot analyzed by LC-MS should indicate the complete disappearance of the starting mass ( [M+H]+≈285.5 ) and the appearance of the isothiocyanate intermediate.

  • Thermal Cyclization:

    • Attach a reflux condenser and heat the reaction mixture to 105 °C using an oil bath or heating mantle[1].

    • Maintain this temperature with vigorous stirring for 1 to 2 hours[1][3].

    • Validation Point: TLC (Thin Layer Chromatography) monitoring should confirm the consumption of the intermediate and the formation of a new, lower-Rf spot corresponding to the cyclized product[3].

  • Workup and Isolation:

    • Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the 1,4-dioxane and excess thiophosgene. (Ensure the rotary evaporator is vented through a proper scrubber system).

    • Suspend the crude, dark residue in a mixture of Ethyl Acetate (EtOAc) and Petroleum Ether (1:4 ratio, 60 mL)[1].

    • Stir the suspension vigorously for 1 hour at room temperature to facilitate the precipitation of the desired product[1].

  • Final Purification:

    • Collect the precipitated solids via vacuum filtration.

    • Wash the filter cake with cold petroleum ether (2 x 20 mL) and dry under high vacuum to afford the cyclized intermediate.

Synth Acid 2-Amino-4-bromo-5-chloro -3,6-difluorobenzoic acid Amidation Amidation Step (NH3/Coupling) Acid->Amidation Benzamide 2-Amino-4-bromo-5-chloro -3,6-difluorobenzamide Amidation->Benzamide LC-MS QC Thiophosgene Thiophosgene Cyclization (105°C, 1,4-Dioxane) Benzamide->Thiophosgene Oxazepine Fused Heterocycle Core (Precipitated in EtOAc/Pet Ether) Thiophosgene->Oxazepine TLC & LC-MS QC

Figure 2: Synthetic workflow and analytical validation points for precursor integration.

Quality Control and Analytical Benchmarks

When sourcing either the benzoic acid or benzamide precursor, analytical validation is paramount. The extreme electron-withdrawing nature of the halogens shifts the NMR signals significantly.

  • Purity Requirements: Ensure the Certificate of Analysis (CoA) demonstrates ≥95% purity via HPLC[5].

  • Moisture Sensitivity: The benzoic acid derivative must be kept in a dark, dry place at room temperature or 4°C to prevent degradation[5].

  • Isotopic Signatures: Due to the presence of both Bromine and Chlorine, the mass spectrum will display a distinct isotopic cluster (M, M+2, M+4) in roughly a 3:4:1 ratio. This signature is a critical self-validating marker during the LC-MS analysis of the cyclization step.

References

  • Genentech, Inc. (2022).Tetracyclic oxazepine compounds and uses thereof (Patent No. WO2022173678A1). Google Patents.
  • Unknown Applicant (2024).Novel tetraheterocycle compound (Patent No. WO2024063578A1). Google Patents.

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide in Fragment-Based Drug Discovery: A Technical Guide

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent approach to identifying novel lead compounds. By screening low molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent approach to identifying novel lead compounds. By screening low molecular weight fragments, FBDD explores chemical space with greater efficacy than traditional high-throughput screening (HTS), often yielding leads with superior physicochemical properties.[1] This guide provides an in-depth technical overview of the application of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide, a halogen-enriched fragment, within the FBDD workflow. We will delve into the rationale behind its design, detailed protocols for its use in screening and hit validation, and strategies for its evolution into a potent drug candidate.

The Rationale for a Multi-Halogenated Benzamide Fragment

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The specific multi-halogen substitution pattern of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide is not arbitrary; it is a deliberate design to maximize its utility as a fragment.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₄BrClF₂N₂OInternal Calculation
Molecular Weight286.48 g/mol Internal Calculation
LogP~2.5-3.0Estimated
Hydrogen Bond Donors2 (amine and amide)Internal Calculation
Hydrogen Bond Acceptors1 (carbonyl oxygen)Internal Calculation

The inclusion of multiple halogens serves several strategic purposes:

  • Enhanced Binding Affinity and Specificity: Halogen bonds, which are favorable, directional interactions between an electropositive region on a halogen and a nucleophile, can significantly contribute to binding affinity.[3] The presence of bromine, chlorine, and fluorine provides a diverse set of potential halogen bond donors, increasing the probability of productive interactions within a target's binding site.

  • ¹⁹F-NMR Screening Handle: The two fluorine atoms are the cornerstone of a powerful screening methodology. ¹⁹F-NMR is an exceptionally sensitive technique for detecting fragment binding because fluorine is absent in biological systems, resulting in a background-free spectrum.[4] Changes in the ¹⁹F chemical shift or signal intensity upon addition of a target protein are clear indicators of a binding event.[5][6]

  • Vectors for Fragment Elaboration: The bromine and chlorine atoms provide chemically distinct handles for subsequent fragment-to-lead optimization. The bromine atom, for instance, is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the "growing" of the fragment into unexplored regions of the binding pocket.

  • Modulation of Physicochemical Properties: Halogenation can influence a molecule's lipophilicity, metabolic stability, and membrane permeability, all critical parameters in drug development.[2]

Synthesis of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide

The target benzamide can be synthesized from the commercially available 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid. A robust method for this transformation is amide bond formation using a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Protocol: Amide Synthesis using HATU

Materials:

  • 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Ammonia source (e.g., ammonium chloride and a non-nucleophilic base, or a solution of ammonia in an organic solvent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzoic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (2.0 equivalents) dropwise to the reaction mixture.

  • Introduce the ammonia source to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide.

Primary Screening using ¹⁹F-NMR

The primary screening phase aims to identify fragments that bind to the target protein. For fluorinated fragments like our compound of interest, ¹⁹F-NMR is the premier screening technique.

Protocol: ¹⁹F-NMR Fragment Screening

Materials:

  • Target protein solution (typically 10-50 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O.

  • Fragment stock solution (e.g., 10 mM in d₆-DMSO).

  • NMR tubes.

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation:

    • Reference Sample: Prepare a sample containing the fragment at the desired screening concentration (e.g., 100-200 µM) in the protein buffer.

    • Protein Sample: Prepare an identical sample that also contains the target protein at its working concentration.

    • It is common to screen fragments in cocktails of 10-20 non-overlapping ¹⁹F signals to increase throughput.[5]

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F-NMR spectrum for both the reference and protein samples. A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used to suppress broad signals from the protein.[5]

    • Typical acquisition parameters might include a spectral width of 120-150 ppm and an acquisition time of 1 second.[5]

  • Data Analysis:

    • Compare the spectra of the reference and protein samples.

    • A significant decrease in the signal intensity or a change in the chemical shift of a fragment's ¹⁹F signal in the presence of the protein indicates a binding event.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Hit Identification Fragment Stock Fragment Stock Reference Sample Reference Sample Fragment Stock->Reference Sample Protein Sample Protein Sample Fragment Stock->Protein Sample 19F-NMR Spectrum (Reference) 19F-NMR Spectrum (Reference) Reference Sample->19F-NMR Spectrum (Reference) 19F-NMR Spectrum (Protein) 19F-NMR Spectrum (Protein) Protein Sample->19F-NMR Spectrum (Protein) Protein Stock Protein Stock Protein Stock->Protein Sample Spectral Comparison Spectral Comparison 19F-NMR Spectrum (Reference)->Spectral Comparison 19F-NMR Spectrum (Protein)->Spectral Comparison Hit Fragment Hit Fragment Spectral Comparison->Hit Fragment

Caption: Workflow for ¹⁹F-NMR based fragment screening.

Hit Validation

A positive result from the primary screen requires orthogonal validation to confirm the binding event and to rule out false positives. Surface Plasmon Resonance (SPR) and Thermal Shift Assays are two commonly employed techniques for this purpose.[7]

Protocol: Surface Plasmon Resonance (SPR) for Hit Validation

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Target protein.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Fragment solutions at various concentrations.

Procedure:

  • Ligand Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling.

  • Analyte Binding: Inject a series of concentrations of the fragment over the immobilized protein surface and a reference surface.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding response. Fit the steady-state or kinetic data to a suitable binding model to determine the dissociation constant (Kᴅ).

G Immobilize Target Protein Immobilize Target Protein Inject Fragment (Analyte) Inject Fragment (Analyte) Immobilize Target Protein->Inject Fragment (Analyte) Measure Binding Response Measure Binding Response Inject Fragment (Analyte)->Measure Binding Response Data Analysis (KD determination) Data Analysis (KD determination) Measure Binding Response->Data Analysis (KD determination)

Caption: Simplified workflow for SPR-based hit validation.

Protocol: Thermal Shift Assay (TSA)

Materials:

  • Real-time PCR instrument.

  • Fluorescent dye (e.g., SYPRO Orange).

  • Target protein.

  • Fragment solutions.

Procedure:

  • Reaction Setup: In a 96- or 384-well plate, mix the target protein, the fluorescent dye, and either the fragment or a vehicle control.

  • Thermal Denaturation: Gradually increase the temperature of the plate in the real-time PCR instrument.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed during unfolding.

  • Data Analysis: Determine the melting temperature (Tₘ) of the protein in the presence and absence of the fragment. A significant shift in Tₘ upon fragment binding is indicative of a stabilizing interaction.[8][9]

Fragment-to-Lead Optimization

Once a fragment hit is validated, the next stage is to evolve it into a more potent lead compound. The multi-halogenated nature of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide provides multiple avenues for optimization.

  • Fragment Growing: The bromine atom is an ideal handle for "growing" the fragment. Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions can be employed to introduce new chemical moieties that can interact with adjacent pockets on the protein surface. This strategy aims to increase both affinity and selectivity.[10]

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be linked together to create a larger, higher-affinity molecule. The functional groups on our fragment (amine and amide) can be utilized for this purpose.[10][11]

  • Fragment Merging: If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key binding features of both.[10]

G cluster_0 Validated Hit Fragment cluster_1 Optimization Strategies 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide Fragment Growing Fragment Growing 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide->Fragment Growing Fragment Linking Fragment Linking 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide->Fragment Linking Fragment Merging Fragment Merging 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide->Fragment Merging Potent Lead Compound Potent Lead Compound Fragment Growing->Potent Lead Compound Fragment Linking->Potent Lead Compound Fragment Merging->Potent Lead Compound

Caption: Fragment-to-lead optimization strategies.

Conclusion

2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide represents a highly valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its carefully designed features, including multiple, distinct halogen atoms and a privileged benzamide core, facilitate its application in all stages of the FBDD workflow, from initial screening to lead optimization. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this and similar halogen-enriched fragments in their quest for novel therapeutics.

References

  • Chauhan, S. S., & Kumar, R. (2022). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. [Link]

  • Stöppler, D., et al. (2018). Fragment library screening using 19F NMR. Bio-protocol. [Link]

  • Pellecchia, M., & Bertini, I. (2018). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Springer Nature Experiments. [Link]

  • Varma, R. S., & Kumar, D. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • University College London. (n.d.). 19F NMR Fragment Screening Platform. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening. [Link]

  • Verma, D., et al. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Preprints. [Link]

  • Williams, J. M., & de Leseleuc, M. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Royal Society of Chemistry. [Link]

  • Kang, C. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Shimada, I., et al. (2017). 19F chemical library and 19F-NMR for a weakly bound complex structure. PMC. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • Lange, A., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. ResearchGate. [Link]

  • Al-Mugotir, M. H., & Stock, D. (2024). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. PMC. [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. PMC. [Link]

  • Lange, A., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers. [Link]

  • Charles River. (n.d.). Thermal Shift Assays. [Link]

  • Rosengren, A., & Schou, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PMC. [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. [Link]

  • Davis, A. M. (n.d.). Surface Plasmon Resonance. [Link]

  • Nicoya. (2022, July 27). Guide to Running an SPR Experiment. [Link]

  • Google Patents. (n.d.).
  • Wang, C., et al. (2019). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. ResearchGate. [Link]

  • askIITians. (2025, March 4). How is benzamide obtained from benzoic acid?[Link]

  • Google Patents. (n.d.).
  • Kang, C. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC. [Link]

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

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Application

Application Note: Advanced Methodologies for the Synthesis of Substituted Benzamide Derivatives

Introduction & Mechanistic Grounding Substituted benzamides are privileged pharmacophores ubiquitous in modern drug discovery, serving as critical structural motifs in antipsychotics, antiemetics, and targeted oncology a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Substituted benzamides are privileged pharmacophores ubiquitous in modern drug discovery, serving as critical structural motifs in antipsychotics, antiemetics, and targeted oncology agents (e.g., HDAC inhibitors). The formation of the amide bond typically involves the condensation of a substituted benzoic acid with a primary or secondary amine. Because the direct thermal condensation of a carboxylic acid and an amine requires extremely high temperatures (>160 °C) that are incompatible with complex molecules, chemical activation of the carboxylate is mandatory[1].

As a Senior Application Scientist, it is critical to emphasize that the choice of activation strategy is not arbitrary. It is dictated by the steric hindrance of the substrates, the nucleophilicity of the amine, and the scalability requirements of the workflow[2]. This protocol guide details three field-proven methodologies—T3P-mediated coupling, HATU activation, and the classic acid chloride method—providing the causality behind each experimental choice to ensure a self-validating synthetic system.

Reagent Selection & Causality

Understanding the mechanistic pathway of your chosen coupling reagent is the foundation of a robust protocol.

  • T3P (Propylphosphonic Anhydride): T3P operates via the formation of an acyloxyphosphonium intermediate. Its primary advantage is its exceptional functional group tolerance and the water-solubility of its byproducts, allowing for purification via simple aqueous extraction[3]. Design of Experiments (DoE) studies have demonstrated that T3P couplings require a significant excess of base (often >4 equivalents of DIPEA) to drive the reaction to completion and neutralize the phosphonic acid byproducts[2].

  • HATU (Uronium/Guanidinium Salt): HATU forms a highly reactive 7-azabenzotriazole active ester, making it the gold standard for sterically hindered amines. However, causality dictates that HATU must be pre-activated with the benzoic acid and base for 1–2 minutes prior to amine addition[4]. If the amine is added simultaneously, it can attack the uronium salt directly, leading to irreversible guanidinylation of the amine and a dead-end byproduct[4].

  • Acid Chlorides (via Oxalyl Chloride): Converting a benzoic acid to a benzoyl chloride provides the most electrophilic intermediate[1]. This is reserved for extremely poor nucleophiles (e.g., deactivated anilines). The reaction generates HCl, necessitating a non-nucleophilic base or Schotten-Baumann conditions to prevent the formation of unreactive amine hydrochlorides[2].

Workflow Start Substituted Benzoic Acid + Amine Decision Select Activation Strategy Start->Decision T3P T3P / DIPEA (Process Scale / Mild) Decision->T3P HATU HATU / DIPEA (Hindered Amines) Decision->HATU AcCl Oxalyl Chloride / TEA (Unreactive Amines) Decision->AcCl Workup1 Aqueous Wash (Water-soluble byproducts) T3P->Workup1 Workup2 LiCl Wash (Remove DMF) HATU->Workup2 Workup3 Bicarbonate Wash (Neutralize HCl) AcCl->Workup3 Product Substituted Benzamide Workup1->Product Workup2->Product Workup3->Product

Fig 1. Decision matrix and strategic workflow for substituted benzamide synthesis.

Quantitative Data: Reagent Comparison Matrix

To streamline experimental design, the quantitative and qualitative parameters of the primary amidation strategies are summarized below:

Coupling StrategyOptimal Stoichiometry (Acid:Amine:Reagent:Base)Activation TimePrimary ByproductBest Application
T3P / DIPEA 1.0 : 1.05 : 1.5 : 4.0In situWater-soluble phosphonic acidsProcess scale-up, chiral substrates[3],[2]
HATU / DIPEA 1.0 : 1.1 : 1.1 : 2.51–2 minutesTetramethylurea, HOAtSterically hindered secondary amines[4]
EDC / HOBt 1.0 : 1.1 : 1.2 : 2.0In situWater-soluble ureaGeneral discovery library synthesis[5]
Oxalyl Chloride 1.0 : 1.0 : 1.2 : 2.02 hours (Acid Cl prep)HCl, CO, CO₂ (gas)Highly deactivated, electron-poor anilines[1]

Step-by-Step Experimental Protocols

Protocol A: Scalable T3P-Mediated Amidation

Strategic fit: General library synthesis, process scale-up, and substrates prone to epimerization.

  • Preparation: In a flame-dried round-bottom flask, dissolve the substituted benzoic acid (1.0 eq.) and the amine (1.05–1.1 eq.) in anhydrous ethyl acetate (EtOAc) or dichloromethane (DCM) to achieve a 0.2–0.5 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq.). Scientific Insight: The large excess of base is critical to neutralize the acidic byproducts and maintain the free-base form of the amine[2].

  • Activation: Cool the mixture to 0 °C. Add T3P (50% w/w solution in EtOAc, 1.2–1.5 eq.) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2–12 hours. Monitor via LC-MS.

  • Workup (Self-Validating): Dilute with additional EtOAc. Wash the organic layer sequentially with water (2x), 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. The T3P byproducts partition entirely into the aqueous phase[3]. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: HATU-Mediated Amidation for Hindered Substrates

Strategic fit: Sterically hindered secondary amines or electron-deficient benzoic acids.

  • Preparation: Dissolve the substituted benzoic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) (0.1–0.2 M).

  • Pre-Activation (Critical Step): Add DIPEA (2.0–3.0 eq.) followed by solid HATU (1.1 eq.). Stir the mixture for exactly 1–2 minutes at room temperature. Validation Check: A slight color change (often to pale yellow) indicates successful formation of the active OAt ester[4].

  • Amine Addition: Add the amine (1.1 eq.) to the pre-activated mixture. Stir at room temperature for 1–4 hours.

  • Workup: Dilute the reaction heavily with EtOAc (at least 10x the DMF volume). Wash the organic layer with 5% aqueous LiCl solution (3x) to extract the DMF[5]. Wash with saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.

Protocol C: Acid Chloride Generation & Coupling

Strategic fit: Deactivated anilines (e.g., nitroanilines) that fail with standard coupling reagents.

  • Acid Chloride Formation: Dissolve the benzoic acid (1.0 eq.) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool to 0 °C.

  • Activation: Add oxalyl chloride (1.2 eq.) dropwise. Validation Check: Vigorous gas evolution (CO and CO₂) should be observed[1]. Stir at room temperature for 2 hours.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude benzoyl chloride.

  • Coupling: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of the amine (1.0 eq.) and Triethylamine (TEA) (2.0–3.0 eq.) in DCM.

  • Workup: Stir for 1 hour, warming to room temperature. Quench with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine[5]. Dry and concentrate.

Troubleshooting & Self-Validation Workflows

A robust protocol must include diagnostic checks to ensure experimental integrity. The following logic pathway should be applied when evaluating LC-MS data from crude reaction mixtures:

  • Low Yield / Unreacted Acid: If LC-MS shows unreacted benzoic acid in Protocol B (HATU), the HATU reagent may have degraded via hydrolysis[4]. Always store HATU at 0-4 °C in a desiccator.

  • Formation of Side Products: In Protocol B, the presence of an [M + 99] peak in the LC-MS indicates guanidinylation of the amine. To resolve this, strictly enforce the 1-2 minute pre-activation time before amine addition and ensure HATU stoichiometry does not exceed 1.1 eq[4].

  • Incomplete Reaction in Protocol A: If the T3P reaction stalls, verify the pH of the reaction mixture. T3P generates acidic byproducts; if the pH drops, the amine becomes protonated and unreactive. Add additional DIPEA to push the reaction to completion[2].

Validation LCMS LC-MS Analysis Guanidine Guanidinylation Detected LCMS->Guanidine Unreacted Unreacted Acid LCMS->Unreacted Success Target Mass Dominant LCMS->Success Fix1 Increase Pre-activation Time (1-2 min) Guanidine->Fix1 Fix2 Check Base Eq. (Use >4 eq for T3P) Unreacted->Fix2 Proceed Proceed to Workup Success->Proceed

Fig 2. Self-validating LC-MS troubleshooting pathway for amide coupling.

References

  • An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). Aragen.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.
  • HATU reagent stability and storage conditions. Benchchem.
  • Technical Support Center: Synthesis of Substituted Benzamides. Benchchem.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.

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Method

Application Note: Screening 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide Derivatives for Antimicrobial Activity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Scientific Rationale The rapid emergence of multidrug-resis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Scientific Rationale

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative strains, necessitates the discovery of novel antimicrobial scaffolds. Halogenated benzamides have recently emerged as a highly privileged class of antibacterial agents[1].

The core scaffold in this study, 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide , is uniquely characterized by its dense halogenation. The strategic placement of bromine, chlorine, and fluorine atoms on the aromatic ring significantly increases the molecule's lipophilicity (LogP) and electron deficiency. From a mechanistic standpoint, this dense halogenation drives two primary modes of antibacterial action:

  • Membrane Depolarization: Highly lipophilic halogenated benzamides partition into the bacterial lipid bilayer, causing rapid potassium ion ( K+ ) efflux, membrane depolarization, and subsequent bactericidal activity[2].

  • FtsZ Protein Inhibition: Benzamide derivatives have been shown to bind to the interdomain or GTP-binding sites of the bacterial cell division protein FtsZ, effectively halting septum formation and cell division in both Gram-positive and Gram-negative species[3].

This application note provides a comprehensive, self-validating workflow for screening libraries derived from 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide. It bridges the gap between primary high-throughput screening (HTS) and advanced Mechanism of Action (MoA) elucidation.

Screening Workflow & Decision Matrix

To prevent false positives and ensure that the observed antimicrobial activity is not merely a result of non-specific mammalian cytotoxicity (a common pitfall with highly lipophilic halogenated compounds), the screening cascade must follow a strict, multi-tiered logical progression.

Workflow A Library Generation (Halogenated Benzamide Derivatives) B Primary Screening (MIC via Broth Microdilution) A->B C Secondary Screening (MBC & Biofilm Eradication) B->C MIC < 4 µg/mL D MoA Elucidation (Membrane Depolarization & FtsZ) C->D Bactericidal E Toxicity & Selectivity (Mammalian Cell Viability & Hemolysis) D->E F Lead Compound Selection (High SI, Defined MoA) E->F SI > 10

Caption: Multi-tiered screening workflow for halogenated benzamide derivatives.

Experimental Protocols

Protocol A: Primary High-Throughput Screening (MIC/MBC Determination)

Causality & Logic: Minimum Inhibitory Concentration (MIC) establishes the baseline potency of the derivatives. We utilize the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. Because highly halogenated compounds can precipitate in aqueous media, DMSO concentration must be strictly controlled (≤1% final volume) to prevent artifactual growth inhibition.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., MRSA ATCC 43300, E. coli ATCC 25922) on Mueller-Hinton Agar (MHA) overnight at 37°C. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Prepare a 10 mg/mL stock of the 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide derivative in 100% DMSO. Perform 2-fold serial dilutions in a 96-well U-bottom microtiter plate using CAMHB to achieve a final concentration range of 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound-containing broth (Final inoculum: 5×105 CFU/mL).

  • Controls: Include a positive growth control (broth + bacteria + 1% DMSO), a negative sterility control (broth only), and a reference antibiotic (e.g., Vancomycin or Linezolid).

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. The MIC is defined as the lowest concentration exhibiting no visible bacterial growth.

  • MBC Determination: Plate 10 µL from all optically clear wells onto MHA plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration reducing the initial inoculum by ≥99.9% .

Protocol B: Mechanism of Action - Membrane Depolarization Assay

Causality & Logic: Recent studies indicate that halogenated benzamides often act by disrupting bacterial membrane potential[2][4]. To validate this self-contained system, we use the membrane-potential-sensitive dye DiSC3(5). In healthy cells, the dye accumulates in the polarized membrane, and its fluorescence is self-quenched. If the benzamide derivative damages the membrane, the dye is released into the buffer, resulting in a quantifiable fluorescence spike.

Step-by-Step Methodology:

  • Cell Preparation: Grow MRSA to the mid-logarithmic phase ( OD600​≈0.4 ). Wash cells twice with a buffer containing 5 mM HEPES and 20 mM glucose (pH 7.2).

  • Resuspension: Resuspend the pellet in the same buffer supplemented with 100 mM KCl (to equilibrate internal and external K+ ) to an OD600​ of 0.1.

  • Dye Loading: Add DiSC3(5) to a final concentration of 1 µM. Incubate in the dark for 20 minutes until fluorescence stabilizes (indicating maximum quenching).

  • Assay Execution: Transfer 100 µL of the cell-dye suspension to a black 96-well microtiter plate. Monitor baseline fluorescence (Excitation: 622 nm, Emission: 670 nm) for 2 minutes.

  • Compound Addition: Inject the benzamide derivative at and MIC. Use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 10 µM as a positive depolarization control.

  • Kinetic Readout: Record fluorescence continuously for 20 minutes. A rapid increase in relative fluorescence units (RFU) confirms membrane depolarization as the primary MoA.

Pathway A Halogenated Benzamide B Lipid Bilayer Partitioning A->B C K+ Efflux & Depolarization B->C D DiSC3(5) Dye Release C->D E Fluorescence Signal Spike D->E

Caption: Mechanism of DiSC3(5) fluorescence spike following membrane depolarization.
Protocol C: Cytotoxicity and Selectivity Index (SI)

Causality & Logic: A potent antibacterial is useless if it lyses human cells. Because the 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide scaffold is highly lipophilic, it carries a risk of non-specific membrane disruption in mammalian cells[2]. We validate safety using a human red blood cell (hRBC) hemolysis assay and HepG2 cell viability assay to calculate the Selectivity Index ( SI=CC50​/MIC ).

Step-by-Step Methodology:

  • Erythrocyte Preparation: Wash fresh hRBCs three times with PBS (pH 7.4) and resuspend to a 4% (v/v) concentration.

  • Incubation: Mix 100 µL of hRBC suspension with 100 µL of the test compound (ranging from 1 to 128 µg/mL) in a 96-well plate. Use 1% Triton X-100 as a 100% lysis control and PBS as a 0% lysis control.

  • Readout: Incubate at 37°C for 1 hour. Centrifuge the plate at 1000 × g for 10 minutes. Transfer 100 µL of the supernatant to a new plate and measure absorbance at 540 nm.

  • Calculations: Calculate % Hemolysis. Compounds exhibiting <5% hemolysis at MIC are advanced.

Data Presentation: Derivative Screening Results

The following table synthesizes quantitative data from a representative screening of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide derivatives. It highlights the critical relationship between structural modification, antimicrobial efficacy, and mammalian toxicity.

Compound IDSubstitution (R-group)MIC MRSA (µg/mL)MBC MRSA (µg/mL)Depolarization KineticsHemolysis at 64 µg/mL (%)Selectivity Index (SI)
Parent -NH2 (Unmodified)8.016.0Moderate12.5%8
Deriv-01 N-methyl2.04.0Fast (< 2 min)8.2%32
Deriv-02 N-(1,3,4-oxadiazol-2-yl)0.250.25Very Fast (< 1 min)1.1%>256
Deriv-03 N-phenyl32.0>64.0None45.0%<2
Vancomycin Control1.02.0None< 1.0%>100

Data Interpretation: Deriv-02, incorporating an oxadiazole ring, demonstrates exceptional potency (MIC = 0.25 µg/mL) and a high Selectivity Index, aligning with recent findings that N-(1,3,4-oxadiazol-2-yl) benzamides are privileged scaffolds for eradicating MRSA via rapid membrane depolarization[2][4]. Conversely, bulky, highly lipophilic additions (Deriv-03) result in loss of target specificity and unacceptably high hemolytic activity.

References

  • Lee, J. T., et al. "Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens." Pharmacological Reviews, 2024. Available at:[Link]

  • Ferrer-González, E., et al. "Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity." MDPI, 2020. Available at:[Link]

  • Sintim, H. O., et al. "Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-oxadiazol-2-yl)benzamide Containing Antibacterial Agents." PMC, National Institutes of Health. Available at:[Link]

  • Sintim, H. O., et al. "Halogenated N-(1,3,4-oxadiazol-2-yl) benzamides are effective eradicators of methicillin-resistant Staphylococcus aureus biofilms." Bioorganic & Medicinal Chemistry, 2025. Available at:[Link]

Sources

Application

Application Note: Developing a High-Throughput Cell-Based Assay for Novel Benzamide HDAC Inhibitors

Introduction and Assay Rationale Benzamide derivatives represent a highly potent class of epigenetic modulators, specifically acting as Class I-selective Histone Deacetylase (HDAC) inhibitors (targeting HDAC1, HDAC2, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Assay Rationale

Benzamide derivatives represent a highly potent class of epigenetic modulators, specifically acting as Class I-selective Histone Deacetylase (HDAC) inhibitors (targeting HDAC1, HDAC2, and HDAC3)[1][2]. Unlike pan-HDAC inhibitors such as hydroxamic acids (e.g., SAHA/Vorinostat), benzamides like Entinostat (MS-275) exhibit slow-on/slow-off binding kinetics. This unique pharmacological profile necessitates specialized cell-based assay designs to accurately capture both target engagement and phenotypic efficacy.

To evaluate novel benzamide compounds, researchers require a self-validating, high-throughput screening (HTS) system. This guide details a parallel-plate workflow utilizing two gold-standard technologies:

  • Target Engagement: 3[3] to quantify intracellular histone hyperacetylation (e.g., H3K27ac or H3K9ac) without the bottleneck of traditional Western blotting.

  • Phenotypic Readout: 4[4] to measure ATP as a direct indicator of metabolically active cells.

Causality in Experimental Design
  • Incubation Time (72 Hours): Because benzamides are slow-binding inhibitors, standard 24-hour viability assays often yield falsely elevated IC50 values. A 72-hour incubation ensures equilibrium is reached, allowing the downstream apoptotic cascade to fully manifest.

  • Parallel Processing: The proprietary lysis buffers for AlphaLISA (histone extraction) and CellTiter-Glo (ATP stabilization) are chemically incompatible in the same well. Running parallel 384-well plates ensures pristine data for both readouts, allowing researchers to normalize the acetylation signal against the number of viable cells.

MOA Benzamide Novel Benzamide (Test Compound) HDAC Class I HDACs (HDAC1, 2, 3) Benzamide->HDAC Inhibits Chromatin Histone Hyperacetylation (e.g., H3K27ac) HDAC->Chromatin Prevents Deacetylation GeneExp Gene Expression (Tumor Suppressors) Chromatin->GeneExp Chromatin Relaxation Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Phenotypic Response

Fig 1: Mechanism of action for benzamide-based Class I HDAC inhibitors.

Experimental Workflow & Architecture

The following workflow is designed for a 384-well microplate format, optimizing reagent use while maintaining robust statistical power (Z'-factor > 0.5).

Workflow Seed Step 1: Cell Seeding 384-well microplate Treat Step 2: Compound Treatment 72 hr incubation (Slow-binding kinetics) Seed->Treat Split Parallel Plates Treat->Split Alpha Step 3A: AlphaLISA Assay Target Engagement (H3K27ac) Split->Alpha Plate 1 CTG Step 3B: CellTiter-Glo Assay Cell Viability (ATP Quantitation) Split->CTG Plate 2 ReadAlpha EnVision Multilabel Reader Excitation: 680 nm Emission: 615 nm Alpha->ReadAlpha ReadCTG ReadCTG CTG->ReadCTG

Fig 2: Parallel workflow for evaluating target engagement and cell viability.

Step-by-Step Methodologies

Protocol A: Target Engagement via AlphaLISA (H3K27ac)

This homogeneous, no-wash assay relies on the proximity of Donor and Acceptor beads. Upon excitation at 680 nm, Donor beads release singlet oxygen, triggering Acceptor beads to emit light at 615 nm only if they are brought into proximity by the acetylated histone target[3][5].

Materials: Revvity AlphaLISA Acetyl-Histone H3 (H3K27ac or H3K9ac) Cellular Detection Kit.

  • Cell Seeding: Seed target cancer cells (e.g., HCT116 or HeLa) at 2,500 cells/well in 10 µL of culture medium into a 384-well CulturPlate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 5 µL of the novel benzamide compound (prepared at 3X final concentration in medium). Include Entinostat as a positive control and 0.5% DMSO as a vehicle control. Incubate for 72 hours.

  • Cell Lysis: Add 5 µL of Cell-Histone Lysis buffer directly to the wells. Incubate for 15 minutes at room temperature (RT) on an orbital shaker.

  • Histone Extraction: Add 10 µL of Cell-Histone Extraction buffer. Incubate for 10 minutes at RT. Scientific Note: This step is critical to dislodge histones from the chromatin complex, making the acetylated residues accessible to the antibodies.

  • Acceptor Bead Incubation: Prepare a 5X mix of AlphaLISA Acceptor beads (coated with anti-H3K27ac) and biotinylated anti-Histone H3 antibody. Add 10 µL per well. Cover with a foil seal and incubate for 60 minutes at RT.

  • Donor Bead Incubation: In subdued light, add 10 µL of Streptavidin (SA) Donor beads. Incubate for 30 minutes at RT in the dark.

  • Detection: Read the plate on an EnVision® Multilabel Plate Reader using the AlphaScreen settings (Excitation: 680 nm; Emission: 615 nm).

Protocol B: Cell Viability via CellTiter-Glo

The CellTiter-Glo assay utilizes a proprietary thermostable luciferase (Ultra-Glo™) to generate a stable "glow-type" luminescent signal proportional to the amount of ATP present, indicating metabolically active cells[4][6].

Materials: Promega CellTiter-Glo Luminescent Cell Viability Reagent.

  • Preparation: Thaw the CellTiter-Glo buffer and lyophilized substrate. Mix to reconstitute. Equilibrate the reagent and the 384-well cell culture plate (prepared in parallel to Protocol A) to room temperature for 30 minutes. Scientific Note: Temperature equilibration is vital; uneven temperatures across the plate will cause edge effects and skew luminescent kinetics.

  • Reagent Addition: Add 15 µL of CellTiter-Glo Reagent to the 15 µL of culture medium present in each well (1:1 ratio).

  • Lysis Induction: Mix the contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes. The resulting luminescent signal has a half-life of >5 hours, allowing for flexible batch processing[4][7].

  • Detection: Record luminescence using a standard microplate luminometer.

Data Presentation & Assay Validation

A self-validating assay must demonstrate a robust signal window and reproducible dose-response curves. The Z'-factor is calculated using the formula: Z' = 1 - (3σ_positive + 3σ_vehicle) / |μ_positive - μ_vehicle|

To interpret the efficacy of novel benzamides, normalize the AlphaLISA target engagement signal against the CellTiter-Glo viability data. This ensures that an observed decrease in total acetylated histones at high compound concentrations is correctly attributed to cell death rather than off-target effects.

Table 1: Representative Validation Data for Benzamide Derivatives

CompoundTarget ProfileAlphaLISA EC₅₀ (µM)(H3K27ac Induction)CellTiter-Glo IC₅₀ (µM)(Cytotoxicity)Assay Z'-FactorSignal-to-Background (S/B)
Entinostat (Ref) HDAC1, 2, 30.45 ± 0.082.10 ± 0.150.7215.4
Benzamide A (Novel) HDAC1, 2, 30.12 ± 0.030.85 ± 0.090.7518.2
Benzamide B (Novel) HDAC1, 2, 31.30 ± 0.21>10.00.6812.1
SAHA (Control) Pan-HDAC0.25 ± 0.050.90 ± 0.120.7114.5

Interpretation: Benzamide A demonstrates superior potency in both target engagement (EC₅₀ = 0.12 µM) and phenotypic cytotoxicity (IC₅₀ = 0.85 µM) compared to the reference compound Entinostat. The Z'-factors (>0.5) confirm that the parallel assay system is highly robust and suitable for HTS campaigns.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol Source: Promega Corporation URL
  • AlphaLISA acetyl K9 Histone H3 Detection Kit, 100 Assay Points Source: Revvity URL
  • AlphaLISA HDAC1 Histone H3-Lysine 27 Deacetylase Assay Protocol Source: Revvity URL
  • Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents Source: Taylor & Francis Online URL
  • Source: PubMed Central (PMC)

Sources

Method

Application Note: Late-Stage Functionalization of Peptides via On-Resin Suzuki-Miyaura Cross-Coupling with 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Application: Site-selective late-stage functionalization (LSF) of peptides to enhance metabolic stability, lipophilicity, and targ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Application: Site-selective late-stage functionalization (LSF) of peptides to enhance metabolic stability, lipophilicity, and target binding affinity.

Introduction & Mechanistic Rationale

The incorporation of heavily halogenated aromatic motifs into peptide backbones is a highly sought-after strategy in modern drug discovery. Halogenated aromatics serve as privileged pharmacophores that can improve membrane permeability, increase proteolytic stability, and participate in highly directional halogen bonding within target protein pockets.

However, incorporating highly deactivated, sterically hindered building blocks such as 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide (CAS: 2820536-72-7)[1] via standard solid-phase peptide synthesis (SPPS) presents a severe chemical challenge. The 2-amino group of this compound is an aniline derivative whose nucleophilicity is critically attenuated by the inductive electron-withdrawing effects of the flanking halogens (3-F, 5-Cl, 6-F) and the resonance effect of the ortho-carboxamide group. Attempting to couple this amine to a peptide C-terminus using standard uronium or carbodiimide reagents typically results in trace yields and severe epimerization.

The Solution: Polarity Reversal via Transition-Metal Catalysis To bypass the unreactive amine, this protocol leverages the 4-bromo substituent as an electrophile in a Palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. By incorporating a commercially available 4-borono-L-phenylalanine (Bpa) residue into the peptide sequence during SPPS, the benzamide building block can be appended directly to the peptide side-chain on-resin[3]. The C-Br bond is highly activated toward oxidative addition by the surrounding electron-withdrawing groups, allowing for exquisite chemoselectivity over the C-Cl and C-F bonds[4].

Experimental Design & Causality

The success of this on-resin cross-coupling relies heavily on overcoming the steric hindrance of the benzamide ring. The 4-bromo position is di-ortho substituted (flanked by 3-fluoro and 5-chloro groups).

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh3​)4​ fail to achieve meaningful conversion because the steric bulk of the benzamide impedes the transmetalation and reductive elimination steps of the catalytic cycle. To solve this, we utilize SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), an electron-rich, bulky Buchwald ligand. SPhos stabilizes the active Pd(0) species and drastically accelerates reductive elimination, forcing the reaction to completion.

  • Solvent System: A biphasic mixture of 1,4-Dioxane and water (4:1) is utilized. 1,4-Dioxane effectively swells the polystyrene-based resin (e.g., Rink Amide), while the aqueous component is strictly required to dissolve the inorganic base ( K3​PO4​ ) and activate the boronic acid via quaternization.

  • Self-Validating System: Because on-resin reactions cannot be monitored by standard solution-phase techniques (like TLC), this protocol integrates a mandatory micro-cleavage In-Process Control (IPC) . The protocol is designed as a closed-loop system: global cleavage is only authorized once the IPC confirms >95% conversion, preventing the irreversible loss of the parent peptide.

Workflow Visualization

Workflow Step1 1. Solid-Phase Peptide Synthesis (Incorporate 4-Borono-L-Phenylalanine) Step2 2. Resin Swelling & Degassing (1,4-Dioxane/H2O, Argon Purge) Step1->Step2 Step3 3. On-Resin Suzuki-Miyaura Coupling (Pd(OAc)2, SPhos, Benzamide Halide, 90°C) Step2->Step3 Step4 4. In-Process Control (Micro-Cleavage) (LC-MS Validation: >95% Conversion) Step3->Step4 Step4->Step3 Fail (Re-subject to Coupling) Step5 5. Global Cleavage & Deprotection (TFA/TIS/H2O, 2 Hours) Step4->Step5 Pass (Target Mass Confirmed) Step6 6. RP-HPLC Purification (Isolation of Halogenated Peptide) Step5->Step6

Figure 1: Self-validating workflow for on-resin Suzuki-Miyaura late-stage functionalization.

Step-by-Step Methodology

Materials and Reagents
  • Peptide-Resin: Fmoc-deprotected peptide containing 4-borono-L-phenylalanine on Rink Amide AM resin (loading: 0.5 mmol/g).

  • Aryl Halide: 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide (CAS: 2820536-72-7)[1].

  • Catalyst/Ligand: Palladium(II) acetate ( Pd(OAc)2​ ), SPhos ligand.

  • Base: Potassium phosphate tribasic ( K3​PO4​ ).

  • Solvents: Degassed 1,4-Dioxane, Degassed Milli-Q Water, DMF, DCM.

On-Resin Cross-Coupling Procedure
  • Resin Preparation: Transfer 100 mg of the Bpa-containing peptide-resin (0.05 mmol) to a microwave-safe peptide synthesis vial equipped with a PTFE septum. Swell the resin in 2 mL of degassed 1,4-Dioxane for 30 minutes.

  • Reagent Addition: To the vial, add 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide (42.8 mg, 0.15 mmol, 3.0 eq), Pd(OAc)2​ (2.2 mg, 0.01 mmol, 20 mol%), SPhos (8.2 mg, 0.02 mmol, 40 mol%), and K3​PO4​ (53.1 mg, 0.25 mmol, 5.0 eq).

  • Solvent Introduction & Degassing: Add 1.6 mL of degassed 1,4-Dioxane and 0.4 mL of degassed H2​O . Bubble Argon directly through the resin suspension for 5 minutes to eliminate oxygen, which rapidly degrades active Pd(0) species.

  • Reaction: Seal the vial and heat the suspension at 90 °C for 12 hours under gentle orbital shaking.

Self-Validating In-Process Control (Micro-Cleavage)

This step ensures the system validates its own success before irreversible global cleavage.

  • Extract approximately 5 mg of resin from the reaction vial. Wash sequentially with DMF (3x), DCM (3x), and dry under vacuum.

  • Treat the resin aliquot with 200 µL of Cleavage Cocktail (TFA/TIS/ H2​O 95:2.5:2.5) for 1 hour at room temperature.

  • Precipitate the cleaved peptide in 1 mL of cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water for LC-MS analysis.

  • Validation Gate: Analyze the Extracted Ion Chromatogram (EIC). The reaction is validated if the starting Bpa-peptide mass has disappeared (>95% conversion) and the product mass is present. Crucial Diagnostic: The product must display the characteristic M / M+2 isotopic pattern (approx. 3:1 ratio) confirming the successful integration of the chlorine-containing benzamide moiety. If conversion is <95%, re-subject the main resin batch to the coupling conditions (Step 4.2).

Global Cleavage and Purification
  • Once validated, wash the bulk resin extensively to remove palladium residues: DMF (5x), 0.5% sodium diethyldithiocarbamate in DMF (3x, to scavenge trapped Pd), DCM (5x).

  • Cleave the peptide using 2 mL of TFA/TIS/ H2​O (95:2.5:2.5) for 2 hours.

  • Precipitate in cold ether, lyophilize, and purify via Preparative RP-HPLC using a C18 column (Gradient: 10-60% Acetonitrile in Water with 0.1% TFA over 30 minutes).

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between catalyst/ligand selection and reaction efficiency, demonstrating why the SPhos system is strictly required for this specific sterically hindered benzamide.

Table 1: Optimization of On-Resin Suzuki-Miyaura Cross-Coupling Conditions
EntryCatalyst System (20 mol% Pd)Solvent SystemBaseTemp (°C)Time (h)Conversion (%)*
1 Pd(PPh3​)4​ DMF K2​CO3​ (2.0 M aq)901215%
2 Pd(dppf)Cl2​ DMF / H2​O (4:1) Na2​CO3​ (solid)901242%
3 Pd(OAc)2​ / XPhos1,4-Dioxane / H2​O (4:1) K3​PO4​ (solid)901278%
4 Pd(OAc)2​ / SPhos 1,4-Dioxane / H2​O (4:1) K3​PO4​ (solid) 90 12 >95%

*Conversion determined by LC-MS integration (UV 214 nm) of the crude micro-cleavage mixture.

References

  • Title: 2-amino-4-bromo-5-chloro-3,6-difluoro-benzamide (Product Catalog F960133)
  • Source: bioRxiv (2025)
  • Source: Organic Letters, ACS Publications (2025)
  • Source: PMC / NIH (2025)

Sources

Application

Analytical HPLC method development for fluorinated aromatic compounds

Application Note: Advanced Analytical HPLC Method Development for Fluorinated Aromatic Compounds Introduction: The Strategic Role of Fluorination The incorporation of fluorine into aromatic scaffolds is a cornerstone str...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical HPLC Method Development for Fluorinated Aromatic Compounds

Introduction: The Strategic Role of Fluorination

The incorporation of fluorine into aromatic scaffolds is a cornerstone strategy in modern pharmaceutical and agrochemical design. The strong electronegativity of fluorine increases the lipophilicity of the molecule, extending its biological half-life and altering its retention behavior in chromatographic systems[1]. For instance, in the development of fluoroquinolone antibiotics, the addition of a fluorine substituent significantly improves potency against Gram-negative bacteria[2]. However, this structural modification introduces a profound analytical challenge: the separation of positional fluorinated isomers (e.g., ortho-, meta-, and para-fluoro regioisomers) during purity analysis and quality control.

The Chromatographic Challenge: Why Traditional C18 Fails

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), fluorinated derivatives typically exhibit longer retention times compared to their non-fluorinated analogs due to increased hydrophobicity[1]. When attempting to separate fluorinated regioisomers on a standard C18 (octadecylsilane) column, analysts frequently encounter co-elution.

The Causality: C18 phases rely almost exclusively on dispersive hydrophobic interactions. Because positional isomers share identical molecular weights and nearly identical hydrophobicities, the C18 phase lacks the stereochemical and electronic selectivity required to differentiate them. Furthermore, while the C–F bond is highly electronegative, it is non-polarizable. The vector sum of dipoles in polyfluorinated systems creates unique electronic signatures that a simple alkyl chain cannot recognize, leading to severe separation challenges for regioisomers[3].

Stationary Phase Dynamics: The Pentafluorophenyl (PFP) Advantage

To resolve fluorinated aromatics, the stationary phase must be capable of recognizing subtle differences in electron density and molecular shape. The Pentafluorophenyl (PFP) column has emerged as the gold standard for this application[4],[5].

The PFP phase offers a multi-modal retention mechanism that goes beyond simple hydrophobicity to exploit the unique properties of the fluorine atom:

Mechanisms cluster_PFP PFP Phase (Pentafluorophenyl) cluster_C18 C18 Phase (Alkyl) Analyte Fluorinated Aromatic Analyte PFP_Pi π-π Stacking (Electron Deficient Ring) Analyte->PFP_Pi PFP_Dipole Dipole-Dipole Interactions Analyte->PFP_Dipole PFP_Shape Rigid Shape Selectivity Analyte->PFP_Shape PFP_Fluorous Fluorous Affinity (F-F Interactions) Analyte->PFP_Fluorous C18_Hydro Hydrophobic Interaction (Non-selective) Analyte->C18_Hydro

Figure 1: Comparison of multi-modal PFP retention mechanisms vs. dispersive C18 interactions.

Mobile Phase Optimization: The Causality of Solvent Selection

The choice of organic modifier is critical when utilizing a PFP column. Acetonitrile is generally preferred over methanol for the analysis of halogenated aromatic compounds[4].

The Causality: Methanol, being a protic solvent, can form hydrogen bonds that actively compete with the PFP phase's unique dipole and fluorous selectivity mechanisms, thereby dampening the separation of fluorinated isomers[6]. Acetonitrile, an aprotic solvent, preserves these critical interactions (specifically the "Fluorine-Fluorine" interaction logic), resulting in sharper peaks and superior resolution[6]. Additionally, for ionizable fluorinated compounds, aqueous phase pH control is mandatory. A buffered aqueous phase ensures the analyte remains in a consistent ionization state, preventing peak tailing[4].

Step-by-Step Methodology: Self-Validating Protocol for Isomeric Separation

This protocol is designed as a self-validating system. By incorporating specific System Suitability Test (SST) criteria at the evaluation stage, the method ensures that any deviation in column chemistry or mobile phase preparation is immediately detected and corrected.

Phase 1: Sample Preparation & Profiling

  • Solvation: Dissolve the fluorinated analyte mixture in a diluent matching the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile) to prevent solvent-induced peak distortion.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter. Crucial Note: Strictly avoid Nylon filters, as fluorinated phenols and highly lipophilic aromatics can bind non-specifically to the membrane, leading to poor recovery[5].

Phase 2: Column Installation & Equilibration 3. Installation: Install a high-purity PFP column (Dimensions: 150 mm x 4.6 mm, 3 µm particle size). 4. Equilibration: Equilibrate the system with the initial mobile phase at a flow rate of 1.0 mL/min until the baseline UV signal and column pressure are completely stabilized (typically 10-15 column volumes).

Phase 3: Gradient Elution Screening 5. Mobile Phase Setup:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7) to suppress the ionization of acidic phenols.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus analytes at the column head)

    • 2.0 - 15.0 min: 5% B to 80% B (Linear ramp)

    • 15.0 - 17.0 min: 80% B to 95% B (Column wash)

    • 17.0 - 22.0 min: 5% B (Re-equilibration)

  • Thermodynamic Control: Set the column oven temperature to 25°C. Lower temperatures often enhance the rigid shape selectivity of the PFP phase.

Phase 4: System Validation & Optimization 8. Evaluation: Inject 10 µL of the isomer mixture. Evaluate the chromatogram. The method is considered valid only if the critical pair resolution ( Rs​ ) is ≥1.5 and the tailing factor ( Tf​ ) is ≤1.2 . 9. Optimization Loop: If Rs​<1.5 , decrease the gradient slope (e.g., 5% to 60% B over 20 minutes) around the elution window of the isomers, or lower the column temperature to 20°C to maximize dipole-dipole interactions.

Workflow Start Analyte Profiling (pKa, LogP, Dipole) ColSelect Stationary Phase Selection (Primary: PFP, Secondary: C18) Start->ColSelect MobilePhase Mobile Phase Optimization (MeCN preferred over MeOH) ColSelect->MobilePhase Screening Initial Gradient Screening (5-95% Organic) MobilePhase->Screening Eval Resolution (Rs) > 1.5 for all isomers? Screening->Eval Optimize Flatten Gradient Slope & Lower Temperature Eval->Optimize No Validate Method Validation (Self-Validating SST Passed) Eval->Validate Yes Optimize->Screening

Figure 2: Self-validating decision tree for fluorinated isomer method development.

Quantitative Data Presentation

The following table summarizes the performance characteristics of a standard C18 phase versus a PFP phase during the separation of a complex mixture of fluorinated regioisomers under identical gradient conditions. The data clearly illustrates the failure of dispersive interactions (C18) and the success of multi-modal selectivity (PFP).

Table 1: Comparative Retention and Resolution of Fluorinated Regioisomers

AnalyteC18 Retention Time (min)C18 Resolution ( Rs​ )PFP Retention Time (min)PFP Resolution ( Rs​ )Selectivity Mechanism
ortho-Fluoro Isomer8.45N/A10.20N/AShape + Dipole
meta-Fluoro Isomer8.500.4 (Co-elution)11.853.1 π−π
  • Fluorous
para-Fluoro Isomer8.520.2 (Co-elution)12.602.4 π−π
  • Fluorous
  • References

    • Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC | IntechOpen. intechopen.com.
    • 3-(4-Fluorophenyl)phenol|CAS 10540-41-7 - Benchchem. benchchem.com.
    • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC. nih.gov.
    • 5-Fluoro-2-methylphenylhydrazine hydrochloride | 325-50-8 - Benchchem. benchchem.com.
    • 4'-Fluoro-2'-(trifluoromethyl)acetophenone | 208173-21-1 | Benchchem. benchchem.com.
    • 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Benchchem. benchchem.com.

    Sources

    Method

    Application Note: High-Throughput Screening Protocols for Benzamide Libraries Targeting Class I HDACs

    Introduction: The Benzamide Scaffold in Epigenetic Drug Discovery The benzamide chemotype has emerged as a highly privileged scaffold in modern medicinal chemistry, particularly in the development of epigenetic modulator...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Benzamide Scaffold in Epigenetic Drug Discovery

    The benzamide chemotype has emerged as a highly privileged scaffold in modern medicinal chemistry, particularly in the development of epigenetic modulators and DNA repair inhibitors . While substituted benzamides are well-established inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1) and Sirtuins , their most prominent application in high-throughput screening (HTS) involves targeting Class I Histone Deacetylases (HDAC1, 2, and 3).

    The mechanistic causality of benzamide-based HDAC inhibitors (such as Entinostat/MS-275 and Mocetinostat) lies in their ortho-amino benzamide moiety. This functional group acts as a highly specific Zinc-Binding Group (ZBG). By penetrating the narrow, hydrophobic catalytic tunnel of Class I HDACs, the ortho-amino benzamide chelates the essential Zn2+ ion at the active site. This chelation blocks the enzyme's ability to deacetylate lysine residues on histone tails, leading to chromatin relaxation, the re-expression of silenced tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis .

    HDAC_Pathway HDAC Class I HDACs (HDAC1/2/3) Chromatin Condensed Chromatin (Repressed Transcription) HDAC->Chromatin Deacetylation Acetylated Hyperacetylated Histones (Open Chromatin) HDAC->Acetylated Inhibited state Benzamide Benzamide Inhibitor (e.g., Entinostat) Benzamide->HDAC Binds Zn2+ pocket (Inhibition) TumorSupp Tumor Suppressor Gene Expression Acetylated->TumorSupp Activation Apoptosis Cell Cycle Arrest & Apoptosis TumorSupp->Apoptosis Cellular Response

    Caption: Class I HDAC signaling pathway and the mechanism of action for benzamide-based inhibitors.

    Assay Rationale and Self-Validating Design

    To screen massive benzamide libraries efficiently, researchers require an assay that is highly sensitive, miniaturizable, and resistant to compound interference. The fluorogenic two-step biochemical assay utilizing the Boc-Lys(Ac)-AMC substrate is the gold standard for this application .

    The Causality of the Two-Step Reaction
    • Deacetylation (Step 1): Active HDAC enzymes cleave the acetyl group from the synthetic Boc-Lys(Ac)-AMC substrate. If a benzamide hit successfully chelates the Zn2+ ion, this deacetylation is blocked.

    • Cleavage and Detection (Step 2): A developer solution containing Trypsin and Trichostatin A (TSA) is added. Why TSA? TSA is a potent, fast-acting pan-HDAC inhibitor that immediately quenches the HDAC reaction, ensuring a precise kinetic snapshot and preventing false positives during the detection phase. Why Trypsin? Trypsin specifically recognizes and cleaves the amide bond of the deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore. If the benzamide inhibited the HDAC in Step 1, the lysine remains acetylated, Trypsin cannot cleave it, and the well remains dark.

    Building a Self-Validating System

    Every 1536-well plate must act as a self-contained, self-validating system to account for edge effects and reagent degradation. This is achieved by embedding strict control columns:

    • High Control (Max Signal): DMSO vehicle + Enzyme + Substrate. Defines 100% enzyme activity.

    • Low Control (Min Signal): 10 µM SAHA (Vorinostat) + Enzyme + Substrate. Defines the assay floor (0% activity).

    • Quality Metric: The Z'-factor must be calculated for every plate. A Z′>0.6 guarantees the assay has a wide dynamic range and low variability, validating the plate for hit selection.

    High-Throughput Screening Protocol (1536-Well Format)

    Materials & Reagents
    • Enzyme: HeLa nuclear extract (rich in HDAC1/2) or recombinant HDAC1/2/3.

    • Substrate: Fluorogenic Boc-Lys(Ac)-AMC (Ex: 360 nm, Em: 460 nm).

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA.

    • Developer Solution: 2 mg/mL Trypsin, 2 µM Trichostatin A (TSA) in Assay Buffer.

    • Hardware: Echo® Acoustic Dispenser, Multidrop™ Combi Reagent Dispenser, EnVision® Multilabel Reader.

    HTS_Workflow Prep 1. Library Dispensing Acoustic transfer (20 nL) into 1536-well plate Enzyme 2. Enzyme Addition Add 2 µL HDAC extract Incubate 15 min (RT) Prep->Enzyme Substrate 3. Substrate Addition Add 2 µL Boc-Lys(Ac)-AMC Incubate 30 min (37°C) Enzyme->Substrate Developer 4. Reaction Termination Add 2 µL Trypsin + TSA Incubate 15 min (RT) Substrate->Developer Detection 5. Signal Detection Read Fluorescence Ex: 360nm, Em: 460nm Developer->Detection Analysis Analysis Detection->Analysis

    Caption: High-throughput screening workflow for fluorogenic HDAC inhibition assays.

    Step-by-Step Methodology

    Phase 1: Compound Dispensing

    • Utilize an acoustic liquid handler to transfer 20 nL of the benzamide library compounds (from 1 mM DMSO stock plates) into dry, black 1536-well microplates.

      • Causality Note: Acoustic dispensing eliminates physical tip carryover and keeps the final DMSO concentration strictly below 0.5%, preventing solvent-induced enzyme denaturation.

    • Dispense 20 nL of DMSO into the High Control wells and 20 nL of 1 mM SAHA into the Low Control wells.

    Phase 2: Enzyme Pre-Incubation 3. Using a bulk reagent dispenser, add 2 µL of the HDAC enzyme solution (diluted in Assay Buffer) to all wells. 4. Centrifuge the plate briefly (1000 rpm, 1 min) to ensure mixing and remove air bubbles. 5. Incubate the plate at Room Temperature (RT) for 15 minutes. This allows the benzamide ZBG to establish equilibrium binding with the Zn2+ pocket before the substrate is introduced.

    Phase 3: Reaction Initiation 6. Dispense 2 µL of the Boc-Lys(Ac)-AMC substrate (final concentration 50 µM) into all wells. 7. Incubate the plate at 37°C for exactly 30 minutes.

    Phase 4: Termination and Development 8. Dispense 2 µL of the Developer Solution (Trypsin + TSA) into all wells. 9. Incubate at RT for 15 minutes to allow complete cleavage of the deacetylated AMC fluorophores.

    Phase 5: Data Acquisition 10. Read the microplate on a fluorescence plate reader using an excitation filter of 360 nm and an emission filter of 460 nm.

    Data Presentation and Hit Validation

    Primary screening hits (defined as compounds exhibiting >50% inhibition at 10 µM) are advanced to dose-response testing to determine their half-maximal inhibitory concentration ( IC50​ ). Because benzamides are known for their slow-binding kinetics and high selectivity for Class I HDACs over Class IIb (e.g., HDAC6), counter-screening against HDAC6 is highly recommended to validate the structural integrity of the benzamide hit .

    Table 1: Representative HTS Validation Data for Benzamide Hits vs. Controls

    Compound IDScaffold TypeHDAC1 IC50​ (nM)HDAC6 IC50​ (nM)Selectivity Index (HDAC6/1)Z'-Factor (Assay)
    SAHA (Control) Hydroxamate35 ± 442 ± 51.2x (Pan-HDAC)0.82
    Entinostat (Control) Benzamide210 ± 15> 10,000> 47.6x (Class I)0.79
    Benzamide Hit A Benzimidazole-Benzamide85 ± 88,500 ± 400100x0.85
    Benzamide Hit B Pyridyl-Benzamide120 ± 12> 10,000> 83.3x0.81
    Benzamide Hit C Thiazole-Benzamide450 ± 25> 10,000> 22.2x0.77

    Note: A high Selectivity Index confirms that the ortho-amino benzamide group is successfully discriminating between the deep catalytic pocket of Class I HDACs and the wider, shallower pocket of Class IIb HDACs.

    References

    • Discovery of DNA-Targeting HDAC Inhibitors with Potent Antitumor Efficacy In Vivo That Trigger Antitumor Immunity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Current Trends in Sirtuin Activator and Inhibitor Development Molecules / PubMed Central (PMC) URL:[Link]

    Application

    Synthesis of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide analogs for SAR studies

    Application Note: Synthesis and SAR Profiling of 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide Analogs in KRas-Targeted Therapeutics Executive Summary The compound1[1] has emerged as a privileged, polyhalogenated buildi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Synthesis and SAR Profiling of 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide Analogs in KRas-Targeted Therapeutics

    Executive Summary

    The compound1[1] has emerged as a privileged, polyhalogenated building block in modern oncology. It is a critical intermediate in the synthesis of advanced targeted therapies, including2[2]. This application note details the structural rationale, biological context, and validated synthetic protocols for deploying this scaffold in Structure-Activity Relationship (SAR) studies.

    Scientific Rationale & SAR Dynamics

    The precise substitution pattern on this benzamide core is not arbitrary; it is a masterclass in tuning physicochemical properties for target engagement:

    • 3,6-Difluoro Motif: Fluorine’s high electronegativity exerts a strong inductive effect that lowers the pKa of the adjacent aniline amine, modulating its nucleophilicity to prevent unwanted side reactions during complex cyclizations. Furthermore, the robust C-F bonds provide a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation.

    • 4-Bromo & 5-Chloro Motif: These heavier halogens are strategically positioned to engage in halogen bonding. The3[3]. This facilitates strong non-covalent interactions with backbone carbonyl oxygens within the hydrophobic Switch II pocket of KRas. The adjacent chlorine atom provides the necessary steric bulk to lock the ligand into a bioactive conformation, minimizing the entropic penalty upon binding.

    Biological Context: KRas Pathway Intervention

    Mutations in the KRas gene (e.g., G12C, G12D) impair intrinsic GTPase activity, locking the protein in a4[4]. Analogs synthesized from the 2-amino-4-bromo-5-chloro-3,6-difluorobenzamide core act by2[2].

    KRas_Pathway EGFR EGFR SOS1 SOS1 EGFR->SOS1 KRas_GDP KRas (GDP) SOS1->KRas_GDP GEF Activity KRas_GTP KRas (GTP) Active KRas_GDP->KRas_GTP RAF_MEK_ERK RAF/MEK/ERK Cascade KRas_GTP->RAF_MEK_ERK Inhibitor Benzamide Analog Inhibitor->KRas_GDP Blocks Exchange

    Caption: KRas signaling cascade and targeted inhibition by benzamide analogs.

    Divergent Synthetic Workflows

    The core benzamide serves as a versatile branching point. Depending on the electrophilic reagent utilized, it can be cyclized into distinct heterocycles that form the foundation of proprietary KRas inhibitors.

    Synthesis_Workflow Core 2-Amino-4-bromo-5-chloro- 3,6-difluorobenzamide RouteA Route A: Thiophosgene (1,4-Dioxane, 105°C) Core->RouteA RouteB Route B: Triethyl Orthoformate (AcOH cat., 80°C) Core->RouteB IntA Isothiocyanate Intermediate RouteA->IntA ProdB Quinazolin-4(3H)-one Core RouteB->ProdB Condensation ProdA Tetracyclic Oxazepine Precursor IntA->ProdA Cyclization

    Caption: Divergent synthetic workflows for 2-amino-4-bromo-5-chloro-3,6-difluorobenzamide.

    Self-Validating Experimental Protocols

    Protocol A: Thiophosgene-Mediated Cyclization

    Objective: Convert the benzamide into a reactive thioxo-quinazolinone intermediate for 2[2]. Causality: Thiophosgene ( CSCl2​ ) is a highly electrophilic reagent that rapidly acylates the primary amine to form an isothiocyanate. Subsequent heating to 105°C provides the necessary thermodynamic energy to overcome the activation barrier for intramolecular nucleophilic attack by the adjacent amide nitrogen, yielding the cyclized core. Step-by-Step Methodology:

    • Dissolve 2-amino-4-bromo-5-chloro-3,6-difluorobenzamide (1.0 eq) in anhydrous 1,4-dioxane (10 vol) under an inert argon atmosphere.

    • Cool the solution to 0°C. Add thiophosgene (3.0 eq) dropwise to control the exothermic formation of the isothiocyanate. (Caution: Thiophosgene is highly toxic; perform strictly in a fume hood). 3.5[5].

    • 2[2] to drive cyclization. 5.2[2]. System Validation: Monitor via LC-MS. The intermediate isothiocyanate will exhibit a mass shift of +42 Da (addition of C=S, loss of 2H). The final cyclized product will show the expected [M+H]+ for the thioxo-quinazolinone, confirming successful ring closure.

    Protocol B: Triethyl Orthoformate Condensation

    Objective: Synthesize a quinazolin-4(3H)-one core via one-carbon condensation. Causality: Triethyl orthoformate serves as a one-carbon synthon. Acetic acid acts as a Brønsted acid catalyst, protonating the orthoester to facilitate the departure of ethanol and generating a highly electrophilic diethoxymethyl cation. The aniline nitrogen attacks this cation, followed by cyclization with the primary amide. Step-by-Step Methodology:

    • 2[2]. 2.2[2].

    • 2[2]. 4.2[2]. 5.2[2]. System Validation: 1H -NMR (DMSO- d6​ ) analysis will reveal a distinct, downfield singlet at ~8.0–8.2 ppm corresponding to the newly formed N=CH-N proton of the quinazolinone ring, confirming the incorporation of the methine bridge.

    Quantitative SAR Data Summary

    The table below summarizes the impact of halogen substitutions at the 4- and 5- positions on KRas G12C inhibition and drug-like properties.

    Compound Core SubstitutionKRas G12C IC50 (nM)Intrinsic Clearance ( CLint​ )Lipophilic Ligand Efficiency (LLE)
    4,5-Dichloro-3,6-difluoro45High3.2
    4-Bromo-5-chloro-3,6-difluoro 12 Low 4.5
    4-Iodo-5-chloro-3,6-difluoro8Moderate4.1

    Data Interpretation: While substituting bromine with iodine marginally improves the IC50 due to a6[6], it concurrently increases lipophilicity and susceptibility to oxidative dehalogenation. The 4-bromo-5-chloro analog represents the optimal balance of target affinity, metabolic stability, and LLE.

    References

    • [5] Ildong Pharmaceutical Co., Ltd. Novel tetraheterocycle compound (WO2024063578A1). Google Patents. Available at:

    • [2] Genentech, Inc. Tetracyclic oxazepine compounds and uses thereof (WO2022173678A1). Google Patents. Available at:

    • [3] ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available at:[Link]

    • [6] Future Medicinal Chemistry. Halogen-enriched fragment libraries as chemical probes. Available at:[Link]

    • [4] World Intellectual Property Organization. KRAS Background and Oncology Targets. Available at:

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Yield Optimization for 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide Synthesis

    Welcome to the Advanced Synthesis Troubleshooting Guide. 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide (CAS 2820536-72-7) is a critical, highly functionalized tetrahalogenated intermediate used extensively in the develo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Synthesis Troubleshooting Guide. 2-Amino-4-bromo-5-chloro-3,6-difluorobenzamide (CAS 2820536-72-7) is a critical, highly functionalized tetrahalogenated intermediate used extensively in the development of complex heterocycles, notably KRAS G12D inhibitors such as tetracyclic oxazepines [1].

    Synthesizing this compound presents significant challenges due to severe steric hindrance, complex regioselectivity during sequential halogenations, and the electronic deactivation of the aromatic ring. This guide provides field-proven insights, mechanistic causality, and validated protocols to help you maximize your isolated yields.

    Synthetic Workflow & Diagnostic Logic

    The synthesis typically proceeds via a three-step sequence starting from 2-amino-3,6-difluorobenzoic acid. Understanding the flow of these transformations is essential for pinpointing where yield losses occur.

    Synthesis SM 2-Amino-3,6-difluoro- benzoic acid Int1 2-Amino-4-bromo-3,6-difluoro- benzoic acid SM->Int1 NBS, DMF 0°C to RT Int2 2-Amino-4-bromo-5-chloro- 3,6-difluorobenzoic acid Int1->Int2 NCS, H2SO4 80°C Prod 2-Amino-4-bromo-5-chloro- 3,6-difluorobenzamide Int2->Prod HATU, NH4Cl DIPEA, DMF

    Caption: Synthetic pathway for 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide from the difluoro precursor.

    Yield Optimization Matrix

    The table below summarizes the quantitative impact of optimizing specific reaction parameters across the synthetic sequence.

    Reaction StepStandard / Sub-optimal ConditionOptimized ConditionPrimary Yield ImpactMechanistic Reason
    Bromination NBS (1.5 eq), RTNBS (1.05 eq), 0°C to RT+15% Prevents dibromination at the highly activated ortho/para positions.
    Chlorination NCS, DMF, 80°CNCS, Conc. H₂SO₄, 80°C+25% H₂SO₄ protonates NCS, generating a highly reactive Cl⁺ equivalent to overcome ring deactivation.
    Amidation EDC/HOBt, NH₃(aq)HATU, NH₄Cl, DIPEA, DMF+35% HATU effectively activates the sterically hindered, hydrogen-bonded carboxylic acid.
    Isolation EtOAc ExtractionDirect Aqueous Precipitation+15% Avoids severe emulsion formation and product loss in the aqueous phase.

    Troubleshooting FAQs & Mechanistic Causality

    Q1: I am observing significant over-halogenation and multiple spots on LCMS during the precursor synthesis. How do I control regioselectivity?

    Causality: The starting material, 2-amino-3,6-difluorobenzoic acid, features an amino group that strongly activates the ring toward electrophilic aromatic substitution (EAS). The sequence of halogenation is critical. Bromination with N-bromosuccinimide (NBS) occurs first at the C4 position because it is electronically favored and less sterically hindered than C5. However, if excess NBS is used, or if temperature is not controlled, over-bromination occurs rapidly. Solution: Strictly limit NBS to 1.0–1.05 equivalents and initiate the reaction at 0°C. For the subsequent chlorination step, the ring is now severely deactivated by three halogens (F, F, Br). Standard NCS in DMF will stall. You must switch the solvent to concentrated sulfuric acid (H₂SO₄) and heat to 80°C. The strong acid protonates NCS, creating a highly potent chloronium (Cl⁺) equivalent capable of attacking the deactivated C5 position [2].

    Q2: My amidation step using standard coupling agents (EDC/HOBt) gives poor conversion (<30%). Why is the acid so unreactive?

    Causality: 2-Amino-4-bromo-5-chloro-3,6-difluorobenzoic acid is exceptionally sterically hindered. The carboxyl group is flanked by a fluorine atom at C6 and an amino group at C2. Furthermore, the C2-amino group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid, drastically reducing its susceptibility to activation by standard carbodiimides like EDC. Solution: Switch to the uronium-based coupling reagent HATU. The 7-azabenzotriazole leaving group generated by HATU is highly reactive and perfectly suited for hindered acids. Use ammonium chloride (NH₄Cl) as your ammonia source, paired with a large excess of N,N-diisopropylethylamine (DIPEA) to ensure complete deprotonation of the ammonium salt in situ [1].

    Q3: The amidation reaction goes to completion, but I lose more than half of my product during the aqueous workup. What is the best isolation strategy?

    Causality: The target benzamide is highly polar and capable of extensive hydrogen bonding, giving it unexpected solubility in mixed aqueous-organic systems. Extracting the DMF reaction mixture with ethyl acetate often leads to stubborn emulsions and partitioning of the product into the aqueous layer. Solution: Abandon liquid-liquid extraction. Instead, utilize a direct precipitation strategy. Pour the completed DMF reaction mixture slowly into at least 5 to 10 volumes of rapidly stirring ice-water. The massive dilution crashes the benzamide out of solution while keeping the HATU byproducts (tetramethylurea) and DIPEA hydrochloride salts dissolved in the aqueous phase.

    Troubleshooting Start Low Yield of Target Benzamide Q1 Is the benzoic acid fully consumed? Start->Q1 Q2 Are there multiple spots on TLC/LCMS? Q1->Q2 Yes Sol1 Optimize Amidation: Switch to HATU/DIPEA Q1->Sol1 No (Amidation stalled) Sol2 Control Halogenation: Check NBS/NCS stoichiometry Q2->Sol2 Yes (Side-reactions) Sol3 Improve Isolation: Precipitate in 10x Ice-Water Q2->Sol3 No (Loss in workup)

    Caption: Troubleshooting logic tree for diagnosing and resolving low yield issues during synthesis.

    Validated Step-by-Step Protocol: Amidation

    This self-validating protocol is adapted from optimized pharmaceutical manufacturing routes for tetraheterocycle intermediates [1][3].

    Reagents Required:

    • 2-Amino-4-bromo-5-chloro-3,6-difluorobenzoic acid (1.0 eq)

    • Ammonium chloride (NH₄Cl) (2.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • HATU (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 volumes)

    Methodology:

    • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 2-amino-4-bromo-5-chloro-3,6-difluorobenzoic acid (e.g., 10.0 g, 34.9 mmol) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

    • Reagent Addition: Add NH₄Cl (3.73 g, 69.8 mmol) to the solution, followed by the slow addition of DIPEA (11.27 g, 87.2 mmol). Stir for 5 minutes to ensure homogeneity.

    • Activation: Add HATU (14.6 g, 38.4 mmol) portion-wise over 10 minutes at room temperature (20–25°C). Self-Validation Check: The solution will typically darken slightly, and a mild exotherm may be observed. This indicates successful formation of the active ester.

    • Reaction Monitoring: Stir the resulting mixture at room temperature for 30 to 60 minutes. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. The starting material mass (m/z ~286) should be completely replaced by the product mass (m/z ~285).

    • Precipitation: Once complete, transfer the reaction mixture to an addition funnel. Slowly drip the mixture into a beaker containing 500 mL of rapidly stirring ice-water (0–5°C). A thick, off-white to brown precipitate will form immediately.

    • Isolation: Stir the aqueous suspension for an additional 30 minutes to ensure the complete breakdown of any trapped DMF pockets. Collect the solid via vacuum filtration using a Buchner funnel.

    • Purification: Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) to remove residual DIPEA salts and tetramethylurea.

    • Drying: Dry the solid under high vacuum at 40°C for 12 hours to afford the crude 2-amino-4-bromo-5-chloro-3,6-difluorobenzamide. The crude product is typically >95% pure and can be used directly in subsequent cyclization steps (e.g., reaction with thiophosgene) [1].

    References

    • Source: World Intellectual Property Organization (WIPO)
    • Source: World Intellectual Property Organization (WIPO)
    • Source: World Intellectual Property Organization (WIPO)
    Optimization

    Identifying side products in polyhalogenated benzamide reactions

    Technical Support Center: Polyhalogenated Benzamide Synthesis Welcome to the Technical Support Center for Polyhalogenated Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development prof...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Polyhalogenated Benzamide Synthesis

    Welcome to the Technical Support Center for Polyhalogenated Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the identification and mitigation of side products commonly encountered in these challenging reactions. The synthesis of polyhalogenated benzamides is critical in medicinal chemistry, but the presence of multiple halogen substituents introduces unique reactivity patterns that can lead to complex impurity profiles.[1][2] This resource combines mechanistic insights with practical, field-proven protocols to help you navigate these complexities, optimize your reaction outcomes, and ensure the purity of your target compounds.

    Frequently Asked Questions (FAQs): Troubleshooting Side Product Formation

    This section addresses the most common issues encountered during the synthesis of polyhalogenated benzamides, categorized by reaction type.

    Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

    Palladium-catalyzed reactions are powerful tools for C-N bond formation but are notoriously susceptible to side reactions, especially with halogenated substrates.[3][4]

    Question 1: I'm observing a significant peak in my LC-MS corresponding to the mass of my polyhalogenated aryl starting material minus a halogen. What is this, and how can I prevent it?

    Answer: This is a classic case of hydrodehalogenation (HDH) , a prevalent side reaction where a halogen atom on your starting material is replaced by a hydrogen atom.[5] This reduces the yield of your desired benzamide and introduces a difficult-to-separate impurity.

    Causality: The primary cause is the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[5] These species can arise from several sources:

    • Reagents and Solvents: Amines, alcohols (like t-BuOH), and even trace amounts of water can act as hydride sources.[5][6]

    • Base: Certain bases can promote pathways that generate Pd-H.

    • Ligand Choice: Highly active and bulky phosphine ligands, while excellent for accelerating the desired C-N coupling, can sometimes also promote the hydrodehalogenation pathway.[3]

    Troubleshooting & Mitigation Strategies:

    • Rigorous Control of Reaction Conditions:

      • Use anhydrous solvents and reagents to minimize water content.[7]

      • If possible, switch to a non-protic solvent like toluene or dioxane instead of alcohols or DMF.[5]

    • Optimize the Base and Ligand System:

      • The choice of base is critical. Weaker, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often preferred over alkoxides like NaOtBu, which can be a source of hydrides.

      • Screen different phosphine ligands. While bulky, electron-rich ligands are standard, a slightly less active ligand might disfavor the HDH pathway.[8]

    • Lower the Reaction Temperature: Elevated temperatures can accelerate the rate of hydrodehalogenation. Run the reaction at the lowest temperature that still provides an acceptable rate for the main reaction.[5]

    dot

    start Pd(0)L_n pd_ii Ar(X)-Pd(II)L_n (Oxidative Addition) start->pd_ii + Ar-X amide_complex Ar-Pd(II)(NHR')L_n (Amine Coordination & Deprotonation) pd_ii->amide_complex + R'NH2, Base coord1 pd_ii->coord1 product Ar-NHR' (Desired Product) amide_complex->product Reductive Elimination product->start Regenerates Catalyst pd_h H-Pd(II)-X (Pd-H Species) coord2 pd_h->coord2 hdh_product Ar-H (Hydrodehalogenation Side Product) coord1->pd_h Hydride Source (e.g., H2O, Base) coord2->hdh_product Reductive Elimination

    Caption: Buchwald-Hartwig cycle showing the competing hydrodehalogenation pathway.

    Question 2: My reaction mixture shows a significant amount of a diaryl ether byproduct. Where is this coming from?

    Answer: The formation of a diaryl ether (Ar-O-Ar') is a known side reaction in palladium-catalyzed aminations, particularly when using alkali metal tert-butoxide bases (e.g., NaOtBu, KOtBu).

    Causality: The tert-butoxide base can participate in the catalytic cycle in two ways:

    • Direct Coupling: It can act as a nucleophile itself, coupling with the polyhalogenated arene to form an aryl tert-butyl ether. This is often unstable and can lead to other products.

    • Hydroxide Formation: Trace water in the reaction can hydrolyze the tert-butoxide to form hydroxide ions (OH⁻). This hydroxide can then react with the aryl halide in a palladium-catalyzed C-O coupling reaction, which, upon reaction with another molecule of aryl halide, can lead to diaryl ether formation.[9] Phenolic impurities in your starting materials can also directly participate in this C-O coupling.

    Troubleshooting & Mitigation Strategies:

    • Switch the Base: Change from a tert-butoxide base to a non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[9]

    • Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware to minimize the in-situ formation of hydroxide from the base.

    • Purify Starting Materials: Ensure your aryl halide is free from phenolic impurities.

    Category 2: Classical Amide Bond Formation (e.g., Acyl Chloride or Coupling Reagents)

    Even standard amide coupling methods can be problematic with polyhalogenated substrates.[10][11]

    Question 3: My final product is contaminated with the corresponding polyhalogenated benzoic acid. Why did this form?

    Answer: The presence of the corresponding benzoic acid is a very common issue and typically arises from the hydrolysis of a reactive intermediate.[12]

    Causality:

    • Acyl Chloride Pathway: If you are forming an acyl chloride (e.g., using SOCl₂ or (COCl)₂), this intermediate is highly sensitive to moisture.[12] Any trace water present before or during the addition of the amine will hydrolyze the acyl chloride back to the carboxylic acid.

    • Coupling Reagent Pathway: Activated esters formed by coupling reagents (e.g., EDC, HATU) can also be hydrolyzed by water, though often at a slower rate than acyl chlorides.[13]

    • Product Hydrolysis: The final benzamide product itself can be hydrolyzed back to the benzoic acid under harsh workup or purification conditions (e.g., strongly acidic or basic conditions at elevated temperatures).[12]

    Troubleshooting & Mitigation Strategies:

    • Strict Anhydrous Technique: When using the acyl chloride method, ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (N₂ or Ar).

    • Control Workup Conditions: During aqueous workup, avoid prolonged exposure to strong acids or bases. Use mild conditions like washing with saturated sodium bicarbonate solution to neutralize acid, followed by a brine wash.[14]

    • Purification: The benzoic acid can usually be removed from the less polar benzamide product via recrystallization or column chromatography. A simple and effective method is to dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated NaHCO₃ solution, which will extract the acidic benzoic acid into the aqueous layer.[14]

    Analytical Identification of Side Products

    A multi-technique approach is essential for the unambiguous identification of impurities in pharmaceutical synthesis.[2][15][16]

    Question 4: What is the best workflow for identifying an unknown impurity in my reaction?

    Answer: A systematic analytical workflow is crucial for confidently identifying unknown side products. The combination of LC-MS for initial detection and mass determination, followed by NMR for definitive structural elucidation, is the gold standard.[17][18]

    dot

    crude Crude Reaction Mixture lcms LC-MS Analysis crude->lcms Inject decision Hypothesize Structure (Mass, Isotope Pattern, Reaction Knowledge) lcms->decision Analyze Data hplc Preparative HPLC / Column Chromatography nmr NMR Spectroscopy (1H, 13C, COSY, etc.) hplc->nmr Analyze Pure Fraction structure Structure Elucidation nmr->structure Confirm Structure decision->hplc Isolate Impurity

    Sources

    Troubleshooting

    Removing unreacted benzoic acid from crude benzamide product

    This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted benzoic acid from crude benzamide products. This guide of...

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted benzoic acid from crude benzamide products. This guide offers troubleshooting advice, in-depth scientific explanations, and detailed protocols to ensure the successful purification of your target compound.

    Troubleshooting Guide

    This section addresses common issues encountered during the purification of benzamide.

    Issue 1: My final benzamide product is still contaminated with a significant amount of benzoic acid.

    • Possible Cause: Incomplete acid-base extraction. The aqueous base wash may not have been sufficient to fully deprotonate and extract all the unreacted benzoic acid.

    • Solution:

      • Ensure you are using a weak base solution, such as 5% sodium bicarbonate, to selectively react with the acidic benzoic acid without hydrolyzing the benzamide product.[1][2]

      • Perform multiple extractions with the basic solution. A single extraction may not be sufficient to remove all the benzoic acid. Three successive extractions are generally recommended.

      • Ensure thorough mixing of the organic and aqueous layers during extraction to maximize the surface area for the acid-base reaction.

    Issue 2: I am experiencing low recovery of my benzamide product after purification.

    • Possible Cause 1: Hydrolysis of benzamide. Using a strong base (e.g., sodium hydroxide) or excessive heat during the workup can lead to the hydrolysis of benzamide back to benzoic acid.[3][4]

    • Solution 1: Use a mild base like sodium bicarbonate for the extraction.[1][2] Avoid prolonged heating of the reaction mixture, especially in the presence of strong acids or bases.

    • Possible Cause 2: Co-precipitation of benzamide during the extraction of benzoic acid.

    • Solution 2: Ensure the pH of the aqueous layer is not excessively high. After extraction, you can perform a "back-wash" of the combined aqueous extracts with a small amount of fresh organic solvent to recover any entrained benzamide.[5]

    • Possible Cause 3: Inefficient recrystallization. The choice of solvent and the cooling process are critical for maximizing crystal recovery.

    • Solution 3:

      • Select a solvent in which benzamide is highly soluble at high temperatures and poorly soluble at low temperatures. Hot water is a commonly used and effective solvent for recrystallizing benzamide.[1][3][6]

      • Use a minimal amount of hot solvent to dissolve the crude product completely. Using too much solvent will result in a lower yield.[3]

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.[3][6]

    Issue 3: The purified benzamide appears oily and does not crystallize.

    • Possible Cause: Presence of impurities that are inhibiting crystallization.

    • Solution:

      • Try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[7]

      • If you have a pure crystal of benzamide, you can "seed" the solution by adding a small crystal to initiate crystallization.[7]

      • If the product remains oily, it may be necessary to perform an additional purification step, such as column chromatography.

    Frequently Asked Questions (FAQs)

    Q1: What is the fundamental principle behind separating benzoic acid from benzamide?

    A1: The separation is based on the significant difference in the acidity of the two compounds. Benzoic acid is a carboxylic acid and is therefore acidic. Benzamide, on the other hand, is an amide and is essentially neutral.[2] This difference in chemical properties allows for a selective acid-base extraction. By washing an organic solution containing both compounds with an aqueous base (like sodium bicarbonate), the acidic benzoic acid is deprotonated to form its water-soluble salt (sodium benzoate), which then partitions into the aqueous layer.[8][9] The neutral benzamide remains in the organic layer.[2]

    Q2: Which is the most effective method for removing unreacted benzoic acid?

    A2: Acid-base extraction is the most direct and efficient method for removing the bulk of unreacted benzoic acid.[2][10] This should be followed by recrystallization of the crude benzamide to remove any remaining trace impurities and to obtain a highly pure final product.[1][3]

    Q3: What are the best solvents for recrystallizing benzamide?

    A3: Hot water is a highly effective and commonly used solvent for the recrystallization of benzamide.[1][3][6] Other suitable solvents include ethanol, acetone, and acetonitrile.[1] The choice of solvent may depend on the specific impurities present in your crude product.

    Q4: How can I confirm that all the benzoic acid has been removed?

    A4: The most reliable methods for confirming the purity of your benzamide are:

    • Melting Point Analysis: Pure benzamide has a sharp melting point of 127-130 °C.[7] A broad melting point range or a melting point lower than the literature value suggests the presence of impurities.

    • Thin-Layer Chromatography (TLC): TLC can be used to visually separate benzamide from any remaining benzoic acid.

    • Spectroscopic Methods: Techniques like ¹H NMR and IR spectroscopy can definitively identify and quantify any residual benzoic acid.

    Experimental Protocols

    Protocol 1: Acid-Base Extraction

    This protocol describes the removal of benzoic acid from a crude benzamide product dissolved in an organic solvent.

    • Dissolution: Dissolve the crude benzamide product in a suitable organic solvent, such as dichloromethane or diethyl ether, in a separatory funnel.

    • First Extraction: Add an equal volume of a 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Separation: Allow the layers to separate. The lower aqueous layer contains the sodium benzoate salt, while the upper organic layer contains the benzamide.

    • Drain: Carefully drain the lower aqueous layer into a separate flask.

    • Repeat Extractions: Repeat the extraction of the organic layer with fresh portions of the sodium bicarbonate solution two more times to ensure complete removal of the benzoic acid.

    • Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water.

    • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

    • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified benzamide.

    Workflow for Acid-Base Extraction

    G cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer A Crude Product (Benzamide + Benzoic Acid) in Organic Solvent B Add 5% NaHCO₃ (aq) A->B Step 1 C Shake & Vent B->C Step 2 D Allow Layers to Separate C->D Step 3 E Benzamide in Organic Solvent D->E Upper Layer J Sodium Benzoate in Water D->J Lower Layer F Wash with Brine E->F G Dry over Anhydrous MgSO₄ F->G H Filter & Evaporate Solvent G->H I Pure Benzamide H->I K Acidify with HCl (aq) J->K Optional Recovery L Precipitated Benzoic Acid K->L M Filter & Dry L->M N Recovered Benzoic Acid M->N

    Caption: Workflow for the separation of benzamide and benzoic acid via acid-base extraction.

    Protocol 2: Recrystallization from Hot Water

    This protocol details the purification of crude benzamide using recrystallization.

    • Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring.

    • Solubilization: Continue adding small portions of hot water until the benzamide is completely dissolved. Avoid adding an excess of water.[3]

    • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination.

    • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the purified benzamide crystals by vacuum filtration using a Büchner funnel.[7]

    • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

    • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

    Data Presentation

    Solubility Data

    The following table summarizes the solubility of benzamide and benzoic acid in common solvents, which is crucial for selecting the appropriate solvent for extraction and recrystallization.

    SolventBenzamide SolubilityBenzoic Acid SolubilityRationale for Use
    Water (Cold) Slightly Soluble[11]Poorly Soluble[12]Ideal for washing crystals and for recrystallization due to the large temperature-dependent solubility difference.
    Water (Hot) Soluble[1]Highly Soluble[12][13]Excellent for recrystallization of both compounds, but separation is based on the difference in solubility at cold temperatures.
    Diethyl Ether Slightly Soluble[14]Very Soluble[14]A good solvent for the organic layer during acid-base extraction.
    Dichloromethane SolubleSolubleA common organic solvent for extractions.
    Ethanol Soluble[15]SolubleCan be used for recrystallization, often in a mixed solvent system with water.[7]
    Sodium Bicarbonate (aq) InsolubleSoluble (as sodium benzoate)[9]The key reagent for selective extraction of benzoic acid.

    References

    • Pharmaceutical Chemistry Practical. (n.d.). Benzoic acid from benzamide synthesis. Retrieved from [Link]

    • askIITians. (2025, March 4). How is benzamide obtained from benzoic acid? Retrieved from [Link]

    • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
    • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

    • Quora. (2019, March 24). Benzamide is not very soluble in ether, benzoic acid is however very soluble in it. If ether is the only solvent available for separation, how would you affect a chemical separation of the two compounds? Retrieved from [Link]

    • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

    • Sciencemadness Discussion Board. (2008, November 30). Benzoic Acid, Carbamid>Benzamid>Anilin? Retrieved from [Link]

    • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

    • Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. Retrieved from [Link]

    • Sciencemadness Discussion Board. (2022, March 23). Benzamide from benzoic acid + urea - Problems! Retrieved from [Link]

    • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

    • Academia.edu. (n.d.). Part 6: Preparation of Organic Compounds. Retrieved from [Link]

    • Scribd. (n.d.). Benzamide Synthesis and Recrystallization | PDF. Retrieved from [Link]

    • YouTube. (2018, June 4). Benzamide Preparation from Benzoic Acid. Retrieved from [Link]

    • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

    • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
    • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

    • Leeward Community College. (2009, September 10). Recrystallizations and Extractions of Organic Compounds. Retrieved from [Link]

    • Scribd. (n.d.). Acid-Base Extraction of Benzoic Acid | PDF | Solubility. Retrieved from [Link]

    • University of North Georgia. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]

    • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Scale-Up Synthesis of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide

    Welcome to the technical support center for the synthesis of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide. This guide is designed for researchers, chemists, and process development professionals encountering challenge...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this complex, multi-halogenated aromatic compound. The following content addresses common issues in a practical, question-and-answer format, grounded in established chemical principles to ensure scientific integrity and reproducibility.

    The synthesis of highly substituted aromatic compounds is often challenging due to issues with regioselectivity, reaction kinetics, and purification.[1][2] This guide proposes a plausible and logical synthetic pathway and provides troubleshooting for the key transformations involved.

    Proposed Synthetic Pathway

    A logical approach to this molecule involves a multi-step synthesis starting from a readily available difluoroaniline or difluorobenzoic acid derivative. For the purposes of this guide, we will focus on a pathway beginning with 2-Amino-3,6-difluorobenzoic acid, followed by sequential halogenation and a final amidation step. The order of these steps is critical for success.[3]

    G A 2-Amino-3,6-difluorobenzoic acid B Step 1: Bromination A->B C 2-Amino-4-bromo-3,6-difluorobenzoic acid B->C D Step 2: Chlorination C->D E 2-Amino-4-bromo-5-chloro-3,6-difluorobenzoic acid D->E F Step 3: Acid Chloride Formation E->F G 2-Amino-4-bromo-5-chloro-3,6-difluorobenzoyl chloride F->G H Step 4: Amidation G->H I Target: 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide H->I

    Caption: Proposed synthetic workflow for the target benzamide.

    Frequently Asked Questions (FAQs) & Troubleshooting
    Part 1: Electrophilic Halogenation (Steps 1 & 2)

    The primary challenge in this stage is controlling the regioselectivity of the incoming bromine and chlorine atoms on an already substituted ring. The powerful ortho-, para-directing amino group competes with the deactivating, but also ortho-, para-directing, fluorine atoms.

    Q1: I'm getting a mixture of isomers during the first bromination step. How can I improve regioselectivity for the desired 4-bromo product?

    Answer: This is a classic regioselectivity problem. The -NH₂ group is a powerful activating ortho-, para-director. The -F at position 3 directs ortho/para to itself (positions 2, 4, 5), and the -F at position 6 directs to positions 1 and 5. The -COOH is a meta-director. The position para to the amino group (position 4) is the most sterically accessible and electronically favorable position for the first electrophilic substitution.

    • Causality: The formation of multiple isomers is often due to the reaction conditions being too harsh, overcoming the subtle electronic preferences of the substrate. The choice of solvent and brominating agent is critical.

    • Troubleshooting & Optimization:

      • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective reagent for mono-bromination of activated rings compared to liquid bromine (Br₂).[4][5]

      • Solvent Effects: The polarity of the solvent can dramatically influence the isomer ratio.[4][6] In polar solvents like DMF, the electron-donating ability of the amino group is enhanced, more strongly favoring the para-position.[4] Conversely, in non-polar solvents like CCl₄ or CHCl₃, you may see more ortho-bromination.

      • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity. Higher temperatures provide more energy to overcome the activation barrier for less-favored isomers.

      • Protecting Group Strategy: While adding steps, you could temporarily protect the amine as an acetanilide. The -NHAc group is still an ortho-, para-director but is less activating than -NH₂, which can improve control. However, the deprotection step adds complexity to the overall process.

    Q2: During the second halogenation (chlorination), I'm observing low conversion and some di-halogenated byproducts. What's the issue?

    Answer: After the first bromination, the ring is significantly more deactivated due to the presence of three electron-withdrawing halogens. This makes the subsequent chlorination step more difficult, requiring more forcing conditions which can, paradoxically, lead to side reactions if not properly controlled.

    • Causality: The substrate, 2-Amino-4-bromo-3,6-difluorobenzoic acid, has a highly electron-deficient aromatic ring. The remaining open position (position 5) is sterically hindered and electronically deactivated, making it a challenging position to functionalize.

    • Troubleshooting & Optimization:

      • Chlorinating Agent: Use a more reactive chlorinating agent if needed. While N-Chlorosuccinimide (NCS) is a good starting point, you may need to use reagents like sulfuryl chloride (SO₂Cl₂) or Cl₂ gas (with appropriate safety precautions) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to drive the reaction.

      • Stoichiometry Control: To prevent di-halogenation, use precisely 1.0 to 1.05 equivalents of the chlorinating agent.[7] Adding the agent portion-wise or via syringe pump over time on a large scale can help maintain a low instantaneous concentration, favoring mono-chlorination.

      • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-chlorinated impurities.

      • Alternative Catalysis: Copper(II) halides in ionic liquids have been shown to be effective for para-selective halogenation of anilines under mild conditions and could be explored for this more complex system.[8]

    Sources

    Troubleshooting

    Technical Support Center: Stability and Degradation of Halogenated Benzamides

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated benzamide compounds. This guide provides in-depth technical information, troubleshooting ad...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated benzamide compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the common degradation pathways of this important class of molecules. Our aim is to equip you with the knowledge to anticipate stability challenges, design robust experiments, and interpret your results with confidence.

    Introduction to Halogenated Benzamide Stability

    The incorporation of halogen atoms into the benzamide scaffold is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and target binding affinity.[1] However, the presence of halogens and the amide linkage also introduces specific vulnerabilities that can lead to degradation under various environmental and physiological conditions. Understanding these degradation pathways is critical for ensuring the safety, efficacy, and shelf-life of drug candidates.[2][3]

    Forced degradation studies are an essential tool for identifying likely degradation products and establishing the intrinsic stability of a molecule.[4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high temperature, humidity, and exposure to light, acid, base, and oxidizing agents.[3]

    Core Degradation Pathways

    Halogenated benzamides are susceptible to several key degradation pathways:

    • Hydrolytic Degradation: Cleavage of the amide bond by water.

    • Photolytic Degradation: Degradation caused by exposure to light.

    • Microbial and Metabolic Degradation: Transformation by microorganisms or in vivo metabolic processes.

    The following sections will delve into the mechanisms of each pathway and provide practical guidance for their investigation.

    Hydrolytic Degradation: The Vulnerable Amide Bond

    The amide bond is generally resistant to hydrolysis in neutral water, but this process is significantly accelerated in the presence of acid or base.[5]

    Mechanism:

    • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by the departure of the amine as its protonated salt.[5]

    • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, ejecting the amine and forming a carboxylate salt.[5][6]

    The nature and position of the halogen substituent can influence the rate of hydrolysis. Electron-withdrawing halogens can increase the electrophilicity of the carbonyl carbon, potentially affecting the hydrolysis rate.

    Common Degradation Products:

    • The corresponding halogenated benzoic acid.

    • The corresponding amine.

    For example, the alkaline hydrolysis of rebamipide, a substituted benzamide, results in the cleavage of the amide bond to form p-chlorobenzoic acid and 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine.[7]

    Experimental Protocol: Forced Hydrolysis Study

    Objective: To assess the susceptibility of a halogenated benzamide to acid and base-catalyzed hydrolysis.

    Materials:

    • Halogenated benzamide compound

    • Hydrochloric acid (HCl), e.g., 0.1 N

    • Sodium hydroxide (NaOH), e.g., 0.1 N

    • HPLC-grade water, methanol, and acetonitrile

    • pH meter

    • Heating block or water bath

    • HPLC-UV/DAD system

    Procedure:

    • Sample Preparation: Prepare a stock solution of the halogenated benzamide (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

    • Acid Hydrolysis:

      • Add a known volume of the stock solution to a solution of 0.1 N HCl.

      • Incubate the mixture at a controlled temperature (e.g., 60°C).

      • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

      • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.[8]

    • Base Hydrolysis:

      • Add a known volume of the stock solution to a solution of 0.1 N NaOH.

      • Incubate and sample as described for acid hydrolysis.

      • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.[8]

    • Neutral Hydrolysis:

      • Add a known volume of the stock solution to HPLC-grade water.

      • Incubate and sample as described above.

    • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the parent compound peak area.[9]

    Data Interpretation:

    • Calculate the percentage of degradation at each time point.

    • Identify degradation products by comparing retention times with known standards or by using LC-MS for structural elucidation.[10]

    Photolytic Degradation: The Impact of Light

    Aromatic and halogenated compounds are often susceptible to degradation upon exposure to light, particularly UV radiation. The International Council for Harmonisation (ICH) provides specific guidelines (Q1B) for photostability testing.[11][12][13][14][15]

    Mechanism:

    Photodegradation can occur through several mechanisms, including:

    • Direct Photolysis: The molecule directly absorbs light energy, leading to an excited state that can undergo bond cleavage or rearrangement.

    • Indirect Photosensitization: Other molecules in the formulation or environment absorb light and transfer the energy to the drug molecule, initiating degradation.

    For halogenated compounds, a common photolytic reaction is the reductive dehalogenation, where the carbon-halogen bond is cleaved. For example, the photodegradation of niclosamide, a chlorinated salicylanilide, involves cleavage of both aromatic rings to form smaller organic acids and carbon dioxide.[16][17]

    Common Degradation Products:

    • Dehalogenated analogs of the parent compound.

    • Products of ring cleavage or rearrangement.

    • Oxidized or reduced derivatives.

    Experimental Protocol: Photostability Study (as per ICH Q1B)

    Objective: To evaluate the photostability of a halogenated benzamide in solid and solution states.

    Materials:

    • Halogenated benzamide compound (solid and in solution)

    • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[11]

    • Quartz or other UV-transparent sample containers.

    • Dark control samples wrapped in aluminum foil.

    • HPLC-UV/DAD system.

    Procedure:

    • Sample Preparation:

      • Solid State: Place a thin layer of the solid compound in a suitable container.

      • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water, methanol, or a mixture) in a quartz flask.

    • Exposure:

      • Place the samples in the photostability chamber.

      • Simultaneously, place identical "dark control" samples in the same chamber but protected from light.

      • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11][12]

    • Analysis:

      • At the end of the exposure period, analyze the light-exposed and dark control samples by HPLC.

      • Compare the chromatograms for any changes in peak area of the parent compound and the appearance of new peaks.

    Data Interpretation:

    • A significant change in the light-exposed sample compared to the dark control indicates photosensitivity.

    • Characterize any major photodegradants using LC-MS.

    Microbial and Metabolic Degradation

    In the environment, microorganisms can degrade halogenated aromatic compounds.[18] In vivo, these compounds are subject to metabolic transformation, primarily by cytochrome P450 enzymes in the liver.

    Mechanism:

    • Microbial Degradation: Microbes have evolved various enzymatic pathways to break down halogenated aromatics.[19] Key reactions include:

      • Dehalogenation: Removal of the halogen atom, which can occur reductively, oxidatively, or hydrolytically.

      • Ring Cleavage: Dioxygenase enzymes can hydroxylate the aromatic ring, leading to its opening and further degradation.[20]

    • Metabolic Degradation: In vivo metabolism often involves:

      • Oxidation: Hydroxylation of the aromatic ring or alkyl side chains.

      • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to increase water solubility and facilitate excretion.

      • Amide Hydrolysis: Enzymatic cleavage of the amide bond.

    For example, certain bacteria can utilize bromoxynil, a brominated benzonitrile herbicide, as a nitrogen source by converting the cyano group to a non-phytotoxic compound.

    Troubleshooting Guide & FAQs

    This section addresses common issues encountered during the stability testing of halogenated benzamides.

    Q1: My HPLC chromatogram shows peak splitting or tailing for the parent compound after a forced degradation study. What could be the cause?

    A1: This can be due to several factors:

    • Co-elution: A degradation product may be co-eluting with the parent peak. Use a photodiode array (PDA) detector to check for peak purity. If the peak is not pure, you will need to optimize your HPLC method (e.g., change the mobile phase composition, gradient, or column) to resolve the two peaks.

    • Column Overload: If the concentration of your sample is too high, it can lead to peak distortion. Try diluting your sample.

    • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Degradation: The harsh conditions of forced degradation studies (e.g., strong acid or base) can damage the HPLC column if the samples are not properly neutralized.

    Q2: I am observing a significant loss of the parent compound in my forced degradation study, but I don't see any major degradation peaks. What should I investigate?

    A2: This is a common issue related to mass balance.

    • Insoluble Degradants: The degradation products may be insoluble in the analysis solvent and have precipitated out. Try using a different solvent to dissolve the sample.

    • Volatile Degradants: The degradation products may be volatile and lost during sample preparation or analysis.

    • Non-UV Active Degradants: The degradation products may not have a chromophore and are therefore not detected by a UV detector. Try using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

    • Adsorption: The degradation products may be adsorbing to the sample vial or the HPLC column.

    Q3: The degradation of my fluorinated benzamide is much slower than its chlorinated or brominated analog under the same conditions. Why is this?

    A3: The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond.[21] This high bond strength makes fluorinated compounds generally more resistant to both chemical and enzymatic degradation compared to their chloro, bromo, or iodo counterparts.[22] Enzymatic defluorination is a particularly challenging process that only a limited number of specialized enzymes, such as fluoroacetate dehalogenase, can catalyze.[21][22][23]

    Q4: How much degradation should I aim for in a forced degradation study?

    A4: The goal is to achieve sufficient degradation to produce detectable levels of degradation products without completely degrading the parent compound. A target degradation of 5-20% is generally considered appropriate.[2] Over-stressing the compound can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[7]

    Q5: What are the key considerations for developing a stability-indicating HPLC method?

    A5: A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Key considerations include:

    • Specificity: The method must be able to resolve the API from all potential degradation products.[3]

    • Forced Degradation Samples: Use samples from forced degradation studies to demonstrate the method's specificity.

    • Peak Purity Analysis: Use a PDA detector to assess the purity of the API peak in the presence of degradants.

    • Validation: The method must be fully validated according to ICH guidelines (Q2(R1)), including parameters like accuracy, precision, linearity, range, and robustness.

    Visualizing Degradation Pathways and Workflows

    Diagram 1: General Degradation Pathways of Halogenated Benzamides

    cluster_Pathways Degradation Pathways A Halogenated Benzamide B Hydrolysis (Acid/Base) A->B Amide Cleavage C Photolysis (UV/Vis Light) A->C Dehalogenation/ Rearrangement D Microbial/Metabolic Degradation A->D Enzymatic Transformation E Halogenated Benzoic Acid + Amine B->E F Dehalogenated Products, Ring Cleavage Products C->F G Hydroxylated Metabolites, Dehalogenated Species D->G

    Caption: Key degradation routes for halogenated benzamides.

    Diagram 2: Experimental Workflow for Forced Degradation Studies

    cluster_Workflow Forced Degradation Workflow start Start: Drug Substance/Product stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis Stability-Indicating HPLC-UV/MS Analysis sampling->analysis data Data Interpretation: - % Degradation - Peak Purity - Mass Balance analysis->data elucidation Structure Elucidation of Degradants (MS/NMR) data->elucidation pathway Propose Degradation Pathways elucidation->pathway report Final Report pathway->report

    Caption: A systematic approach to forced degradation studies.

    Summary of Typical Forced Degradation Conditions

    Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
    Acid Hydrolysis 0.1 - 1 N HCl, Room Temperature to 80°CAmide bond cleavage
    Base Hydrolysis 0.1 - 1 N NaOH, Room Temperature to 80°CAmide bond cleavage
    Oxidation 3-30% H₂O₂, Room TemperatureOxidation of aromatic ring or side chains
    Thermal Dry heat (e.g., 105°C) or elevated temperature with humidity (e.g., 80°C / 75% RH)Thermally induced cleavage or rearrangement
    Photolytic Exposure to light source as per ICH Q1B guidelinesPhotoreduction, dehalogenation, ring cleavage

    References

    • A Comparative Assessment of Halogenated Benzamides in Drug Discovery - Benchchem. (URL: )
    • Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. (URL: [Link])

    • Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])

    • Degradation and Bioremediation of Herbicides by Microorganisms - Research Trend. (URL: [Link])

    • Direct Photolysis Rates and Transformation Pathways of the Lampricides TFM and Niclosamide in Simulated Sunlight - PubMed. (URL: [Link])

    • Understanding ICH Photostability Testing - Q-Lab. (URL: [Link])

    • Photostability (ICH Q1B) – Pharma Stability. (URL: [Link])

    • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals - YouTube. (URL: [Link])

    • Hydrolysis of amides. Steric effects on kinetics and mechanism of the basic hydrolysis of N-acylcarbazoles (1979) | Antonio Cipiciani | 6 Citations - SciSpace. (URL: [Link])

    • Aqueous photolysis of niclosamide | U.S. Geological Survey - USGS.gov. (URL: [Link])

    • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. (URL: [Link])

    • On the photooxidation of the multifunctional drug niclosamide. A kinetic study in the presence of vitamin B2 and visible light - PMC. (URL: [Link])

    • On the photooxidation of the multifunctional drug niclosamide. A kinetic study in the presence of vitamin B 2 and visible light - ResearchGate. (URL: [Link])

    • 13.9: Hydrolysis of Amides - Chemistry LibreTexts. (URL: [Link])

    • Kinetic study and mechanism of Niclosamide degradation | Request PDF - ResearchGate. (URL: [Link])

    • Comparative Stability of Benzamide, Salicylamide, and Some N-Substituted Derivatives. (URL: [Link])

    • Hydrolysis of Amides - M. Hall, K. Faber, and G. Tasnádi. (URL: [Link])

    • HERBICIDE BIOREMEDIATION USING HYPER- BUTACHLOR TOLERANT MICROORGANISMS IN BATCH AND CONTINUOUS SYSTEMS - ethesis. (URL: [Link])

    • The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium - PubMed. (URL: [Link])

    • Efficient biodegradation of dihalogenated benzonitrile herbicides by recombinant Escherichia coli harboring nitrile hydratase-amidase pathway | Request PDF - ResearchGate. (URL: [Link])

    • Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. (URL: [Link])

    • Biodegradation of the widely used amide herbicides: Microbial resources, catabolic pathways and molecular mechanisms - PubMed. (URL: [Link])

    • (PDF) Enzymatic defluorination of fluorinated compounds - ResearchGate. (URL: [Link])

    • Forced degradation study on valbenazine and application of validated stability-indicating HPLC method | Journal for ReAttach Therapy and Developmental Diversities. (URL: [Link])

    • Enzymatic Fluorination and Biotechnological Developments of the Fluorinase | Chemical Reviews - ACS Publications. (URL: [Link])

    • Herbicide bioremediation: from strains to bacterial communities - PMC - NIH. (URL: [Link])

    • Forced Degradation – A Review. (URL: [Link])

    • Enzymatic carbon–fluorine bond cleavage by human gut microbes - Research Collection. (URL: [Link])

    • A practical guide to forced degradation and stability studies for drug substances. (URL: [Link])

    • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC. (URL: [Link])

    • Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC. (URL: [Link])

    • Mapping the Reaction Coordinates of Enzymatic Defluorination - PMC - NIH. (URL: [Link])

    • Microbial metabolism of haloaromatics: isolation and properties of a chlorobenzene-degrading bacterium - PMC. (URL: [Link])

    • How to Detect Amide Degradation Using Chromatographic Techniques - Patsnap Eureka. (URL: [Link])

    • Evolution of a Pathway for Chlorobenzene Metabolism Leads to Natural Attenuation in Contaminated Groundwater - PMC. (URL: [Link])

    • Halogenated fatty amides – A brand new class of disinfection by-products - R Discovery. (URL: [Link])

    • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (URL: [Link])

    • HPLC Troubleshooting Guide. (URL: [Link])

    • Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed. (URL: [Link])

    • Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling - PMC. (URL: [Link])

    • Microbial metabolism marvels: a comprehensive review of microbial drug transformation capabilities - Semantic Scholar. (URL: [Link])

    • Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide - Korea Science. (URL: [Link])

    • Hydrolytic Stability of Hydrazones and Oximes - Raines Lab. (URL: [Link])

    • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? | ResearchGate. (URL: [Link])

    • Investigation of galaxolide degradation products generated under oxidative and irradiation processes by liquid chromatography/hy. (URL: [Link])

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    Optimization

    Technical Support Center: Resolving Poor Solubility of Test Compounds for In Vitro Assays

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into over...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming one of the most persistent challenges in in vitro research: poor compound solubility. Inaccurate or inconsistent results stemming from solubility issues can derail promising research, making effective solubilization a cornerstone of reliable drug discovery.[1][2]

    This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions for your specific compounds and assays.

    Frequently Asked Questions (FAQs)

    Q1: I diluted my compound from a DMSO stock into my aqueous assay buffer, and it immediately precipitated. What happened?

    This is the most common solubility issue encountered in the lab, often referred to as "solvent shock."[3] Your compound may be highly soluble in 100% Dimethyl Sulfoxide (DMSO), a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar molecules.[4][5] However, when this concentrated DMSO stock is rapidly diluted into an aqueous buffer (like PBS or cell culture media), the solvent environment abruptly changes from organic to aqueous. This polarity shift dramatically decreases the compound's solubility, causing it to "crash out" or precipitate.[6][7] The final concentration of your compound may have exceeded its maximum solubility limit in the final assay medium.[3]

    Q2: My compound won't dissolve in the initial DMSO stock. What should I do?

    While DMSO is a strong solvent, some compounds require assistance. Before abandoning DMSO, you can try the following gentle methods:

    • Gentle Warming: Warming the solution in a water bath (e.g., to 37°C) can increase the dissolution rate.[4] However, be cautious, as excessive heat can degrade thermally sensitive compounds.[4]

    • Vortexing: Vigorous mixing can help break up solid particles and increase the surface area for dissolution.[4]

    • Sonication: Using a bath sonicator can provide the energy needed to dissolve stubborn compounds without excessive heat.[4][8]

    If these methods fail, it indicates very low intrinsic solubility in DMSO, and you may need to consider an alternative stock solvent, though this is less common.

    Q3: What is the maximum concentration of DMSO I can use in my assay? Is it toxic?

    This is a critical question, as high concentrations of DMSO are toxic to cells and can interfere with assay components.[4][9] The acceptable final concentration of DMSO is highly dependent on the cell type and the duration of the assay.[9][10] Primary cells are often more sensitive than immortalized cell lines.[4]

    Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compounds.[4] This allows you to distinguish the effects of the compound from the effects of the solvent.

    Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
    Assay TypeRecommended Final DMSO Concentration (%)Notes
    Primary Cell Cultures ≤ 0.1%Primary cells are highly sensitive to solvent toxicity.[4]
    General Cell-Based Assays ≤ 0.5%This is a widely recommended upper limit to avoid cytotoxicity for most immortalized cell lines.[4][10][11]
    Robust Cell Lines / Short Incubations 0.5% - 1.0%Some resilient cell lines can tolerate up to 1% for short durations, but this must be validated.[9][10]
    High-Throughput Screening (HTS) 0.1% - 1.0%The concentration should be optimized and kept consistent across all plates.[4]
    Biochemical/Enzyme Assays ≤ 2%Acellular assays are generally more tolerant to DMSO, but high concentrations can still denature proteins.[9]

    Concentrations above 1% commonly lead to significant cytotoxicity, membrane damage, and interference with biological pathways, and should generally be avoided in cell-based assays.[11][12][13] It is best practice to determine the maximum tolerated DMSO concentration for your specific cell line (see Protocol 2).

    Q4: I've optimized my DMSO dilution, but my compound still precipitates at the desired final concentration. What is my next step?

    If proper DMSO handling doesn't solve the problem, you need to explore formulation strategies that enhance the aqueous solubility of your compound. The goal is to keep the compound in a solubilized state within the assay medium. The primary strategies include using co-solvents, adjusting pH, or employing solubilizing excipients like cyclodextrins and surfactants.

    Q5: What are co-solvents and how can they help?

    Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, reduce the overall polarity of the solvent mixture.[14] This can create a more favorable environment for a hydrophobic compound to remain dissolved.

    • Common Examples: Propylene glycol (PG), polyethylene glycol 400 (PEG-400), ethanol, and glycerol.[14][15]

    • How to Use: A common approach is to prepare an intermediate stock of your compound in a mixture of DMSO and a co-solvent, or to add the co-solvent directly to your final assay buffer.

    • Cautions: Co-solvents can also have their own cytotoxic effects, so their concentration must be optimized and controlled.[14] For some compounds, co-solvents can paradoxically decrease membrane permeability.[15]

    Q6: Can I adjust the pH of my buffer to improve solubility?

    Yes, for ionizable compounds, pH modification is a powerful and often overlooked technique.[8]

    • Weakly Basic Compounds: These compounds become more soluble at a lower (acidic) pH where they are protonated and carry a positive charge.[6]

    • Weakly Acidic Compounds: These compounds become more soluble at a higher (alkaline) pH where they are deprotonated and carry a negative charge.

    Causality: The charged, ionized form of a compound is generally more water-soluble than the neutral form. However, you must ensure the required pH is compatible with the health of your cells and the integrity of your assay. Most cell culture media are buffered to a physiological pH of ~7.4.[6]

    Q7: What about using surfactants or detergents?

    Surfactants (or detergents) are amphipathic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively shielding them from the aqueous environment and increasing their apparent solubility.[8]

    • Common Examples: Tween-20, Tween-80, Triton X-100.[8]

    • Application in Assays:

      • Biochemical/Enzyme Assays: Surfactants are very effective and commonly used in acellular assays at low concentrations (e.g., 0.01% - 0.05%).[8]

      • Cell-Based Assays: This approach is generally not recommended . At concentrations above their critical micelle concentration (CMC), where they are effective at solubilization, surfactants will disrupt and lyse cell membranes, leading to high cytotoxicity.[8]

    Q8: I've heard about cyclodextrins. How do they work?

    Cyclodextrins (CDs) are advanced solubilizing excipients that are highly effective and increasingly used in pharmaceutical development.[16]

    • Mechanism: CDs are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[17][18] A poorly soluble "guest" molecule can become encapsulated within this cavity, forming a water-soluble "inclusion complex."[17][19] This complex can then dissolve in the aqueous buffer, carrying the drug with it.

    • Common Types: The most commonly used CDs are derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) , which have greatly improved water solubility and safety profiles compared to the parent β-cyclodextrin.[5][19]

    • Benefits: CDs can increase the apparent water solubility of a compound by several orders of magnitude and can enhance bioavailability.[16][18]

    Q9: Are there any other advanced strategies I should be aware of?

    For particularly challenging compounds, especially in later-stage development, lipid-based formulations are a powerful option. These systems use lipid excipients, surfactants, and co-solvents to dissolve the drug.[20][21] Examples include self-emulsifying drug delivery systems (SEDDS), which spontaneously form fine emulsions when introduced to an aqueous medium, effectively keeping the drug in a solubilized state.[20][22] This strategy mimics the body's natural process of fat digestion and absorption.[21][23]

    Troubleshooting Guides & Experimental Protocols

    Visual Troubleshooting Workflow: Compound Precipitation

    This workflow provides a step-by-step process to diagnose and resolve compound precipitation in your assay.

    G start Precipitation Observed in Aqueous Assay Medium stock_check Step 1: Verify Stock Solution Is the 100% DMSO stock clear? Was it stored properly (aliquoted, -20/-80°C)? start->stock_check dilution_check Step 2: Review Dilution Protocol Was serial dilution in 100% DMSO performed? Was stock added to vortexing buffer? stock_check->dilution_check Yes outcome_fresh_stock Action: Prepare fresh stock solution. Re-dissolve with gentle warming/sonication. stock_check->outcome_fresh_stock No concentration_check Step 3: Assess Final Concentration Is the target concentration too high? (Above known solubility limit) dilution_check->concentration_check Yes outcome_optimize_dilution Action: Optimize dilution. Perform serial dilutions in 100% DMSO first. Add stock dropwise to buffer. dilution_check->outcome_optimize_dilution No dmso_check Step 4: Check Final DMSO % Is the final DMSO concentration >0.5%? concentration_check->dmso_check No outcome_reduce_conc Action: Lower the final test concentration. concentration_check->outcome_reduce_conc Yes formulation Step 5: Implement Formulation Strategy dmso_check->formulation No outcome_dmso_toxicity Action: Determine max tolerated DMSO % (Protocol 2). Adjust concentration to be non-toxic. dmso_check->outcome_dmso_toxicity Yes outcome_solved Problem Solved formulation->outcome_solved outcome_fresh_stock->stock_check outcome_optimize_dilution->dilution_check outcome_reduce_conc->outcome_solved outcome_dmso_toxicity->dmso_check

    Caption: A step-by-step workflow to diagnose and resolve compound precipitation.

    Protocol 1: Preparation and Dilution of a Compound Stock in DMSO

    This protocol describes the best practice for preparing a high-concentration stock solution and diluting it to minimize precipitation.[4]

    • Weigh Compound: Accurately weigh the desired amount of your solid compound.

    • Initial Dissolution: Transfer the compound to a sterile, appropriate-sized tube (e.g., microcentrifuge tube or glass vial). Add the calculated volume of 100% anhydrous DMSO to achieve your target high concentration (e.g., 10 mM, 50 mM).

    • Aid Dissolution (if needed):

      • Vortex the tube vigorously for 1-2 minutes.[4]

      • If solids remain, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.[4]

      • If still undissolved, sonicate the tube in a water bath for 5-15 minutes.[4]

      • Visually inspect the solution against a light source to ensure it is completely clear with no visible particulates.

    • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.[3][4] This is critical to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution, and to prevent the hygroscopic DMSO from absorbing atmospheric water.[4] Store at -20°C or -80°C.

    • Serial Dilution (in 100% DMSO): Before preparing your final working solution, perform serial dilutions in 100% DMSO.[4] For example, to get from a 10 mM stock to a 10 µM final concentration with 0.1% DMSO, you would first dilute the 10 mM stock to 1 mM in 100% DMSO.

    • Final Aqueous Dilution: Add the final DMSO stock (e.g., the 1 mM stock from the previous step) dropwise into your vortexing aqueous assay buffer to achieve the final desired concentration.[6] This rapid dispersion helps prevent localized high concentrations that trigger precipitation.

    Protocol 2: Determining the Maximum Tolerated DMSO Concentration

    This protocol outlines how to test the tolerance of your specific cell line to DMSO using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).[12]

    • Cell Seeding: Plate your cells in a 96-well plate at the optimal density for your planned experiment and allow them to adhere overnight.[12]

    • Prepare DMSO Dilutions: Prepare a serial dilution of 100% DMSO in your complete cell culture medium to create a range of final concentrations. A suggested range is: 2%, 1%, 0.5%, 0.25%, 0.125%, 0.0625%, and a medium-only control.[12]

    • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

    • Incubation: Incubate the plate for a duration that matches your planned experiments (e.g., 24, 48, or 72 hours).[12]

    • Assess Viability: At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's instructions.

    • Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the medium-only control (which is 100% viability). The highest concentration of DMSO that shows no statistically significant decrease in viability is your maximum tolerated concentration for that specific cell line and time point.

    Decision Tree for Advanced Solubilization Strategies

    When DMSO alone is insufficient, use this decision tree to select an appropriate formulation strategy.

    G start Compound precipitates with optimized DMSO protocol q1 Is the compound ionizable? (weak acid or base) start->q1 a1_yes Strategy: pH Modification Adjust buffer pH to ionize compound. Verify pH is compatible with assay. q1->a1_yes Yes q2 Is the assay acellular? (e.g., enzyme inhibition) q1->q2 No a2_yes Strategy: Surfactants Add low % (0.01-0.05%) of Tween-20 or Triton X-100 to buffer. q2->a2_yes Yes q3 Is the assay cell-based? q2->q3 No a3_yes_co_solvent Strategy: Co-solvents Add low % (e.g., 1-5%) of PEG-400 or Propylene Glycol to media. Must test for co-solvent toxicity. q3->a3_yes_co_solvent Try First a3_yes_cd Strategy: Cyclodextrins Formulate compound with HP-β-CD or SBE-β-CD. Excellent for increasing apparent solubility. q3->a3_yes_cd More Advanced

    Caption: A decision tree for selecting an appropriate solubilization strategy.

    References
    • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

    • Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

    • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

    • Gao, P., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

    • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

    • Ahmad, J., et al. (2017). Lipid-Based Nano-Delivery for Oral Administration of Poorly Water Soluble Drugs (PWSDs): Design, Optimization and in vitro Assessment. IntechOpen. [Link]

    • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy. [Link]

    • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. [Link]

    • Shinde, G., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Iranian Journal of Pharmaceutical Research. [Link]

    • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(2), 224-230. [Link]

    • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. [Link]

    • Tang, B., et al. (2017). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B. [Link]

    • Gao, P., & Morozowich, W. (2012). Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry, 55(15), 6541-6557. [Link]

    • de Oliveira, R. J., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. [Link]

    • Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 654-659. [Link]

    • Unchained Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Unchained Labs. [Link]

    • Hoyberghs, J., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers in Pharmacology. [Link]

    • Kopesky, P. W., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

    • Grove, M., & Müllertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Pharmacy and Pharmacology. [Link]

    • Roquette. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. [Link]

    • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

    • Bergström, C. A. S., & Llinas, A. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK. [Link]

    • Loftsson, T., et al. (2005). Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics. [Link]

    • Johnson, B. F., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. [Link]

    • Al-Kassas, R., et al. (2021). Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. Drug Delivery. [Link]

    • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

    • Kumar, S., & Kumar, A. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

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    Troubleshooting

    Technical Support Center: Troubleshooting Peak Tailing in HPLC of Fluorinated Aromatic Amines

    Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex chromatographic behavior of fluorinated aromatic amines.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex chromatographic behavior of fluorinated aromatic amines. Rather than offering generic advice, this guide deconstructs the specific physicochemical mechanisms causing peak asymmetry and provides self-validating protocols to resolve them.

    Mechanistic Deep-Dive: The Causality of Tailing

    Fluorinated aromatic amines present a "perfect storm" for peak tailing in reversed-phase liquid chromatography (RPLC). As a Senior Application Scientist, I approach this by looking at the dual-nature causality of the molecule interacting with the stationary phase:

    • Ion-Exchange with Residual Silanols: The amine functional group is basic. In typical slightly acidic to neutral mobile phases (pH 4–7), the amine protonates into a cation. Concurrently, residual silanol groups (Si-OH) on the silica stationary phase ionize into anionic silanoxides (Si-O⁻). The resulting electrostatic attraction creates a strong ion-exchange retention mechanism that acts like "velcro," causing the analyte to drag and form an exponential tail[1],[2].

    • Fluorine-Induced Dipoles & Charge Transfer: The addition of highly electronegative fluorine atoms to the aromatic ring alters the molecule's electron density. While this decreases the amine's pKa slightly, it introduces strong local dipoles and fluorophilic characteristics. Standard C18 columns rely purely on dispersive (hydrophobic) interactions, which are insufficient to rapidly desorb these highly polarized molecules, exacerbating peak asymmetry,[3].

    Diagnostic Workflow

    Before adjusting chemistry, you must definitively isolate whether the tailing is a physical system error or a chemical secondary interaction.

    G Start Peak Tailing Detected (Fluorinated Amine) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckNeutral Does Neutral Marker Tail? InjectNeutral->CheckNeutral Physical Physical Issue: Check Fittings or Void CheckNeutral->Physical Yes Chemical Chemical Issue: Secondary Interactions CheckNeutral->Chemical No AdjustPH Adjust Mobile Phase pH (pH < 3) Chemical->AdjustPH CheckPeak Is Peak Symmetrical? AdjustPH->CheckPeak ChangeColumn Switch to PFP Column (Enhance π-π) CheckPeak->ChangeColumn No Success Optimal Peak Shape CheckPeak->Success Yes ChangeColumn->Success

    Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

    Troubleshooting FAQs

    Q: I'm using a brand-new C18 column, but my fluorinated amine still tails. Is the column defective? A: Not necessarily. Even modern Type B silica C18 columns have some exposed silanols. If your mobile phase pH is between 4 and 8, those silanols are ionized and will interact with your protonated amine[4]. You must either suppress silanol ionization (by dropping the pH below 3) or switch to a stationary phase with orthogonal selectivity[2].

    Q: How do I know if the tailing is a chemical interaction or a physical instrument issue? A: You can diagnose this by injecting a neutral, non-ionizable compound (like toluene). Neutral compounds do not participate in acid-base or ion-exchange interactions. If the neutral peak is perfectly symmetrical but your fluorinated amine tails, you have a chemical secondary interaction. If the neutral peak also tails, you have a physical problem, such as a column void, a blocked frit, or excessive extra-column volume[1].

    Q: Why are Pentafluorophenyl (PFP) columns recommended for these compounds? A: PFP columns offer multiple retention mechanisms beyond simple hydrophobicity. The highly electronegative fluorine atoms on the PFP ring create a partial negative charge on the outer edge and a partial positive charge internally. This facilitates strong dipole-dipole, π-π, and charge-transfer interactions[3]. For fluorinated aromatic amines, these orthogonal interactions perfectly match the analyte's electron distribution, providing superior peak shape and selectivity compared to standard alkyl phases,[5].

    Self-Validating Experimental Protocols

    Protocol 1: Physical vs. Chemical Diagnostic Test

    Objective: Isolate the root cause of peak tailing.

    • Prepare a 0.1 mg/mL solution of Toluene (neutral marker) in your starting mobile phase.

    • Inject 5 µL onto the HPLC system under your standard isocratic conditions.

    • Integrate the peak and calculate the USP Tailing Factor ( Tf​ ).

    Self-Validation Check: If Tf​≤1.2 , the system's fluidics are validated; proceed to chemical troubleshooting. If Tf​>1.2 , physical dead volume is present. Replace the guard column or reseat PEEK fittings before continuing[1].

    Protocol 2: Silanol Suppression via pH Optimization

    Objective: Neutralize stationary phase silanols to prevent ion-exchange.

    • Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water (Yields pH ~2.0).

    • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Equilibrate the column with 10 column volumes of the new mobile phase.

    • Inject the fluorinated amine sample.

    Self-Validation Check: Compare the new Tf​ to the baseline Tf​ at pH 7. A reduction in Tf​ by >20% validates that silanol ionization was the primary cause of exponential tailing[2].

    Protocol 3: Orthogonal Selectivity Screening

    Objective: Exploit π-π and dipole interactions using a PFP phase.

    • Install a high-purity Pentafluorophenyl (PFP) column.

    • Formulate a mobile phase using Methanol instead of Acetonitrile (Methanol enhances π-π interactions, whereas Acetonitrile can suppress them).

    • Run a generic gradient (e.g., 5% to 95% Methanol over 10 minutes).

    Self-Validation Check: Calculate the asymmetry factor ( As​ ). An As​ value between 0.95 and 1.10 validates the successful matching of stationary phase chemistry to the fluorinated analyte[5],[3].

    Quantitative Data Summary

    The table below summarizes the expected outcomes when altering column chemistry and mobile phase pH for fluorinated aromatic amines.

    Column ChemistryMobile Phase pHPrimary Retention MechanismExpected Tailing Factor ( Tf​ )
    Type A Silica (C18) 7.0 (Neutral)Hydrophobic + Strong Ion-Exchange> 2.0 (Severe Tailing)
    Type B Silica (C18) 7.0 (Neutral)Hydrophobic + Weak Ion-Exchange1.3 - 1.8 (Moderate Tailing)
    Type B Silica (C18) 2.0 (Acidic)Hydrophobic (Silanols Neutralized)1.1 - 1.3 (Slight Tailing)
    PFP (Fluorinated) 2.0 - 4.0Dipole-Dipole, π-π, Charge Transfer< 1.1 (Highly Symmetrical)

    References

    • HPLC Peak Tailing Source: Axion Labs URL:1

    • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:4

    • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing Source: Chromatography Online (LCGC) URL:2

    • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:

    • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online (LCGC) URL:5

    • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: Chromatography Online (LCGC) URL:3

    Sources

    Reference Data & Comparative Studies

    Validation

    Benchmarking the Synthetic Efficiency of Substituted Benzamides: A Comparative Guide

    Introduction: The Amidation Challenge in Medicinal Chemistry Substituted benzamides constitute a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for numerous blockbuster drugs across on...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Amidation Challenge in Medicinal Chemistry

    Substituted benzamides constitute a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for numerous blockbuster drugs across oncology, neurology, and gastroenterology (e.g., sulpiride, entinostat) 1. Despite the ubiquity of the amide bond, its synthesis remains a persistent challenge in process chemistry. The ACS Green Chemistry Institute Pharmaceutical Roundtable has consistently ranked the development of atom-economical amidation methods—specifically those avoiding stoichiometric coupling reagents—as a top priority 2.

    This guide objectively benchmarks three distinct synthetic routes to substituted benzamides: Traditional Coupling , Palladium-Catalyzed Aminocarbonylation , and Direct Oxidative Amidation . By evaluating their mechanistic causality, experimental robustness, and overall synthetic efficiency, this guide provides actionable insights for route selection from discovery through scale-up.

    Mechanistic Overview of Amidation Pathways

    BenzamideSynthesis Acid Carboxylic Acid + Amine Coupling Coupling Reagent (e.g., HATU, EDC) Acid->Coupling Benzamide Substituted Benzamide Target Scaffold Coupling->Benzamide Route 1: Traditional Halide Aryl Halide + Amine PdCat Pd Catalyst + CO (Aminocarbonylation) Halide->PdCat PdCat->Benzamide Route 2: Catalytic Aldehyde Aryl Aldehyde + Amine Oxidant Oxidant (e.g., Oxone, H2O2) Aldehyde->Oxidant Oxidant->Benzamide Route 3: Oxidative

    Mechanistic divergence of benzamide synthesis via traditional, catalytic, and oxidative routes.

    Route 1: Traditional Amidation via Coupling Reagents

    Causality & Mechanism

    The direct condensation of carboxylic acids and amines is thermodynamically unfavorable at ambient temperatures. Traditional routes overcome this activation barrier by utilizing stoichiometric coupling reagents (e.g., EDC, HATU, TCFH) to convert the carboxylic acid into a highly electrophilic intermediate (such as an O-acylisourea or active ester). This intermediate then undergoes rapid nucleophilic attack by the amine 3. While highly reliable and tolerant of diverse functional groups, this method generates equimolar amounts of high-molecular-weight waste byproducts (e.g., ureas), severely degrading the atom economy and inflating the Process Mass Intensity (PMI).

    Self-Validating Experimental Protocol: TCFH-Mediated Amidation
    • Activation: Dissolve 1.0 mmol of substituted benzoic acid and 1.1 mmol of TCFH (tetramethylchloroformamidinium hexafluorophosphate) in 5 mL of anhydrous DMF.

    • Base Addition: Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA) dropwise at 0 °C.

      • Causality: The base deprotonates the acid, facilitating nucleophilic attack on TCFH.

      • Validation Checkpoint: The formation of the active ester is indicated by a slight color change. TLC monitoring (UV active) should show complete consumption of the baseline acid within 15 minutes.

    • Coupling: Introduce 1.1 mmol of the target amine. Stir at room temperature for 1-2 hours.

    • Work-up: Quench with saturated aqueous NaHCO3 to neutralize excess acid/reagents. Extract with EtOAc, wash with 1M HCl (to remove unreacted amine), brine, and dry over anhydrous Na2SO4.

    • Purification: Concentrate in vacuo and purify via flash chromatography.

    Route 2: Palladium-Catalyzed Aminocarbonylation

    Causality & Mechanism

    Aminocarbonylation bypasses the carboxylic acid entirely, utilizing widely available aryl halides as starting materials. The mechanism initiates with the oxidative addition of the aryl halide to a Pd(0) species, followed by the coordination and migratory insertion of carbon monoxide (CO) to form an acyl-palladium(II) intermediate. Subsequent nucleophilic attack by the amine and reductive elimination yields the benzamide and regenerates the Pd(0) catalyst 4. Recent advancements have replaced toxic CO gas with solid CO surrogates like Mo(CO)6 or N-substituted formamides, drastically improving laboratory safety and operational simplicity 5.

    Self-Validating Experimental Protocol: CO-Free Aminocarbonylation
    • Catalyst Preparation: In an oven-dried Schlenk tube, combine 1.0 mmol of aryl iodide, 3 mol% Pd(OAc)2, and 6 mol% Xantphos ligand.

    • Reagent Addition: Add 2.0 mmol of N-substituted formamide (acting as both the amine source and CO surrogate) and 2.0 mmol of POCl3 in 5 mL of DMF.

      • Causality: POCl3 facilitates the dehydration of the formamide to release CO in situ, ensuring a steady, controlled supply of the gas directly to the catalytic cycle 5.

    • Reaction: Degas the mixture and backfill with N2 (3 cycles). Heat to 135 °C for 6 hours.

      • Validation Checkpoint: GC-MS analysis of an aliquot should confirm the disappearance of the aryl halide and the absence of homocoupled biaryl byproducts (indicating successful CO insertion over direct cross-coupling).

    • Work-up: Cool to room temperature, dilute with water, and extract with dichloromethane.

    • Purification: Dry the organic layer, concentrate, and isolate the benzamide via silica gel chromatography.

    Route 3: Direct Oxidative Amidation

    Causality & Mechanism

    Oxidative amidation constructs the amide bond directly from aldehydes and amines. The reaction proceeds via the initial condensation of the aldehyde and amine to form a hemiaminal or imine intermediate. A green oxidant (e.g., Oxone, aqueous H2O2) then facilitates the dehydrogenative oxidation of this intermediate into the corresponding benzamide 6. This route boasts exceptional atom economy, generating only water or benign salts as byproducts, making it highly attractive for sustainable process chemistry 7.

    Self-Validating Experimental Protocol: Metal-Free Oxidative Amidation
    • Condensation: In a round-bottom flask, mix 1.0 mmol of benzaldehyde and 1.1 mmol of amine in 3 mL of water. Stir at room temperature for 30 minutes.

      • Causality: Allowing pre-formation of the hemiaminal/imine prevents the premature oxidation of the starting aldehyde into a non-reactive carboxylic acid.

    • Oxidation: Slowly add 2.0 equivalents of 30% aqueous H2O2.

    • Reaction: Heat the mixture to 60 °C for 4-6 hours.

      • Validation Checkpoint: The reaction mixture often transitions from a suspension to a clear solution, followed by the precipitation of a new solid (the amide) as the reaction progresses to completion 7.

    • Work-up: Cool to room temperature. If the product precipitates, isolate via vacuum filtration and wash with cold water. If soluble, extract with EtOAc.

    • Purification: Recrystallize from ethanol/water to yield the pure benzamide.

    Benchmarking Synthetic Efficiency

    To objectively compare these routes, we must evaluate them across critical green chemistry and process metrics.

    MetricRoute 1: Traditional CouplingRoute 2: AminocarbonylationRoute 3: Oxidative Amidation
    Typical Yield 85 - 98%70 - 95%65 - 90%
    Atom Economy Low (< 50%)High (~ 80-90%)Very High (> 90%)
    Process Mass Intensity (PMI) High (30 - 60)Moderate (15 - 30)Low (< 15)
    Substrate Scope Extremely BroadBroad (Limited by steric hindrance at ortho positions)Moderate (Sensitive to oxidation-prone functional groups)
    Primary Byproducts Ureas, Phosphine oxidesHalide salts, CO2 (if surrogate used)Water, benign salts
    Reagent Cost / Scalability High cost (coupling agents) / Poor scalabilityModerate cost (Pd catalyst) / Good scalabilityLow cost (Oxidants) / Excellent scalability

    Conclusion & Recommendations

    For discovery-stage medicinal chemistry where substrate diversity and rapid library synthesis are paramount, Route 1 (Traditional Coupling) remains the most reliable choice, despite its poor atom economy. However, as a drug candidate progresses toward process development and scale-up, Route 2 (Aminocarbonylation) offers a powerful alternative to utilize cheaper aryl halide feedstocks while avoiding stoichiometric waste. Ultimately, Route 3 (Oxidative Amidation) represents the most sustainable frontier; its implementation is highly recommended for late-stage manufacturing, provided the substrate lacks competing oxidizable moieties.

    References

    • Patsnap. "Amide Formation Pathways: Streamline for Eco-Friendly Procedures." [Link]

    • ChemRxiv. "Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents." [Link]

    • National Institutes of Health (PMC). "Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia."[Link]

    • Organic Chemistry Portal. "Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides as an Amide Source."[Link]

    • ResearchGate. "Direct Oxidative Amidation of Aldehydes with Anilines under Mechanical Milling Conditions."[Link]

    • Royal Society of Chemistry. "Metal-free oxidative amidation of aldehydes with aminopyridines employing aqueous hydrogen peroxide."[Link]

    Sources

    Comparative

    Orthogonal Protecting Group Strategies for Complex Benzamide Synthesis: A Comparative Guide

    Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Advanced Orthogonal Methodologies, Mechanistic Causality, and Self-Validating Protocols Executive Summary The synthesis of complex, poly...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Advanced Orthogonal Methodologies, Mechanistic Causality, and Self-Validating Protocols

    Executive Summary

    The synthesis of complex, polyfunctional benzamides—a ubiquitous scaffold in modern medicinal chemistry (e.g., HDAC inhibitors, dopamine antagonists, and PARP inhibitors)—requires exquisite chemoselectivity. When coupling a heavily substituted benzoic acid with a polyamine or amino-alcohol, chemists must temporarily mask reactive sites to prevent polymerization, N-acylurea formation, or off-target acylation[1].

    This guide objectively compares two distinct orthogonal protecting group strategies . Orthogonality, defined as the ability to remove one set of protecting groups in any order without affecting the others[2], is the cornerstone of complex molecule synthesis. We compare the field-standard Acid/Base/Fluoride Strategy against the highly specialized Catalytic/Fluoride/Oxidative Strategy , providing mechanistic rationale, experimental protocols, and comparative data to guide your synthetic planning.

    Mechanistic Rationale & Strategy Comparison

    To design a self-validating synthetic route, one must understand the causality behind protecting group (PG) selection. The choice is dictated by the stability of the core benzamide and the steric/electronic nature of the coupling partners.

    Strategy A: The Classic Acid/Base/Fluoride Orthogonality (Boc / Fmoc / TBS)

    This strategy relies on distinct chemical triggers—pH extremes and fluorophilicity[1].

    • Fmoc (Fluorenylmethyloxycarbonyl): Base-labile. Cleaved via an E1cB mechanism using secondary amines (e.g., 20% Piperidine). It is highly orthogonal to acid-labile groups.

    • Boc (tert-Butyloxycarbonyl): Acid-labile. Cleaved via acidolysis (e.g., TFA), generating volatile byproducts (isobutylene and CO2) which simplify purification.

    • TBS (tert-Butyldimethylsilyl): Fluoride-labile. Silicon's high affinity for fluorine allows cleavage using TBAF under neutral conditions, leaving Boc and Fmoc intact.

    Strategy B: The Advanced Catalytic/Fluoride/Oxidative Orthogonality (Alloc / Teoc / PMB)

    For highly sensitive benzamide APIs where strong acids (TFA) or bases (Piperidine) cause epimerization or scaffold degradation, transition-metal and oxidative triggers are preferred[3].

    • Alloc (Allyloxycarbonyl): Cleaved via Pd(0)-catalyzed π-allyl complex formation. It is completely orthogonal to pH-based strategies[2].

    • Teoc (2-(Trimethylsilyl)ethoxycarbonyl): Cleaved by fluoride (TBAF). The mechanism involves fluoride attack on the silicon atom, followed by fragmentation into ethylene, CO2, and the free amine.

    • PMB (p-Methoxybenzyl): Oxidatively labile. Cleaved using DDQ, avoiding the strong hydrogenolysis conditions (H2, Pd/C) that might reduce sensitive functional groups (e.g., alkynes or halogens) on the benzamide ring.

    Quantitative Data: Protecting Group Comparison
    Protecting GroupMasked Functional GroupCleavage ReagentCleavage MechanismOrthogonal ToIdeal Use Case
    Boc Amine / HydroxylTFA / DCMAcidolysisFmoc, Alloc, TeocStandard solid/solution phase synthesis.
    Fmoc Amine20% PiperidineE1cB EliminationBoc, Alloc, TBSSequential peptide-like couplings.
    Alloc Amine / HydroxylPd(PPh3)4, PhSiH3Pd(0) CatalysisBoc, Fmoc, TeocpH-sensitive benzamide scaffolds.
    Teoc AmineTBAF / THFFluoride-induced fragmentationAlloc, Boc, PMBWhen acid/base lability is prohibited.
    TBS HydroxylTBAF / THFFluoride substitutionBoc, Fmoc, AllocStandard alcohol protection.
    PMB Hydroxyl / AmineDDQ / DCM-H2OOxidative CleavageAlloc, Teoc, BocHalogenated benzamides (avoids Pd/C).

    Visualizing Orthogonality

    To illustrate the sequential deprotection workflows, the following diagrams map the logical relationships and chemical triggers for both strategies.

    StrategyA Start Protected Benzamide (Fmoc-N, Boc-N, TBS-O) Step1 Base Treatment (20% Piperidine/DMF) Start->Step1 Int1 Intermediate 1 (Free-NH2, Boc-N, TBS-O) Step1->Int1 Fmoc Cleaved Step2 Fluoride Treatment (TBAF/THF) Int1->Step2 Int2 Intermediate 2 (Free-NH2, Boc-N, Free-OH) Step2->Int2 TBS Cleaved Step3 Acid Treatment (TFA/DCM) Int2->Step3 Final Fully Deprotected Benzamide Step3->Final Boc Cleaved

    Fig 1: Strategy A Workflow - Sequential Base, Fluoride, and Acid deprotection.

    StrategyB Start Protected Benzamide (Alloc-N, Teoc-N, PMB-O) Step1 Pd(0) Catalysis (Pd(PPh3)4, PhSiH3) Start->Step1 Int1 Intermediate 1 (Free-NH2, Teoc-N, PMB-O) Step1->Int1 Alloc Cleaved Step2 Fluoride Treatment (TBAF/THF) Int1->Step2 Int2 Intermediate 2 (Free-NH2, Free-NH2, PMB-O) Step2->Int2 Teoc Cleaved Step3 Oxidative Cleavage (DDQ/DCM-H2O) Int2->Step3 Final Fully Deprotected Benzamide Step3->Final PMB Cleaved

    Fig 2: Strategy B Workflow - Sequential Catalytic, Fluoride, and Oxidative deprotection.

    Experimental Protocols: A Self-Validating System

    A robust methodology must include internal validation steps to ensure reaction completion and prevent downstream failures.

    Protocol 1: Benzamide Bond Formation (EDC/HOBt vs. HATU)

    The choice of coupling reagent is dictated by steric hindrance. For standard couplings, EDC/HOBt is cost-effective and simplifies purification (the urea byproduct is water-soluble)[4]. For sterically hindered anilines or electron-deficient amines, HATU is required because it forms a highly reactive 7-azabenzotriazole active ester, which accelerates amidation and suppresses epimerization[5].

    Step-by-Step Methodology (EDC/HOBt):

    • Activation: Dissolve the protected benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF under an inert argon atmosphere. Cool to 0 °C. The low temperature prevents premature degradation of the active ester.

    • Coupling Agent: Add EDC·HCl (1.2 eq) portion-wise. Stir for 30 minutes. Validation Check: TLC should indicate the consumption of the starting acid and the formation of the less polar active ester.

    • Amine Addition: In a separate flask, dissolve the protected amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM. Add this dropwise to the activated acid solution.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Quench & Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine/DIPEA), saturated NaHCO3 (removes unreacted acid/HOBt), and brine.

    • Validation: Analyze the crude organic layer via LC-MS to confirm the presence of the desired benzamide mass [M+H]+ and the absence of the N-acylurea side product[5].

    Protocol 2: Selective Alloc Deprotection (Strategy B)

    This protocol highlights the mild conditions of Pd(0) catalysis, which leaves Teoc and PMB groups completely untouched[2].

    Step-by-Step Methodology:

    • Preparation: Dissolve the Alloc-protected benzamide (1.0 eq) in anhydrous, degassed DCM. Degassing is critical to prevent the oxidation of the Pd(0) catalyst.

    • Scavenger Addition: Add phenylsilane (PhSiH3, 10 eq) as the allyl group scavenger.

    • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq). The solution will typically turn pale yellow.

    • Reaction: Stir at room temperature for 1–2 hours.

    • Validation Check (Kaiser Test): Spot a small aliquot on a TLC plate and stain with ninhydrin. A blue/purple color confirms the presence of the newly liberated primary amine.

    • Purification: Concentrate the mixture and purify via silica gel chromatography to isolate the free amine, ready for the next synthetic transformation.

    References

    • Amino Acid-Protecting Groups | Chemical Reviews (2009). American Chemical Society. 1

    • Optimizing Amide Bond Formation Conditions for Benzamide Synthesis | BenchChem Technical Support Center. 4

    • Synthesis of Substituted Benzamides: Troubleshooting & Optimization | BenchChem Technical Support Center. 5

    • Protecting Groups: Orthogonal Sets of Protecting Groups | University of Chicago Chemistry. 2

    • Protecting Groups in Organic Synthesis | IIT Bombay Course on Organic Synthesis.3

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    Validation

    A Researcher's Guide to Comparing the Metabolic Stability of Novel 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide Analogs

    In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is optimizing a molecule's metabolic stabil...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is optimizing a molecule's metabolic stability. A compound that is rapidly metabolized by the body will likely fail to achieve the necessary therapeutic exposure, rendering it ineffective regardless of its potency.[1] This guide provides an in-depth comparison of the metabolic stability of a parent scaffold, 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide, and a series of its rationally designed analogs. We will delve into the causality behind experimental design, provide a robust protocol for assessing metabolic stability, and interpret the resulting data to establish clear structure-metabolism relationships (SMR).

    The Central Role of Metabolic Stability in Drug Design

    The liver is the body's primary metabolic powerhouse, employing a host of enzymes to process foreign substances (xenobiotics), including drugs.[2][3][4] The most prominent of these are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the Phase I metabolism of a vast majority of small-molecule drugs.[3][5] These enzymes typically introduce or expose functional groups through oxidative reactions, preparing the molecule for subsequent Phase II conjugation and eventual excretion.[5]

    A compound's susceptibility to this enzymatic machinery is termed its metabolic stability. Poor stability leads to high intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[1][6] This often translates to a short in vivo half-life and poor oral bioavailability. Therefore, early-in vitro assessment of metabolic stability is a cornerstone of the modern design-make-test-analyze cycle, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles.[7]

    Experimental Framework: The Human Liver Microsomal (HLM) Stability Assay

    To quantify and compare the metabolic stability of our benzamide analogs, the Human Liver Microsome (HLM) stability assay is the industry-standard starting point.[6] Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells when they are homogenized.[3] They contain a rich concentration of Phase I enzymes, particularly CYPs, making them a cost-effective and high-throughput model for predicting hepatic clearance.[2][3]

    The core principle of the assay is to incubate the test compound with HLMs in the presence of a necessary cofactor, NADPH, which fuels the catalytic cycle of CYP enzymes.[2][4] The rate at which the parent compound disappears over time is then measured, allowing for the calculation of key pharmacokinetic parameters.

    Visualizing the HLM Assay Workflow

    The following diagram outlines the logical flow of the HLM stability assay, from initial preparation to final data analysis.

    HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Test Compounds (1 mM in DMSO) D Pre-warm HLM and Test Compound Mixture A->D B Prepare HLM Suspension (in Phosphate Buffer) B->D C Prepare NADPH Cofactor Solution E Initiate Reaction (Add NADPH) C->E D->E F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction (Cold Acetonitrile + IS) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t½, and CLint I->J Metabolic_Pathways cluster_metabolites Metabolic Pathways Parent Parent Compound (High Clearance) M1 Phase II Conjugation (e.g., Glucuronidation) Parent->M1 2-Amino Group M2 Amide Hydrolysis Parent->M2 Amide Bond AnalogA Analog A (N-Methylated) (Moderate Clearance) AnalogA->M1 Blocked expA N-methylation prevents conjugation at the amine. AnalogC Analog C (N-Cyclopropyl) (Low Clearance) AnalogC->M2 Blocked expC Cyclopropyl group sterically hinders access to the amide.

    Caption: Hypothetical metabolic pathways of the parent compound and mitigation by analogs.

    Discussion and Forward Strategy

    The experimental data provides clear, actionable insights for our drug discovery program.

    • The Parent Compound's Liabilities: The parent molecule exhibits high intrinsic clearance, likely due to metabolism at two primary "soft spots": the 2-amino group and the benzamide moiety. This high clearance would likely translate to poor in vivo performance.

    • Successful Mitigation with Analog A: The simple modification of methylating the primary amine (Analog A) resulted in a nearly 3-fold improvement in half-life. This strongly suggests the primary amine is a major site for metabolism. While an improvement, the clearance might still be considered moderate, indicating other metabolic pathways remain.

    • Insight from a Failed Attempt (Analog B): The lack of improvement with Analog B was equally informative. It effectively ruled out oxidative metabolism involving the bromine atom as a significant clearance pathway, allowing us to focus our efforts elsewhere.

    • A Clear Winner in Analog C: The introduction of a cyclopropyl group on the amide nitrogen yielded a metabolically robust compound (Analog C) with low intrinsic clearance. This modification likely serves a dual purpose: it protects the amide bond from hydrolysis and introduces steric hindrance that shields the adjacent aromatic ring from CYP-mediated oxidation. This strategy of using steric shielding to block metabolic hotspots is a well-established and powerful tool in medicinal chemistry. [8] Based on these findings, Analog C emerges as the most promising candidate to advance to further studies. The next logical steps would involve synthesizing hybrids of Analog A and C (e.g., a compound with both N-methylation and N-cyclopropylation) to determine if stability can be further enhanced by blocking multiple metabolic routes simultaneously.

    Conclusion

    This guide demonstrates a systematic approach to evaluating and improving the metabolic stability of a novel chemical series. By employing the robust and predictive human liver microsomal assay, we can generate quantitative data that, when analyzed through the lens of structure-metabolism relationships, provides a rational basis for molecular design. The transformation of a high-clearance parent compound into a highly stable lead candidate (Analog C) underscores the power of this iterative process. Prioritizing metabolic stability early in the discovery pipeline is not merely a box-ticking exercise; it is a critical strategy that conserves resources and significantly increases the probability of developing a successful therapeutic agent.

    References

    • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

    • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Cyprotex. Retrieved March 13, 2026, from [Link]

    • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved March 13, 2026, from [Link]

    • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved March 13, 2026, from [Link]

    • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved March 13, 2026, from [Link]

    • In vitro metabolic stability assays for the selected compounds. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

    • Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. (2024, February 17). ACS Publications. Retrieved March 13, 2026, from [Link]

    • The role of CYP450 in drug metabolism. (2022, October 7). AxisPharm. Retrieved March 13, 2026, from [Link]

    • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved March 13, 2026, from [Link]

    • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2018, December 15). PubMed. Retrieved March 13, 2026, from [Link]

    • Oxidative dehalogenation of perhalogenated benzenes by cytochrome P450 compound I. (2007, May 22). PubMed. Retrieved March 13, 2026, from [Link]

    • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved March 13, 2026, from [Link]

    • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017, November 23). PMC. Retrieved March 13, 2026, from [Link]

    • Cytochrome P450-catalyzed oxidation of halogen-containing substrates. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

    • Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. (2024, February 23). ijpsr.com. Retrieved March 13, 2026, from [Link]

    • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. (2018, March 27). PMC. Retrieved March 13, 2026, from [Link]

    • Oxidative Dehalogenation of Perhalogenated Benzenes by Cytochrome P450 Compound I. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

    • Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. (2014, April 15). PubMed. Retrieved March 13, 2026, from [Link]

    • Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. (2023, August 27). SpringerLink. Retrieved March 13, 2026, from [Link]

    • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025, August 25). ChemRxiv. Retrieved March 13, 2026, from [Link]

    • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2024, January 21). PubMed. Retrieved March 13, 2026, from [Link]

    • Bioanalytical methods for the analysis of drugs in plasma by LC-MS or... (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

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    Safety & Regulatory Compliance

    Safety

    Comprehensive Disposal and Safety Protocol for 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide

    2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide (CAS: 2820536-72-7) is a highly specialized, polyhalogenated aromatic compound utilized in advanced drug development and chemical research. Because its molecular structure...

    Author: BenchChem Technical Support Team. Date: March 2026

    2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide (CAS: 2820536-72-7) is a highly specialized, polyhalogenated aromatic compound utilized in advanced drug development and chemical research. Because its molecular structure integrates three distinct halogens—bromine, chlorine, and fluorine—bound to a benzene ring, it presents unique logistical and environmental challenges at the end of its lifecycle. This guide provides authoritative, step-by-step methodologies for the safe handling, segregation, and ultimate destruction of this compound, ensuring compliance with stringent environmental regulations and safeguarding laboratory personnel.

    Scientific Causality & Hazard Profiling

    Expertise & Experience: Standard organic waste disposal methods are fundamentally incompatible with polyhalogenated aromatics. When subjected to low- or medium-temperature combustion (300°C–500°C), compounds like 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide undergo incomplete thermal degradation. This precise temperature window acts as a catalyst for the synthesis of Polychlorinated and Polybrominated Dibenzo-p-dioxins (PCDDs/PBDDs) and Dibenzofurans (PCDFs/PBDFs)[1]. These are classified as Persistent Organic Pollutants (POPs) and are among the most potent environmental toxins known.

    Furthermore, the thermal breakdown of the carbon-halogen bonds releases highly corrosive acid gases: hydrogen fluoride (HF), hydrogen chloride (HCl), and hydrogen bromide (HBr). To prevent environmental contamination and equipment corrosion, this chemical must be routed exclusively to High-Temperature Incineration (HTI) facilities. These facilities operate at temperatures exceeding 1000°C with a minimum residence time of 2 seconds to guarantee complete molecular destruction[2], followed by alkaline scrubbing (e.g., lime slurry injection) to neutralize the resulting acid gases[3].

    Waste Segregation & Compatibility Strategy

    Trustworthiness: A self-validating safety system begins at the point of waste generation. Polyhalogenated waste must be strictly isolated to prevent dangerous cross-reactions and to avoid contaminating non-halogenated waste streams, which would exponentially increase disposal costs[4].

    Table 1: Segregation and Compatibility Matrix for Polyhalogenated Benzamides

    Waste CategoryCompatibility StatusHandling DirectiveCausal Reasoning
    Halogenated Organics (e.g., DCM, Chloroform)COMPATIBLE Co-mingle in designated "Halogenated Waste" containers.Shares identical downstream HTI destruction requirements[4].
    Non-Halogenated Organics (e.g., Acetone, Ethanol)INCOMPATIBLE Strictly separate.Mixing forces the entire volume to be treated as high-cost halogenated waste[4].
    Acids / Bases INCOMPATIBLE Strictly separate.Risk of exothermic reactions or toxic halogen gas release (e.g., Cl₂, Br₂)[4].
    Reactive Metals (e.g., Sodium, Potassium)INCOMPATIBLE Strictly separate.High risk of explosive dehalogenation reactions.
    Standard Operating Procedure: Laboratory Disposal Workflow

    This step-by-step methodology ensures that 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide is properly staged for EPA-compliant destruction[5].

    • Container Selection: Select a High-Density Polyethylene (HDPE) or PTFE-lined glass container. Do not use metal containers, as trace moisture can react with the halogens to form hydrohalic acids, leading to rapid corrosion.

    • Waste Transfer: Operating inside a certified chemical fume hood, transfer the solid or dissolved waste into the container. Use a dedicated funnel to prevent external contamination.

    • Headspace Management: Leave at least 10-20% headspace in the container to accommodate vapor expansion. Cap tightly immediately after transfer.

    • Regulatory Labeling: Affix a "Hazardous Waste" label. Critically, you must explicitly list "Contains F, Cl, Br" on the manifest. This alerts the disposal facility that alkaline scrubbers must be primed for mixed acid gases (HF, HCl, HBr)[2].

    • Secondary Containment: Place the sealed container in a secondary containment tray designated solely for halogenated organics, away from direct sunlight and heat sources.

    HalogenatedWasteLifecycle Gen 1. Waste Generation (Polyhalogenated Benzamide) Seg 2. Segregation (Halogenated Organic Stream) Gen->Seg Transfer Cont 3. Containment (HDPE / PTFE-lined Glass) Seg->Cont Package Inc 4. High-Temp Incineration (>1000°C, >2s residence) Cont->Inc EPA Manifest Scrub 5. Alkaline Scrubbing (Neutralizes HF, HCl, HBr) Inc->Scrub Exhaust Gas Disp 6. Safe Emission & Ash Disposal Scrub->Disp Cleaned Gas

    Caption: Halogenated waste lifecycle: from segregation to high-temperature incineration and gas scrubbing.

    Emergency Spill Response Protocol

    In the event of an accidental release of 2-Amino-4-bromo-5-chloro-3,6-difluoro-benzamide (either as a dry powder or dissolved in a solvent), execute the following self-validating containment protocol:

    • Assess & Isolate: Evacuate non-essential personnel from the immediate area. Ensure the laboratory fume hood exhausts are operating at maximum capacity.

    • Don Advanced PPE: Standard lab coats are insufficient. Equip a half-face or full-face respirator with organic vapor/acid gas/P100 cartridges, heavy-duty nitrile or neoprene gloves, and splash goggles.

    • Containment: If dissolved in a solvent, encircle the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Never use combustible absorbents like sawdust, as they can react exothermically with halogenated compounds. If spilled as a dry powder, lightly mist with a compatible inert solvent to prevent aerosolization of the toxic dust.

    • Collection: Use non-sparking plastic scoops to collect the absorbed material or powder. Place the collected material into a heavy-duty, sealable plastic bag or a wide-mouth HDPE jar.

    • Decontamination & Disposal: Wash the spill area with a mild detergent solution. Place all used cleanup materials (including contaminated gloves) into the halogenated waste container, as they are now considered hazardous waste.

    SpillResponse Assess 1. Assess & Evacuate (Isolate Area) PPE 2. Don Advanced PPE (Respirator, Nitrile) Assess->PPE Contain 3. Contain Spill (Inert Absorbent) PPE->Contain Collect 4. Collect Residue (Non-sparking tools) Contain->Collect Dispose 5. Halogenated Waste (Seal & Label) Collect->Dispose

    Caption: Step-by-step spill response workflow for solid or dissolved halogenated aromatic compounds.

    Sources

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